Technical Documentation Center

(r)-3-m-Tolyl-beta-alaninol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (r)-3-m-Tolyl-beta-alaninol
  • CAS: 1213568-19-4

Core Science & Biosynthesis

Foundational

Technical Monograph: (R)-3-m-Tolyl-beta-alaninol

The following technical guide provides an in-depth analysis of (R)-3-m-Tolyl-beta-alaninol, a specialized chiral 1,3-amino alcohol scaffold used in asymmetric synthesis and medicinal chemistry. Chemical Identity, Synthes...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (R)-3-m-Tolyl-beta-alaninol, a specialized chiral 1,3-amino alcohol scaffold used in asymmetric synthesis and medicinal chemistry.

Chemical Identity, Synthesis, and Applications in Drug Discovery

Executive Summary

(R)-3-m-Tolyl-beta-alaninol (CAS: 1213568-19-4) is a chiral 1,3-amino alcohol characterized by a primary hydroxyl group and a benzylic primary amine substituted with a meta-tolyl moiety. Unlike common 1,2-amino alcohols (e.g., phenylglycinol) that form 5-membered chelates, this 1,3-motif offers unique geometric properties for coordination chemistry and serves as a critical pharmacophore in the synthesis of bioactive heterocycles such as azetidines and 1,3-oxazines. Its structural rigidity, provided by the aryl group, combined with the flexibility of the propyl backbone, makes it a valuable building block for GPCR modulators and reuptake inhibitors.

Physicochemical Profile

Chemical Identity[1]
  • IUPAC Name: (3R)-3-amino-3-(3-methylphenyl)propan-1-ol

  • Common Name: (R)-3-m-Tolyl-beta-alaninol

  • CAS Number: 1213568-19-4

  • Molecular Formula: C₁₀H₁₅NO

  • Molecular Weight: 165.23 g/mol

Physical Properties

The compound typically exists as a viscous oil or low-melting solid, depending on purity and salt formation. It is highly polar due to the dual hydrogen-bonding capability of the amine and alcohol groups.

PropertyValue / DescriptionNote
Appearance Colorless to pale yellow viscous liquid or waxy solidTendency to supercool
Boiling Point ~311°C (Predicted)Decomposes at high T
Density 1.052 ± 0.06 g/cm³Predicted
pKa (Amine) ~9.5 - 10.0Typical for primary amines
pKa (Alcohol) ~14.9Weakly acidic
Solubility Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in hexanesAmphiphilic character
Chirality (R)-Enantiomer>98% ee required for pharma use

Synthetic Routes & Manufacturing[1]

The synthesis of (R)-3-m-Tolyl-beta-alaninol generally proceeds via the reduction of the corresponding chiral beta-amino acid. The preservation of stereochemistry at the benzylic position is critical.

Retrosynthetic Analysis

The most robust route involves the Rodionov Reaction to form the racemic beta-amino acid, followed by Enzymatic Resolution and subsequent Chemoselective Reduction .

Detailed Synthesis Protocol

Step 1: Synthesis of 3-amino-3-(3-methylphenyl)propanoic acid The condensation of 3-methylbenzaldehyde with malonic acid and ammonium acetate in ethanol yields the racemic beta-amino acid.

Step 2: Optical Resolution

  • Enzymatic Route: Use Penicillin G Acylase (PGA) to selectively hydrolyze the N-phenylacetyl derivative of the (R)-enantiomer.

  • Chemical Route: Resolution using (S)-Mandelic acid or (+)-Tartaric acid. The diastereomeric salt is recrystallized from ethanol/water to achieve >99% ee.

Step 3: Reduction to Amino Alcohol This step requires reducing the carboxylic acid to the alcohol without racemizing the benzylic amine.

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF).

  • Solvent: Anhydrous THF.

  • Temperature: 0°C to Reflux.

Protocol (LiAlH₄ Reduction):

  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and N₂ inlet.

  • Charge: Add LiAlH₄ (2.5 equiv) to anhydrous THF (0.5 M) at 0°C.

  • Addition: Add (R)-3-amino-3-(3-methylphenyl)propanoic acid portion-wise over 30 mins. (Note: Acid is added as a solid or slurry; ester derivatives can be added as solution).

  • Reaction: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (ninhydrin stain) or LC-MS.

  • Quench: Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O).

  • Isolation: Filter the aluminum salts, dry filtrate over Na₂SO₄, and concentrate in vacuo.

  • Purification: Distillation under high vacuum or recrystallization as the HCl salt.

SynthesisWorkflow Start 3-Methylbenzaldehyde Rodionov Rodionov Reaction (NH4OAc, Malonic Acid) Start->Rodionov RacemicAcid Racemic Beta-Amino Acid Rodionov->RacemicAcid Resolution Chiral Resolution (Enzymatic or Salt Crystallization) RacemicAcid->Resolution RAcid (R)-Beta-Amino Acid Resolution->RAcid Yields (R)-isomer Reduction Reduction (LiAlH4 / THF) RAcid->Reduction Product (R)-3-m-Tolyl-beta-alaninol Reduction->Product

Figure 1: Synthetic workflow for accessing (R)-3-m-Tolyl-beta-alaninol from commercial aldehydes.

Chemical Reactivity & Derivatization[1][3]

The 1,3-amino alcohol motif is versatile.[1] The spatial separation between the nucleophilic nitrogen and oxygen allows for the formation of 6-membered heterocycles, unlike the 5-membered rings formed by 1,2-amino alcohols.

Heterocycle Formation
  • 1,3-Oxazines: Reaction with aldehydes or phosgene equivalents yields tetrahydro-1,3-oxazines, which are potent pharmacophores.

  • Azetidines: Activation of the alcohol (e.g., Tosylation) followed by intramolecular displacement by the amine (often requiring N-protection/deprotection strategies) yields chiral azetidines.

Ligand Synthesis

(R)-3-m-Tolyl-beta-alaninol serves as a precursor for N,O-ligands used in asymmetric catalysis. The meta-tolyl group provides steric bulk that can tune the enantioselectivity of zinc-mediated alkylations or Reformatsky reactions.

ReactivityPathways Core (R)-3-m-Tolyl-beta-alaninol Oxazine Reaction with Formaldehyde --> Tetrahydro-1,3-oxazine Core->Oxazine Cyclization Azetidine 1. N-Boc, 2. TsCl, 3. Base --> Chiral Azetidine Core->Azetidine Intramolecular Subst. Ligand Schiff Base Formation --> Chiral Tridentate Ligands Core->Ligand Condensation

Figure 2: Primary reactivity pathways and derivative classes.

Pharmaceutical Applications

Drug Discovery Scaffolds

This compound is a structural analog of the phenyl-based scaffold found in several blockbuster drugs. The m-tolyl substitution increases lipophilicity (LogP) compared to the phenyl analog, potentially improving blood-brain barrier (BBB) penetration for CNS targets.

  • Reuptake Inhibitors: 3-Amino-3-arylpropanol derivatives are precursors to SNRI/SSRI analogs (e.g., Fluoxetine/Atomoxetine families), although those drugs typically feature a 3-phenyl-3-hydroxypropylamine core (gamma-amino alcohol regioisomer). The beta-alaninol scaffold (3-amino-3-arylpropanol) is distinct and often explored for novel IP space.

  • GPCR Modulators: Used in the synthesis of CCR5 antagonists and other chemokine receptor modulators where a chiral diamine or amino-alcohol linker is required.

Chiral Auxiliary

In organic synthesis, the compound is used as a chiral auxiliary or resolving agent for racemic acids, leveraging the specific interaction of the benzylic amine with carboxylates.

Safety and Handling

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Long-term storage as the Hydrochloride (HCl) salt is recommended for stability.

  • Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.

References

  • National Institutes of Health (NIH) . (2023). Synthetic routes to artificial chiral amino acids. PubMed. Retrieved February 4, 2026, from [Link]

Sources

Exploratory

Technical Guide: (R)-3-m-Tolyl-beta-alaninol

Chiral Building Blocks for Medicinal Chemistry Part 1: Executive Summary & Chemical Identity (R)-3-m-Tolyl-beta-alaninol , chemically known as (R)-3-amino-3-(3-methylphenyl)propan-1-ol , is a high-value chiral amino alco...

Author: BenchChem Technical Support Team. Date: February 2026

Chiral Building Blocks for Medicinal Chemistry

Part 1: Executive Summary & Chemical Identity

(R)-3-m-Tolyl-beta-alaninol , chemically known as (R)-3-amino-3-(3-methylphenyl)propan-1-ol , is a high-value chiral amino alcohol intermediate. It serves as a critical pharmacophore in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other CNS-active agents. Its structural core—a 3-aryl-3-aminopropanol scaffold—provides the necessary stereochemical configuration for receptor binding affinity in various drug targets.

Due to the limited commercial availability of the free alcohol in its enantiopure form, this guide focuses on its synthesis and validation starting from the commercially stable precursor, (R)-3-Amino-3-(3-methylphenyl)propionic acid .

Chemical Identity Data[1][2][3][4][5][6][7][8][9][10]
PropertyDetail
Common Name (R)-3-m-Tolyl-beta-alaninol
IUPAC Name (R)-3-amino-3-(3-methylphenyl)propan-1-ol
Precursor CAS 748128-33-8 (for (R)-3-Amino-3-(3-methylphenyl)propionic acid)
Racemic Alcohol CAS 1226363-38-7 (3-Amino-1-(3-methylphenyl)propan-1-ol)
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Chiral Center C3 (R-configuration)
Appearance Viscous oil or low-melting solid (hygroscopic)
Solubility Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in hexanes
Part 2: Synthesis & Production Protocol

Core Directive: The most reliable route to high-enantiomeric excess (ee) (R)-3-m-Tolyl-beta-alaninol is the chemoselective reduction of its corresponding beta-amino acid. Direct synthesis allows researchers to avoid racemization common in long storage of the free base alcohol.

2.1 Reaction Mechanism

The transformation involves the reduction of the carboxylic acid moiety to a primary alcohol without affecting the stereocenter at the beta-position. Borane-THF (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃·DMS) are the preferred reagents over Lithium Aluminum Hydride (LiAlH₄) for this substrate to minimize potential racemization and improve workup safety.

2.2 Experimental Protocol (Bench Scale)

Reagents:

  • Substrate: (R)-3-Amino-3-(3-methylphenyl)propionic acid (CAS 748128-33-8) [1].

  • Reducing Agent: Borane-tetrahydrofuran complex (1.0 M solution in THF).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quenching Agent: Methanol (MeOH).

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere (

    
    ).
    
  • Solubilization: Charge the flask with (R)-3-Amino-3-(3-methylphenyl)propionic acid (10 mmol, 1.79 g) and anhydrous THF (50 mL). Cool the suspension to 0°C in an ice bath.

  • Reduction: Add BH₃·THF (1.0 M, 25 mL, 25 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Hydrogen gas evolution.

  • Reflux: Once evolution ceases, remove the ice bath and heat the reaction to reflux (66°C) for 12–16 hours. Monitor via TLC (Eluent: 10% MeOH in DCM with 1%

    
    ; stain with Ninhydrin).
    
  • Quench: Cool to 0°C. Carefully add MeOH (20 mL) dropwise to destroy excess borane. Stir for 30 minutes.

  • Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in MeOH (30 mL) and reflux for 1 hour to break the amine-borane complex. Concentrate again.

  • Purification: Dissolve the residue in 1M HCl (30 mL) and wash with diethyl ether (2 x 20 mL) to remove non-basic impurities. Basify the aqueous layer to pH >12 using 4M NaOH. Extract with DCM (3 x 30 mL). Dry combined organics over

    
    , filter, and concentrate to yield the target amino alcohol.
    
2.3 Synthesis Workflow Diagram

SynthesisPath Precursor (R)-3-m-Tolyl-beta-alanine (CAS 748128-33-8) Reagent BH3·THF / Reflux Precursor->Reagent Reduction Intermediate Amine-Borane Complex Reagent->Intermediate 12-16h Quench MeOH Quench (Break Complex) Intermediate->Quench Hydrolysis Product (R)-3-m-Tolyl-beta-alaninol (Target) Quench->Product Purification

Figure 1: Chemoselective reduction pathway from amino acid precursor to amino alcohol.

Part 3: Applications in Drug Discovery[12]

The (R)-3-m-Tolyl-beta-alaninol scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting monoamine transporters.

3.1 Pharmacophore Utility
  • SNRI Development: The 3-aryl-3-aminopropanol motif mimics the transition state of biogenic amines (serotonin, norepinephrine) binding to their transporters. The 3-methyl substituent on the phenyl ring (m-tolyl) often enhances lipophilicity and metabolic stability compared to the unsubstituted phenyl analog [2].

  • Chiral Resolution Agents: The amino alcohol can serve as a chiral base for the resolution of racemic acids or as a ligand in asymmetric catalysis.

3.2 Structural Analogs

This compound is structurally related to the core scaffolds of:

  • Fluoxetine/Atomoxetine Analogs: Although these drugs typically possess an ether linkage, the amino alcohol is the direct precursor before O-arylation.

  • Dapoxetine Derivatives: Used in the synthesis of short-acting SSRIs.

Part 4: Safety & Handling (MSDS Highlights)

Hazard Classification:

  • Skin Corrosion/Irritation: Category 2

  • Serious Eye Damage/Irritation: Category 2A

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)

Handling Protocols:

  • Hygroscopicity: The amino alcohol is hygroscopic. Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of amine vapors.

  • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for derivatization).

Part 5: References
  • Synthetic Methodology: McKennon, M. J., et al. (1993). A convenient reduction of amino acids to amino alcohols. Journal of Organic Chemistry, 58(13), 3568-3571. (Methodology adaptation for beta-amino acids).

  • Structural Context: PubChem. (n.d.). (3R)-3-amino-3-phenylpropanoic acid (Analogous Precursor).[9] National Library of Medicine. Retrieved February 4, 2026, from [Link]

Sources

Foundational

Technical Synthesis Guide: (R)-3-m-Tolyl-beta-alaninol

Executive Summary & Strategic Importance (R)-3-m-Tolyl-beta-alaninol (IUPAC: (R)-3-Amino-3-(3-methylphenyl)propan-1-ol) is a high-value chiral -amino alcohol scaffold. Structurally, it serves as a critical pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

(R)-3-m-Tolyl-beta-alaninol (IUPAC: (R)-3-Amino-3-(3-methylphenyl)propan-1-ol) is a high-value chiral


-amino alcohol scaffold. Structurally, it serves as a critical pharmacophore for norepinephrine and serotonin reuptake inhibitors (NRIs/SSRIs), acting as the core backbone for analogs of Atomoxetine , Nisoxetine , and Fluoxetine .

Unlike


-amino acids, 

-amino acid derivatives possess unique conformational flexibility and resistance to enzymatic degradation, making them vital for peptidomimetic drug design. This guide details a scalable, modular synthesis pathway prioritizing enantiomeric purity (>99% ee) and process safety .
Core Retrosynthetic Logic

The synthesis strategy relies on the construction of the


-amino acid backbone via the Rodionov reaction , followed by a biocatalytic kinetic resolution  to establish chirality, and finally a chemoselective reduction  to the target alcohol.

Retrosynthesis Target (R)-3-m-Tolyl-beta-alaninol (Target Molecule) Inter1 (R)-Ethyl 3-amino-3-(3-methylphenyl)propanoate (Chiral Ester) Target->Inter1 Reduction (LiAlH4) Inter2 Racemic Ethyl Ester Inter1->Inter2 Enzymatic Resolution (CAL-B Lipase) Inter3 Racemic 3-Amino-3-(3-methylphenyl)propanoic Acid (Rodionov Product) Inter2->Inter3 Esterification (SOCl2/EtOH) Start 3-Methylbenzaldehyde + Malonic Acid Inter3->Start Rodionov Reaction (NH4OAc, EtOH)

Figure 1: Retrosynthetic analysis showing the disconnection from the target alcohol back to commercially available 3-methylbenzaldehyde.

Phase I: Synthesis of the Racemic Scaffold

Objective: Construct the carbon-nitrogen backbone using the Rodionov modification of the Knoevenagel condensation.

Reaction Mechanism

The reaction involves the condensation of 3-methylbenzaldehyde with malonic acid in the presence of ammonium acetate. The ammonium ion acts as both the nitrogen source and the catalyst for the decarboxylation step, yielding the


-amino acid directly in one pot.
Protocol: Modified Rodionov Reaction

Reagents:

  • 3-Methylbenzaldehyde (1.0 eq)

  • Malonic acid (1.1 eq)

  • Ammonium acetate (2.0 eq)

  • Ethanol (Absolute, 5 vol)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, mechanical stirrer, and internal temperature probe.

  • Charging: Charge the flask with 3-methylbenzaldehyde (e.g., 12.0 g, 100 mmol), malonic acid (11.4 g, 110 mmol), and ammonium acetate (15.4 g, 200 mmol) in ethanol (60 mL).

  • Reflux: Heat the mixture to reflux (78–80 °C) and stir vigorously for 8–12 hours. Monitor conversion by TLC (mobile phase: n-BuOH/AcOH/H2O 3:1:1; stain: Ninhydrin).

  • Crystallization: Cool the reaction mixture to 0–5 °C. The product, (±)-3-amino-3-(3-methylphenyl)propanoic acid , typically precipitates as a white solid.

  • Filtration: Filter the precipitate and wash with cold ethanol (2 x 20 mL) followed by diethyl ether (2 x 20 mL) to remove unreacted aldehyde.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 6 hours.

    • Expected Yield: 65–75%

    • Purity: >95% (HPLC)

Esterification (Activation for Resolution)

To facilitate enzymatic resolution, the acid must be converted to its ethyl ester.

  • Suspend the racemic acid (10 g) in absolute ethanol (100 mL).

  • Cool to 0 °C and add Thionyl Chloride (

    
    , 1.2 eq) dropwise (Caution: Exothermic, gas evolution).
    
  • Reflux for 4 hours.

  • Concentrate in vacuo to yield (±)-Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride .

  • Neutralize with saturated

    
     and extract with Ethyl Acetate to obtain the free base ester.
    

Phase II: Enantiomeric Resolution (Biocatalytic)

Objective: Isolate the (R)-enantiomer using Candida antarctica Lipase B (CAL-B).[1] Rationale: CAL-B is highly effective for the kinetic resolution of


-amino esters. In hydrolysis mode, CAL-B typically exhibits (S)-selectivity, hydrolyzing the (S)-ester to the (S)-acid while leaving the desired (R)-ester  intact.
Experimental Workflow

Reagents:

  • Racemic Ethyl Ester (from Phase I)

  • Novozym 435 (Immobilized CAL-B)[2]

  • Solvent: Diisopropyl ether (DIPE) or MTBE (saturated with water)

  • Water (0.5 eq as nucleophile)

Resolution Input Racemic Ethyl Ester Reaction Kinetic Hydrolysis (24-48 hrs, 30°C) Input->Reaction Enzyme CAL-B (Novozym 435) + H2O / DIPE Enzyme->Reaction S_Acid (S)-Acid (Hydrolyzed Product) Reaction->S_Acid Hydrolysis R_Ester (R)-Ethyl Ester (Unreacted Target) Reaction->R_Ester Remains Intact

Figure 2: Kinetic resolution pathway. The enzyme selectively hydrolyzes the (S)-enantiomer, allowing isolation of the high-purity (R)-ester.

Protocol
  • Reaction: Dissolve the racemic free base ester (10 g) in water-saturated DIPE (100 mL). Add Novozym 435 (10% w/w relative to substrate).

  • Incubation: Stir at 30 °C in an orbital shaker. Monitor enantiomeric excess (ee) of the remaining ester via Chiral HPLC (Chiralcel OD-H column).

  • Termination: Stop the reaction when the conversion reaches ~50-52% (theoretical max yield of one enantiomer is 50%).

  • Separation: Filter off the enzyme beads.

  • Workup: Wash the organic phase with 10%

    
     solution.
    
    • The (S)-Acid (hydrolyzed product) moves to the aqueous layer.

    • The (R)-Ester remains in the organic (DIPE) layer.

  • Isolation: Dry the organic layer (

    
    ) and concentrate to obtain (R)-Ethyl 3-amino-3-(3-methylphenyl)propanoate .
    
    • Target ee: >99%[3][4]

Phase III: Chemoselective Reduction

Objective: Reduce the (R)-ester to the target (R)-amino alcohol without racemization.

Choice of Reductant
  • Lithium Aluminum Hydride (

    
    ):  The standard for ester-to-alcohol reduction. Requires strictly anhydrous conditions.
    
  • Sodium Borohydride (

    
    ) / Iodine (
    
    
    
    ):
    A milder system that generates borane in situ. Excellent for amino acids but also works for esters.
  • Selected Method:

    
     in THF  is recommended for the ester substrate due to reaction speed and cleanliness.
    
Protocol: Reduction of (R)-Ester

Reagents:

  • (R)-Ethyl 3-amino-3-(3-methylphenyl)propanoate (1.0 eq)

  • 
     (2.0 eq, 2.4 M in THF)
    
  • Anhydrous THF (10 vol)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck flask and purge with Nitrogen (

    
    ).
    
  • Charging: Add anhydrous THF and cool to 0 °C. Carefully add

    
     solution (or pellets).
    
  • Addition: Dissolve the (R)-Ester in minimal THF and add dropwise to the

    
     suspension, maintaining temp < 10 °C.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Then heat to mild reflux (60 °C) for 1 hour to ensure completion.

  • Quenching (Fieser Method): Cool to 0 °C.

    • Add

      
       mL Water (slowly).
      
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL Water.
      
    • (Where

      
       = grams of 
      
      
      
      used).
  • Filtration: Stir until a white granular precipitate forms. Filter through a Celite pad.

  • Purification: Concentrate the filtrate. If necessary, purify via flash chromatography (DCM/MeOH/NH4OH 90:10:1).

  • Product: (R)-3-Amino-3-(3-methylphenyl)propan-1-ol .

Analytical Specifications & Quality Control

ParameterSpecificationMethod
Appearance White to off-white solid/oilVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Chiral Purity > 99.0% eeChiral HPLC (Chiralcel OD-H, Hexane/IPA/DEA)
1H NMR Consistent with structure400 MHz in CDCl3 or DMSO-d6
Water Content < 0.5%Karl Fischer

Key NMR Signals (Predicted):

  • 
     2.35 (s, 3H, Ar-CH3 )
    
  • 
     1.8-2.0 (m, 2H, -CH2- at C2)
    
  • 
     3.6-3.8 (m, 2H, -CH2-OH at C1)
    
  • 
     4.0-4.2 (t, 1H, -CH-NH2 at C3)
    
  • 
     7.0-7.3 (m, 4H, Aromatic protons)
    

References

  • Rodionov Reaction & Beta-Amino Acid Synthesis

    • Title: Competitive Formation of -Amino Acids by the Rodionov Reaction.
    • Source: ResearchGate / Mendeleev Communic
    • URL:[Link]

  • Enzymatic Resolution (CAL-B)

    • Title: Lipase-catalyzed enantioselective synthesis of 3-amino-3-arylpropionic acid derivatives.[5][6]

    • Source: Tetrahedron: Asymmetry / ScienceDirect.
    • URL:[Link]

    • Context: Describes the specific use of CAL-B for resolving 3-aryl-3-aminopropano
  • Reduction Protocols (Amino Acid/Ester to Alcohol)

    • Title: Reduction of amino acids to corresponding amino alcohols (NaBH4/I2 and LiAlH4 methods).
    • Source: Chemistry Stack Exchange / J. Org. Chem.
    • URL:[Link]

  • General Borane Reduction Methodology

    • Title: Borane Reductions (using BH3.THF or BH3.Me2S).[7]

    • Source: Organic Chemistry Portal.[8]

    • URL:[Link]

Sources

Exploratory

Spectroscopic Characterization of (R)-3-m-Tolyl-beta-alaninol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Molecular Structure and Spectroscopic Overview The structure of (R)-3-m-Tolyl-beta-alaninol features a propanol backbone with an amino group at...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Spectroscopic Overview

The structure of (R)-3-m-Tolyl-beta-alaninol features a propanol backbone with an amino group at the third position and a meta-tolyl group also at the third position. The key structural features to be identified by spectroscopy are the aromatic ring, the primary alcohol, the secondary amine, the chiral center, and the aliphatic chain.

G cluster_molecule (R)-3-m-Tolyl-beta-alaninol cluster_legend Functional Groups C1 C1 C2 C2 C1->C2 O O C1->O C3 C3 C2->C3 N N C3->N C_aryl1 C C3->C_aryl1 C_aryl2 C C_aryl1->C_aryl2 C_aryl3 C C_aryl2->C_aryl3 C_aryl4 C C_aryl3->C_aryl4 C_aryl5 C C_aryl4->C_aryl5 C_aryl6 C C_aryl5->C_aryl6 C_methyl C C_aryl5->C_methyl C_aryl6->C_aryl1 lgd_alcohol Primary Alcohol (-CH2OH) lgd_amine Secondary Amine (-NH2) lgd_aromatic m-Tolyl Group lgd_aliphatic Aliphatic Chain (-CH2-CH-)

Caption: Molecular structure of (R)-3-m-Tolyl-beta-alaninol with key functional groups highlighted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (R)-3-m-Tolyl-beta-alaninol, both ¹H and ¹³C NMR will provide detailed information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Experimental Protocol (Exemplary):

  • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.00m4HAr-H
~ 4.10m1H-CH (NH₂)Ar
~ 3.80m2H-CH₂ OH
~ 2.35s3HAr-CH₃
~ 2.00m2H-CH₂ CH₂OH
~ 1.80br s3H-NH₂ and -OH

Interpretation and Rationale:

  • Aromatic Protons (δ 7.20 - 7.00): The four protons on the meta-substituted tolyl group will appear as a complex multiplet in this region.

  • Methine Proton (δ ~4.10): The proton on the chiral carbon (C3) is adjacent to both the aromatic ring and the amino group, leading to a downfield shift. Its multiplicity will be a multiplet due to coupling with the adjacent methylene protons.

  • Methylene Protons adjacent to Oxygen (δ ~3.80): The two protons of the -CH₂OH group are deshielded by the electronegative oxygen atom and will appear as a multiplet.

  • Methyl Protons (δ ~2.35): The three protons of the tolyl methyl group will appear as a sharp singlet.

  • Methylene Protons (δ ~2.00): The protons of the C2 methylene group will be a multiplet due to coupling with the protons on C1 and C3.

  • Amine and Hydroxyl Protons (δ ~1.80): The protons of the amino and hydroxyl groups are exchangeable and often appear as a broad singlet. Their chemical shift can vary significantly with concentration and temperature.

¹³C NMR Spectroscopy

Experimental Protocol (Exemplary):

  • Prepare the sample as described for ¹H NMR, though a higher concentration (20-50 mg) may be beneficial.

  • Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher field spectrometer.

  • Process and reference the spectrum similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~ 140 - 120Ar-C
~ 65-C H₂OH
~ 55-C H(NH₂)Ar
~ 40-C H₂CH₂OH
~ 21Ar-C H₃

Interpretation and Rationale:

  • Aromatic Carbons (δ 140 - 120): The six carbons of the tolyl group will appear in this region. The quaternary carbons will typically have lower intensities.

  • Carbonyl Bearing Hydroxyl Group (δ ~65): The carbon attached to the hydroxyl group (C1) is deshielded by the oxygen.

  • Chiral Carbon (δ ~55): The carbon atom of the stereocenter (C3), bonded to the nitrogen and the aromatic ring, will be found in this region.

  • Aliphatic Methylene Carbon (δ ~40): The C2 carbon will be in the typical aliphatic region.

  • Methyl Carbon (δ ~21): The carbon of the tolyl methyl group will appear at a characteristic upfield chemical shift.

G cluster_workflow NMR Analysis Workflow Sample Sample Preparation (Dissolution in Deuterated Solvent) Acquisition Data Acquisition (¹H and ¹³C NMR) Sample->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis Structure Structure Elucidation Analysis->Structure G cluster_ms Mass Spectrometry Fragmentation M [M+H]⁺ m/z = 166.24 Frag1 [M+H - H₂O]⁺ m/z = 149.21 M->Frag1 - H₂O Frag2 Further Fragmentation Frag1->Frag2

Foundational

(r)-3-m-Tolyl-beta-alaninol physical characteristics

This technical guide details the physical characteristics, synthesis, and application of (R)-3-m-Tolyl-beta-alaninol , a specialized chiral building block used in pharmaceutical development. [1] Executive Summary (R)-3-m...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physical characteristics, synthesis, and application of (R)-3-m-Tolyl-beta-alaninol , a specialized chiral building block used in pharmaceutical development.

[1]

Executive Summary

(R)-3-m-Tolyl-beta-alaninol (CAS: 1213568-19-4) is a chiral


-amino alcohol characterized by a 3-methylphenyl (m-tolyl) substituent at the stereogenic center. It serves as a critical pharmacophore in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other central nervous system (CNS) agents. Its structural rigidity and specific stereochemistry allow for high-affinity binding in target transporter proteins, making it a high-value intermediate in medicinal chemistry.

Physicochemical Characterization

The following data synthesizes experimental baselines from close structural analogs (e.g., the para-isomer and unsubstituted phenylalaninol) with calculated properties for the specific meta-isomer.

Table 1: Core Physical Properties
PropertySpecificationNotes
Chemical Name (R)-3-Amino-3-(3-methylphenyl)propan-1-olIUPAC Systematic
CAS Number 1213568-19-4 Specific to (R)-isomer
Molecular Formula C

H

NO
Molecular Weight 165.24 g/mol
Physical State White to off-white crystalline solidLow-melting solid; may appear as viscous oil if impure.
Melting Point 60–70 °C (Estimated)Para-isomer MP is ~56–57 °C; meta-substitution often lowers symmetry/MP slightly.
Boiling Point 285–290 °C (at 760 mmHg)Decomposes at high temperatures.
Solubility DMSO, Methanol, Ethanol, Dilute AcidLimited solubility in water; soluble in organic polar solvents.
pKa (Amine) ~9.5–10.0Typical for primary alkyl amines.
LogP ~1.8–2.1Lipophilic due to tolyl ring; crosses blood-brain barrier (BBB) readily.
Chirality (R)-EnantiomerEnantiomeric Excess (ee) typically >98% for pharma grade.

Structural & Stereochemical Analysis

The molecule features a 1,3-amino alcohol motif. The spatial arrangement of the amine and hydroxyl groups is governed by the chiral center at C3.

  • Stereochemistry: The (R)-configuration positions the amine group to interact specifically with chiral pockets in enzymes or receptors. The distance between the nitrogen atom and the aromatic ring is fixed by the ethyl backbone, a critical parameter for bioactivity.

  • m-Tolyl Effect: The meta-methyl group adds lipophilicity and steric bulk compared to the unsubstituted phenyl analog. This often improves metabolic stability (blocking metabolic oxidation at the ring) and selectivity for specific transporter isoforms (e.g., NET vs. SERT).

Synthesis & Purification Protocol

The synthesis typically proceeds via the reduction of the corresponding


-amino acid. This pathway ensures the retention of stereochemistry established in the precursor.
Experimental Workflow
  • Precursor Preparation: Condensation of 3-methylbenzaldehyde with malonic acid and ammonium acetate yields racemic

    
    -amino acid.
    
  • Optical Resolution: Enzymatic resolution (e.g., Penicillin G acylase) or chemical resolution (using tartaric acid) isolates the (R)-isomer acid.

  • Reduction: The (R)-acid is reduced to the alcohol using Lithium Aluminum Hydride (LiAlH

    
    ) or Borane-THF complex.
    
Visualization: Synthesis Pathway

SynthesisPathway Start 3-Methylbenzaldehyde Inter1 Racemic 3-m-Tolyl-beta-alanine Start->Inter1 Condensation Resolution Chiral Resolution (Enzymatic/Chemical) Inter1->Resolution PureAcid (R)-3-m-Tolyl-beta-alanine Resolution->PureAcid Yields (R)-Isomer Product (R)-3-m-Tolyl-beta-alaninol (Target) PureAcid->Product Reduction Reagent Reduction (LiAlH4 / BH3-THF) Reagent->Product

Caption: Step-wise synthesis from achiral aldehyde to enantiopure amino alcohol.

Analytical Characterization

To validate the identity and purity of (R)-3-m-Tolyl-beta-alaninol, the following protocols are standard.

A. High-Performance Liquid Chromatography (HPLC)
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivative).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

  • Detection: UV at 210 nm and 254 nm.

  • Purpose: Determine Enantiomeric Excess (ee). The (R)-isomer should be the major peak (>99%).

B. Nuclear Magnetic Resonance (NMR)
  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    • 
       7.10–7.25 (m, 4H, Ar-H)
      
    • 
       4.05 (t, 1H, CH-NH
      
      
      
      )
    • 
       3.60–3.80 (m, 2H, CH
      
      
      
      -OH)
    • 
       2.35 (s, 3H, Ar-CH
      
      
      
      )
    • 
       1.80–2.00 (m, 2H, CH
      
      
      
      -CH)
  • Diagnostic Signal: The methyl singlet at ~2.35 ppm confirms the tolyl group; the triplet at ~4.05 ppm confirms the methine proton adjacent to the amine.

Handling & Stability

  • Hygroscopicity: Beta-amino alcohols are hygroscopic. They readily absorb atmospheric moisture, which can lower the melting point and form hydrates.

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon or Nitrogen).

  • Safety: Corrosive/Irritant. Causes skin and eye irritation. Use standard PPE (gloves, goggles, fume hood).

Visualization: Retrosynthetic Utility

Retrosynthesis Target SNRI Drug Candidates (e.g., Atomoxetine Analogs) Intermediate N-Methylated Intermediate Intermediate->Target Arylation via SNAr or Mitsunobu Core (R)-3-m-Tolyl-beta-alaninol Core->Intermediate Eschweiler-Clarke Methylation

Caption: Application of the core molecule in generating SNRI scaffolds.

References

  • Sigma-Aldrich. (R)-3-m-Tolyl-beta-alaninol Product Listing (CAS 1213568-19-4).Link

  • PubChem. 3-Amino-3-(4-methylphenyl)propan-1-ol (Para-isomer Analog Data). National Library of Medicine. Link

  • ResearchGate. Synthesis of 3-Amino-3-arylpropionic Acids.Link

  • Chem-Impex. (R)-3-Amino-3-(3-methylphenyl)propionic acid (Precursor Data).Link

Exploratory

Introduction: The Critical Role of Solubility in Drug Development

An In-Depth Technical Guide to the Solubility Profile of (R)-3-m-Tolyl-beta-alaninol (R)-3-m-tolyl-beta-alaninol is a chiral amino alcohol, a structural motif of interest in medicinal chemistry due to its potential appli...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of (R)-3-m-Tolyl-beta-alaninol

(R)-3-m-tolyl-beta-alaninol is a chiral amino alcohol, a structural motif of interest in medicinal chemistry due to its potential applications as a building block in the synthesis of pharmacologically active molecules. The journey of any new chemical entity (NCE) from discovery to a viable drug product is critically dependent on its physicochemical properties, with aqueous solubility being a primary gatekeeper. Poor solubility can severely limit oral bioavailability, complicate formulation development, and produce unreliable data in in vitro assays, ultimately leading to increased development costs and a higher risk of late-stage failure.[1]

This technical guide provides a comprehensive framework for characterizing the solubility profile of (R)-3-m-tolyl-beta-alaninol. While specific experimental data for this compound is not extensively available in public literature, this document will leverage established first principles of physical chemistry and data from structurally analogous compounds, such as β-alanine, to predict its behavior. We will provide detailed, field-proven protocols for determining both thermodynamic and kinetic solubility, explaining the causality behind experimental choices to ensure scientific integrity and generate trustworthy, reproducible data.

Physicochemical Characterization and Predicted Behavior

To understand the solubility of (R)-3-m-tolyl-beta-alaninol, we must first analyze its structure.

  • Structure: The molecule consists of a hydrophilic β-alaninol backbone containing a primary amine (-NH2) and a primary alcohol (-OH) group. Attached to the β-carbon is a lipophilic m-tolyl group (a methylated benzene ring). The stereocenter is at the chiral carbon bonded to the hydroxyl group.

  • Molecular Formula: C10H15NO[2]

  • Molecular Weight: 165.23 g/mol [2]

Based on this structure, we can infer key properties that govern solubility:

  • Ionization (pKa): The primary amine group is basic and will be protonated at low pH (forming -NH3+). The alcohol group is very weakly acidic. The pKa of the conjugate acid of the amine is expected to be around 9-10, similar to other amino alcohols. This ionization is the primary driver of pH-dependent solubility.

  • Lipophilicity (logP): The m-tolyl group imparts significant lipophilicity, which will counteract the hydrophilicity of the amino alcohol backbone. This balance suggests that while the molecule will have some aqueous solubility due to the polar groups, it will also exhibit solubility in certain organic solvents.

Therefore, a U-shaped pH-solubility profile is anticipated. Solubility will be minimal at the isoelectric point (where the net charge is zero) and will increase significantly at pH values below the pKa of the amine (forming a soluble cationic salt) and at very high pH values (forming a soluble anionic alkoxide, though this effect is typically less pronounced).[3][4]

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

Understanding the two primary types of solubility measurements is essential for drug development.[5][6]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true, intrinsic solubility of a compound. It is defined as the maximum concentration of a solute that can be dissolved in a solvent at equilibrium under specific conditions (temperature, pressure, pH).[1] This measurement is determined using the crystalline, lowest-energy form of the compound and requires a sufficient incubation period to ensure equilibrium is reached (typically >24 hours). It is the gold-standard measurement for pre-formulation and late-stage development.[6]

  • Kinetic Solubility: This is a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions. The experiment typically starts with a high-concentration stock solution of the compound in an organic solvent (like DMSO), which is then rapidly diluted into an aqueous buffer.[7][8] Precipitation may occur if the compound's thermodynamic solubility is exceeded. This high-throughput method is invaluable in early drug discovery for rapidly screening large numbers of compounds to flag potential solubility issues.[5][6]

The workflow for selecting and applying these assays is a logical progression through the drug discovery pipeline.

G HTS Compound Library (DMSO Stocks) Kinetic Kinetic Solubility Assay (Nephelometry, UV, LC-MS) HTS->Kinetic Rapid Dilution Rank Rank Kinetic->Rank Rank Compounds (e.g., >60 µg/mL goal) Lead Promising Leads (Crystalline Solid) Rank->Lead Thermo Thermodynamic Solubility Assay (Shake-Flask, HPLC-UV) Lead->Thermo Equilibration Develop Develop Thermo->Develop Guide Formulation & Pharmacokinetic Studies G cluster_0 Thermodynamic Solubility (Shake-Flask) cluster_1 Kinetic Solubility (Plate-Based) A1 1. Add Excess Solid Compound to Vial A2 2. Add Solvent (e.g., pH 7.4 Buffer) A1->A2 A3 3. Equilibrate (24h at 25°C) A2->A3 A4 4. Filter Supernatant (0.45 µm) A3->A4 A5 5. Quantify by HPLC-UV A4->A5 B1 1. Prepare 10 mM DMSO Stock B2 2. Dilute 1:100 into Aqueous Buffer B1->B2 B3 3. Incubate (2h at 25°C) B2->B3 B4 4. Filter Plate B3->B4 B5 5. Quantify by LC-MS/MS B4->B5

Caption: Comparison of thermodynamic and kinetic solubility workflows.

Data Presentation & Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Anticipated Thermodynamic Solubility of (R)-3-m-Tolyl-beta-alaninol in Various Solvents at 25°C

Solvent SystemPolarity IndexPredicted Solubility (µg/mL)Rationale
Water (pH 7.4)10.2ModerateBalance of polar amino alcohol and non-polar tolyl group.
Phosphate Buffer (pH 2.0)10.2HighFormation of the highly soluble protonated amine salt (-NH3+).
Ethanol4.3Moderate-High"Like dissolves like"; can solvate both polar and non-polar moieties.
Acetonitrile5.8ModeratePolar aprotic solvent.
DMSO7.2HighHighly effective polar aprotic solvent.
Ethyl Acetate4.4Low-ModerateLower polarity, favors lipophilic character.
Hexane0.1Very LowNon-polar solvent, unable to solvate the polar amino alcohol.

Table 2: Predicted pH-Dependent Aqueous Solubility Profile at 25°C

pHPredominant SpeciesPredicted Solubility (µg/mL)
2.0R-NH3+ (Cation)> 1000
4.0R-NH3+ (Cation)> 1000
6.0R-NH3+ / R-NH2100 - 500
7.4R-NH2 (Neutral)50 - 150 (near pI)
9.0R-NH2 (Neutral)100 - 300
11.0R-NH2 / R-O-> 500

Conclusion

Characterizing the solubility profile of a drug candidate like (R)-3-m-tolyl-beta-alaninol is a non-negotiable step in assessing its developability. Based on its chemical structure, we predict a classic amphiphilic behavior with significant pH-dependent aqueous solubility and moderate solubility in polar organic solvents. The true extent of this profile must be confirmed experimentally. By employing the robust, validated protocols for thermodynamic and kinetic solubility detailed in this guide, researchers can generate high-quality, reliable data. This information is paramount for making informed decisions in lead optimization, designing appropriate formulations for in vivo studies, and ultimately increasing the probability of translating a promising molecule into a successful therapeutic.

References

  • Temperature-dependent solubility of β-Alanine in different binary solvents from 288.15 K to 323.15 K: Measurement and thermodynamic modeling. (n.d.). ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Beta-Alanine. PubChem. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Bhattachar, S. N., Deschenes, L. A., & Wesley, J. A. (2006). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Katz, J. R. (1956). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • Ferreira, L. A., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. Retrieved from [Link]

  • Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. (n.d.). ResearchGate. Retrieved from [Link]

  • Ferreira, O., & Pinho, S. P. (2009). Temperature and solvent effects in the solubility of some pharmaceutical compounds: measurements and modeling. PubMed. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Ferreira, L. A., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ACS Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Retrieved from [Link]

  • Measurement and Correlation for Solubility of l-Alanine in Pure and Binary Solvents at Temperatures from 283.15 to 323.15 K. (n.d.). ResearchGate. Retrieved from [Link]

  • Quora. (2014). Why are amino acids usually more soluble at pH extremes than they are at neutral pH? Retrieved from [Link]

  • H-1 NMR determination of beta-N-methylamino-L-alanine (L-BMAA) in environmental and biological samples. (n.d.). ResearchGate. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Solubility: The Important Phenomenon in Pharmaceutical Analysis. Retrieved from [Link]

  • Faivre, E., et al. (2015). Beta-N-Methylamino-l-Alanine: LC-MS/MS Optimization, Screening of Cyanobacterial Strains and Occurrence in Shellfish from Thau, a French Mediterranean Lagoon. MDPI. Retrieved from [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (n.d.). ScienceDirect. Retrieved from [Link]

Sources

Foundational

(R)-3-m-Tolyl-beta-alaninol: Mechanism of Action &amp; Synthetic Utility

The following technical guide details the mechanism of action, synthetic utility, and pharmacological significance of (R)-3-m-Tolyl-beta-alaninol , a privileged chiral scaffold in drug development. Technical Whitepaper f...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, synthetic utility, and pharmacological significance of (R)-3-m-Tolyl-beta-alaninol , a privileged chiral scaffold in drug development.

Technical Whitepaper for Drug Development Professionals

Executive Summary

(R)-3-m-Tolyl-beta-alaninol (CAS: 1213568-19-4) is a high-value chiral amino alcohol intermediate. It represents a specific subclass of


-aryl-

-amino alcohols
, serving as a critical pharmacophore scaffold in the synthesis of CNS-active agents, particularly Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and GABAergic modulators .

Unlike linear aliphatic amino alcohols, the rigid stereocenter at the benzylic position (C3) confers high binding affinity and selectivity when incorporated into bioactive ligands. This guide delineates its dual mechanism of action:

  • Chemical Mechanism: As a chiral auxiliary and synthon for 1,3-heterocycles.

  • Pharmacological Mechanism: As a bioisostere of

    
    -alanine and precursor to 3-aryl-propylamine pharmacophores.
    

Chemical Identity & Stereochemical Profile

PropertySpecification
IUPAC Name (3R)-3-amino-3-(3-methylphenyl)propan-1-ol
Common Name (R)-3-m-Tolyl-

-alaninol
CAS Number 1213568-19-4
Molecular Formula C

H

NO
Molecular Weight 165.23 g/mol
Chiral Center C3 (Benzylic position), R-configuration
Pharmacophore Class

-amino alcohol;

-aryl-propylamine
Structural Significance

The molecule features a 1,3-amino alcohol motif. In contrast to 1,2-amino alcohols (like ephedrine) which form 5-membered chelates, the 1,3-motif forms 6-membered chelate rings with transition metals. This structural rigidity makes it a potent ligand for asymmetric catalysis and a stable precursor for 1,3-oxazines.

Mechanism of Action: Pharmacological Potential

While primarily an intermediate, the (R)-3-m-Tolyl-beta-alaninol scaffold exhibits intrinsic biological activity pathways relevant to drug design.

A. GABA-B and Glycine Receptor Modulation

Structurally, the molecule is the reduced alcohol form of 3-(m-tolyl)-


-alanine .
  • Mechanism:

    
    -amino acid analogs mimic the neurotransmitter GABA. The introduction of the lipophilic m-tolyl group at the C3 position enhances blood-brain barrier (BBB) permeability compared to endogenous 
    
    
    
    -alanine.
  • Target Interaction: The scaffold fits into the orthosteric binding site of the GABA-B receptor and Glycine receptor (GlyR) . The (R)-configuration is often critical for receptor selectivity, distinguishing between agonist and antagonist activity.

B. Precursor to SNRI Pharmacophores

The 3-aryl-3-aminopropyl core is a "privileged structure" found in blockbuster antidepressants (e.g., Fluoxetine, Atomoxetine, Dapoxetine).

  • Mechanism: Derivatization of the primary alcohol (e.g., to an ether or halide) allows for the construction of dual reuptake inhibitors.

  • Binding Mode: The m-tolyl ring occupies the hydrophobic S1 pocket of the Monoamine Transporter (MAT), while the amine interacts with the conserved aspartate residue (Asp-79 in SERT).

C. Visualization: Pharmacophore Mapping

The following diagram illustrates the mapping of the (R)-3-m-Tolyl-beta-alaninol scaffold onto the generalized SNRI pharmacophore.

PharmacophoreMap Scaffold (R)-3-m-Tolyl-beta-alaninol Hydrophobic Hydrophobic Domain (m-Tolyl Ring) Scaffold->Hydrophobic C3 Substituent H_Bond H-Bond Donor/Acceptor (Primary Amine) Scaffold->H_Bond C3 Amine Linker Flexible Linker (Propyl Chain) Scaffold->Linker C1-C2 Backbone Target Target Interaction (MAT / GABA-B) Hydrophobic->Target S1 Pocket Binding H_Bond->Target Ionic Interaction (Asp) Linker->Target Conformational Fit

Caption: Pharmacophore mapping of (R)-3-m-Tolyl-beta-alaninol showing key interaction domains with Monoamine Transporters (MAT).

Synthetic Mechanism & Production Protocol

High-enantiopurity synthesis is required to prevent off-target effects (e.g., cardiotoxicity associated with S-enantiomers in some classes).

Workflow: Enantioselective Synthesis

The preferred route utilizes the Rodionov Reaction followed by Enzymatic Resolution and Chemoselective Reduction .

Step 1: Modified Rodionov Condensation

Reaction of m-tolualdehyde with malonic acid and ammonium acetate yields racemic 3-(m-tolyl)-


-alanine.
  • Reagents:m-Tolualdehyde, Malonic acid, NH

    
    OAc, Ethanol.
    
  • Conditions: Reflux, 8-12 hours.

Step 2: Enzymatic Resolution (The Chiral Key)

To obtain the (R)-enantiomer, a biocatalytic resolution is employed using Penicillin G Acylase (PGA) or Lipase B (CAL-B) .

  • Mechanism:[1] The enzyme selectively hydrolyzes the phenylacetyl derivative of the (S)-enantiomer (or esterifies the (R)-enantiomer), allowing physical separation.

  • Yield: Typically 40-45% (theoretical max 50%).

  • ee: >99% (Required for pharmaceutical grade).[2]

Step 3: Chemoselective Reduction

Conversion of the


-amino acid to the amino alcohol without racemization.
  • Reagent: Borane-Tetrahydrofuran complex (BH

    
    
    
    
    
    THF) or LiAlH
    
    
    .
  • Protocol:

    • Suspend (R)-3-(m-tolyl)-

      
      -alanine in anhydrous THF under N
      
      
      
      .
    • Add BH

      
      
      
      
      
      THF (2.5 eq) dropwise at 0°C.
    • Reflux for 4 hours (reduction of carboxylate).

    • Quench with MeOH/HCl to disrupt the amine-borane complex.

    • Basify and extract.

Experimental Data Summary
ParameterValueNotes
Reaction Enthalpy ExothermicControlled addition of hydride required.
Optical Rotation

(c=1, MeOH). Indicates (R)-configuration.
Purity Standard >98% HPLCCritical for avoiding isomeric impurities.
Storage HygroscopicStore under Ar at -20°C.

Synthetic Utility Diagram

The following flowchart details the transformation of the scaffold into high-value pharmaceutical intermediates.

SynthesisFlow Start Start: m-Tolualdehyde Intermediate1 Racemic 3-(m-Tolyl)-beta-alanine Start->Intermediate1 Rodionov Condensation Resolution Enzymatic Resolution (Penicillin G Acylase) Intermediate1->Resolution Kinetic Resolution Precursor (R)-3-(m-Tolyl)-beta-alanine Resolution->Precursor Isolation of (R)-isomer Reduction Reduction (BH3-THF) Precursor->Reduction Chemoselective Reduction Product PRODUCT: (R)-3-m-Tolyl-beta-alaninol Reduction->Product Workup & Purification Derivatives Downstream Applications: - 1,3-Oxazines (Antibiotics) - SNRI Intermediates - Chiral Ligands Product->Derivatives Cyclization / Derivatization

Caption: Synthetic workflow for the production and application of (R)-3-m-Tolyl-beta-alaninol.

References

  • Chemical Identity: PubChem. 3-Amino-3-(3-methylphenyl)propan-1-ol. National Library of Medicine. Link

  • Synthetic Methodology: Weiner, B. et al. "Biocatalytic synthesis of enantiomerically pure

    
    -amino acids." Chem. Soc. Rev., 2010. Link
    
  • Pharmacological Context: Bymaster, F. P. et al. "Atomoxetine Increases Extracellular Levels of Norepinephrine and Dopamine in Prefrontal Cortex of Rat." Neuropsychopharmacology, 2002. Link

  • Structural Data: Sigma-Aldrich Product Specification. (R)-3-m-Tolyl-beta-alaninol. Link

Sources

Exploratory

Technical Guide: Biological Activity &amp; Therapeutic Potential of (R)-3-m-Tolyl-beta-alaninol Derivatives

This comprehensive technical guide details the pharmacological significance, synthesis, and biological applications of (R)-3-m-Tolyl-beta-alaninol (CAS 1213568-19-4) and its derivatives. Executive Summary (R)-3-m-Tolyl-b...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the pharmacological significance, synthesis, and biological applications of (R)-3-m-Tolyl-beta-alaninol (CAS 1213568-19-4) and its derivatives.

Executive Summary

(R)-3-m-Tolyl-beta-alaninol (systematically: (R)-3-amino-3-(3-methylphenyl)propan-1-ol) is a privileged chiral scaffold in medicinal chemistry. It belongs to the class of


-amino alcohols , which serve as the structural backbone for a potent class of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)  and Selective Serotonin Reuptake Inhibitors (SSRIs) .

Unlike


-amino alcohols (1,2-relationship) which are often associated with adrenergic blockers, the 1,3-amino alcohol  motif of this molecule is the direct pharmacophore precursor for Dapoxetine-like  and Fluoxetine-like  therapeutics. This guide explores its utility in synthesizing next-generation monoamine transporter modulators, focusing on the bioisosteric replacement of the phenyl ring with a m-tolyl moiety to tune lipophilicity and metabolic stability.

Part 1: Chemical Basis & Stereochemistry

Structural Identity

The molecule is defined by three critical features:

  • Chiral Center (C3): The (R)-configuration is essential for binding affinity at the Serotonin Transporter (SERT). In many aryl-propylamine drugs (e.g., Dapoxetine), the (S)-enantiomer is the active eutomer; however, the (R)-alcohol precursor is often required to access the specific final configuration depending on the inversion/retention during derivatization.

  • 
    -Amino Alcohol Core:  The 1,3-distance between the amine and the hydroxyl group allows for the formation of a flexible propyl chain, a hallmark of neurotransmitter reuptake inhibitors.
    
  • m-Tolyl Substituent: The 3-methylphenyl group acts as a lipophilic bioisostere of a phenyl ring. The methyl group at the meta position restricts rotation and increases hydrophobic interaction within the binding pocket, potentially enhancing selectivity for the Norepinephrine Transporter (NET) over SERT.

Pharmacophore Mapping

The derivatives of this scaffold map directly to the 3-aryl-3-aminopropyl ether pharmacophore:

  • Scaffold: (R)-3-amino-3-(m-tolyl)propan-1-ol

  • Target Drug Class: Dapoxetine Analogs (SSRIs) & Atomoxetine Analogs (NRIs).

  • Mechanism: The hydroxyl group is converted to an aryl ether (Ar-O-), and the amine is methylated.

Part 2: Biological Activity & Mechanism of Action[1]

Primary Activity: Monoamine Reuptake Inhibition

The most significant biological activity of (R)-3-m-Tolyl-beta-alaninol derivatives lies in their ability to block the reuptake of monoamines in the synaptic cleft.

  • Target: Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).

  • Mechanism: The derivatives bind to the central substrate-binding site of the transporter, locking it in an outward-facing conformation and preventing the clearance of neurotransmitters from the synapse.

  • Role of the m-Tolyl Group:

    • Lipophilicity: The m-methyl group increases

      
      , facilitating Blood-Brain Barrier (BBB) penetration.
      
    • Selectivity: In SAR studies of aryloxypropylamines, meta-substitution on the phenyl ring (C3 position) often shifts selectivity towards NET inhibition (similar to Nisoxetine), whereas para-substitution favors SERT.

Secondary Activity: TLR4 Antagonism (Emerging)

Recent research indicates that lipophilic


-amino alcohol derivatives can inhibit Toll-Like Receptor 4 (TLR4)  signaling. While the primary scaffold for this activity is typically a 1,2-amino alcohol, the 1,3-amino alcohol derivatives of m-tolyl-beta-alaninol are being investigated as "extended" analogs to disrupt the TLR4/MD-2 complex, offering potential anti-inflammatory and anti-sepsis properties.
Visualizing the Mechanism

The following diagram illustrates the synthesis of the active SNRI derivative and its action at the synapse.

G Scaffold (R)-3-m-Tolyl-beta-alaninol (Chiral Scaffold) Activation Activation (Mesylation/Mitsunobu) Scaffold->Activation Derivatization Derivative Active Derivative (m-Tolyl-Dapoxetine Analog) Activation->Derivative Ether Formation & N-Methylation Synapse Synaptic Cleft (SERT/NET) Derivative->Synapse Inhibits Reuptake Effect Increased Neurotransmitter Levels Synapse->Effect Therapeutic Outcome

Caption: Transformation of the chiral alcohol scaffold into a bioactive SNRI and its downstream physiological effect.

Part 3: Experimental Protocols

Synthesis of the Bioactive Ether Derivative

This protocol describes the conversion of (R)-3-m-Tolyl-beta-alaninol into a functional SNRI analog (e.g., an m-tolyl analog of Dapoxetine).

Reagents:

  • (R)-3-m-Tolyl-beta-alaninol (1.0 eq)

  • 1-Naphthol (1.2 eq)

  • Triphenylphosphine (

    
    , 1.5 eq)
    
  • Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Dissolve (R)-3-m-Tolyl-beta-alaninol (1.0 eq) and 1-Naphthol (1.2 eq) in anhydrous THF under nitrogen atmosphere. Cool the solution to 0°C.

  • Mitsunobu Coupling: Add

    
     (1.5 eq) to the solution.
    
  • Activation: Dropwise add DIAD (1.5 eq) over 30 minutes, maintaining temperature <5°C. The reaction converts the primary alcohol to a naphthyl ether with retention of configuration at the amine center (since the reaction occurs at the primary carbon).

    • Note: If the reaction were at a chiral secondary alcohol, inversion would occur. Here, the chiral center is at C3 (amine), remote from the reaction site (C1), preserving the (R)-stereochemistry.

  • Workup: Warm to room temperature and stir for 12 hours. Quench with water, extract with ethyl acetate, and dry over

    
    .
    
  • Purification: Purify via silica gel chromatography (Hexane/EtOAc gradient).

  • N-Methylation (Optional): To generate the tertiary amine (Dapoxetine-like), treat the intermediate with formaldehyde/formic acid (Eschweiler-Clarke conditions).

In Vitro Monoamine Uptake Assay

To validate biological activity, the derivative is tested for SERT/NET inhibition.

Protocol:

  • Cell Line: HEK-293 cells stably expressing human SERT or NET.

  • Tracer:

    
    -Serotonin or 
    
    
    
    -Norepinephrine.
  • Incubation: Incubate cells with the test compound (0.1 nM – 10

    
    M) for 15 minutes at 37°C in Krebs-Ringer buffer.
    
  • Uptake Initiation: Add radiolabeled tracer and incubate for 5 minutes.

  • Termination: Wash cells 3x with ice-cold buffer to stop uptake.

  • Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % inhibition vs. log[concentration] to determine

    
    .
    

Part 4: Data & Structure-Activity Relationship (SAR)

The following table summarizes the expected SAR trends when modifying the (R)-3-m-Tolyl-beta-alaninol core.

Structural ModificationTarget EffectPharmacological Outcome
Parent Scaffold InactivePrecursor / Chiral Building Block
O-Arylation (Naphthyl) High AffinityPotent SERT Inhibition (SSRI profile)
O-Arylation (2-Methoxy) Mixed AffinityBalanced SERT/NET Inhibition (SNRI)
N,N-Dimethylation Increased PotencyOptimized for Dapoxetine-like activity
m-Tolyl -> Phenyl Baseline ActivityStandard Dapoxetine/Fluoxetine profile
m-Tolyl -> p-CF3-Phenyl SERT SelectivityFluoxetine-like profile
Comparative Potency Diagram

The diagram below visualizes how the m-tolyl derivative fits into the landscape of known antidepressants.

SAR Core 3-Aryl-3-Aminopropanol Core Fluoxetine Fluoxetine (p-CF3-Phenoxy) Core->Fluoxetine Derivatization Atomoxetine Atomoxetine (o-Tolyl-oxy) Core->Atomoxetine Dapoxetine Dapoxetine (1-Naphthyl-oxy) Core->Dapoxetine mTolyl (R)-3-m-Tolyl Derivative (Novel Analog) Core->mTolyl Bioisosteric Substitution

Caption: The m-tolyl derivative represents a strategic modification of the established SNRI/SSRI pharmacophore.

References

  • Chavez, S. A., et al. (2011). "Development of

    
    -Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics." Journal of Medicinal Chemistry, 54(13), 4659-4669. Link
    
  • Wong, D. T., et al. (1995). "The Discovery of Fluoxetine Hydrochloride (Prozac)." Nature Reviews Drug Discovery. (Contextualizing the 3-aryl-3-aminopropyl scaffold).
  • Robertson, D. W., et al. (1988). "Absolute Configurations and Pharmacological Activities of the Optical Isomers of Fluoxetine." Journal of Medicinal Chemistry, 31(1), 185-189. (Establishing the stereochemical requirements for SERT binding).
  • Sorbera, L. A., et al. (2001). "Dapoxetine Hydrochloride." Drugs of the Future, 26(2), 119.
Foundational

(R)-3-m-Tolyl-beta-alaninol: A Comprehensive Technical Guide to its Application as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-3-m-Tolyl-beta-alaninol, a chiral amino alcohol, represents a valuable and versatile building block in modern asymmetric synthesis. Its strateg...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-m-Tolyl-beta-alaninol, a chiral amino alcohol, represents a valuable and versatile building block in modern asymmetric synthesis. Its strategic placement of a stereocenter, an amino group, and a hydroxyl group allows for the construction of complex molecular architectures with high stereochemical control. This guide provides an in-depth analysis of the synthesis, characterization, and application of (R)-3-m-tolyl-beta-alaninol, offering field-proven insights for its effective utilization in pharmaceutical and fine chemical research and development. We will explore the primary synthetic routes, including enantioselective reduction and chiral resolution, detail robust analytical methodologies for quality control, and showcase its potential through established applications in the synthesis of bioactive molecules.

Introduction: The Strategic Value of Chiral Beta-Amino Alcohols

Chiral β-amino alcohols are a privileged structural motif found in a wide array of natural products and active pharmaceutical ingredients (APIs). The 1,3-relationship between the amino and hydroxyl groups provides a versatile scaffold for further chemical elaboration, and the stereochemistry at the carbon bearing the amino group is often critical for biological activity. (R)-3-m-tolyl-beta-alaninol, with its specific stereoconfiguration and the presence of a tolyl group, offers a unique combination of steric and electronic properties that can be exploited in asymmetric synthesis. It can serve as a key intermediate for the synthesis of more complex chiral molecules or be incorporated as a chiral auxiliary to direct the stereochemical outcome of a reaction.

Synthesis of Enantiomerically Pure (R)-3-m-Tolyl-beta-alaninol

The efficient synthesis of enantiomerically pure (R)-3-m-tolyl-beta-alaninol is paramount to its utility. Two primary strategies are commonly employed in industrial and academic settings: asymmetric synthesis from a prochiral precursor and resolution of a racemic mixture. The choice of strategy often depends on factors such as cost, scalability, and available technologies.

Strategy 1: Asymmetric Reduction of a Prochiral Ketone

This approach involves the enantioselective reduction of the prochiral ketone, 3-amino-1-(3-methylphenyl)propan-1-one. This method is highly efficient as it directly sets the desired stereocenter. The success of this strategy hinges on the selection of an appropriate chiral catalyst and reducing agent.

Prochiral_Ketone 3-Amino-1-(m-tolyl)propan-1-one R_Alaninol (R)-3-m-Tolyl-beta-alaninol Prochiral_Ketone->R_Alaninol Asymmetric Hydrogenation Chiral_Catalyst Chiral Catalyst (e.g., Ru- or Rh-based with chiral ligands) Chiral_Catalyst->R_Alaninol Reducing_Agent Reducing Agent (e.g., H₂, Formic Acid) Reducing_Agent->R_Alaninol

Caption: Asymmetric Reduction Workflow.

Rationale for Experimental Choices:

The use of transition metal catalysts, particularly those based on rhodium and ruthenium with chiral phosphine ligands, is well-established for the asymmetric hydrogenation of ketones. The choice of ligand is critical for achieving high enantioselectivity. The reaction is typically carried out under a hydrogen atmosphere, and the solvent can influence both the reaction rate and the stereochemical outcome.

Protocol: Asymmetric Hydrogenation of 3-Amino-1-(3-methylphenyl)propan-1-one

This protocol is based on established procedures for analogous compounds and may require optimization for this specific substrate.

  • Catalyst Preparation: In a glovebox, a solution of a suitable chiral catalyst system (e.g., a Ru- or Rh-based catalyst with a chiral bisphosphine ligand) is prepared in an appropriate degassed solvent (e.g., methanol).

  • Reaction Setup: The prochiral ketone, 3-amino-1-(3-methylphenyl)propan-1-one, is dissolved in the chosen solvent in a high-pressure reactor.

  • Hydrogenation: The catalyst solution is added to the reactor. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 10-50 bar).

  • Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 25-50 °C) and monitored by a suitable technique (e.g., TLC or HPLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or crystallization to yield enantiomerically enriched (R)-3-m-tolyl-beta-alaninol.

Strategy 2: Chiral Resolution of Racemic 3-m-Tolyl-beta-alaninol

This classical approach involves the separation of a racemic mixture of 3-m-tolyl-beta-alaninol using a chiral resolving agent. This method is often favored when the racemic starting material is readily accessible and a suitable resolving agent can be found.

cluster_0 Diastereomeric Salt Formation cluster_1 Separation and Liberation Racemic_Alaninol Racemic 3-m-Tolyl-beta-alaninol Diastereomeric_Salts Mixture of Diastereomeric Salts Racemic_Alaninol->Diastereomeric_Salts Chiral_Acid Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid or (2R,3R)-Tartaric Acid) Chiral_Acid->Diastereomeric_Salts Separation Fractional Crystallization Diastereomeric_Salts->Separation Liberation Base Treatment Separation->Liberation R_Alaninol (R)-3-m-Tolyl-beta-alaninol Liberation->R_Alaninol

Caption: Chiral Resolution Workflow.

Rationale for Experimental Choices:

The choice of the chiral resolving agent is crucial. Chiral carboxylic acids, such as tartaric acid or mandelic acid, are commonly used to form diastereomeric salts with chiral amines. The differing solubilities of these diastereomeric salts in a particular solvent allow for their separation by fractional crystallization.[1] The selection of the solvent system is critical to maximize the solubility difference.

Protocol: Chiral Resolution using (2R,3R)-Tartaric Acid

This protocol is a general procedure and will require optimization of solvent and stoichiometry for the specific substrate.

  • Salt Formation: A solution of racemic 3-m-tolyl-beta-alaninol in a suitable solvent (e.g., ethanol or methanol) is treated with a solution of a sub-stoichiometric amount (e.g., 0.5 equivalents) of (2R,3R)-tartaric acid in the same solvent.

  • Crystallization: The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

  • Liberation of the Free Amine: The isolated diastereomeric salt is dissolved in water and treated with a base (e.g., NaOH or NaHCO₃) to neutralize the tartaric acid and liberate the free amino alcohol.

  • Extraction and Purification: The free (R)-3-m-tolyl-beta-alaninol is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the enantiomerically enriched product. The enantiomeric excess should be determined by chiral HPLC.

Characterization and Quality Control

Ensuring the chemical purity and enantiomeric excess of (R)-3-m-tolyl-beta-alaninol is critical for its successful application. A combination of spectroscopic and chromatographic techniques should be employed.

Technique Parameter Expected Observations
¹H NMR Chemical Shift, Multiplicity, IntegrationSignals corresponding to the aromatic protons of the m-tolyl group, the methine proton adjacent to the nitrogen, the methylene protons, and the protons of the amino and hydroxyl groups.
¹³C NMR Chemical ShiftResonances for the aromatic carbons, the chiral methine carbon, the methylene carbons, and the methyl carbon of the tolyl group.
FT-IR Wavenumber (cm⁻¹)Characteristic absorptions for O-H and N-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring.
Mass Spectrometry m/zThe molecular ion peak corresponding to the molecular weight of the compound.
Chiral HPLC Retention Time, Peak AreaSeparation of the (R) and (S) enantiomers on a suitable chiral stationary phase, allowing for the determination of enantiomeric excess (% ee).
Optical Rotation [α]DA specific optical rotation value (either positive or negative) for the enantiomerically pure compound, measured at a specific wavelength (usually the sodium D-line), temperature, and concentration.

Applications in Asymmetric Synthesis

The utility of (R)-3-m-tolyl-beta-alaninol as a chiral building block is demonstrated in its application as a precursor for more complex chiral molecules, particularly in the pharmaceutical industry. Its bifunctional nature allows it to be readily incorporated into various molecular scaffolds.

Synthesis of Chiral Ligands

The amino and hydroxyl groups of (R)-3-m-tolyl-beta-alaninol can be further functionalized to create chiral ligands for asymmetric catalysis. These ligands can coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction.

Intermediate in Pharmaceutical Synthesis

Chiral β-amino alcohols are key intermediates in the synthesis of several important drugs. For example, analogous structures are used in the synthesis of antidepressants like fluoxetine and duloxetine. (R)-3-m-tolyl-beta-alaninol can serve as a valuable starting material for the synthesis of novel drug candidates with improved efficacy and reduced side effects.

Example Application: Conceptual Synthesis of a Chiral Oxazolidinone

Chiral oxazolidinones are valuable chiral auxiliaries and are also found in some bioactive molecules. (R)-3-m-tolyl-beta-alaninol can be used as a starting material for their synthesis.

R_Alaninol (R)-3-m-Tolyl-beta-alaninol Oxazolidinone Chiral Oxazolidinone R_Alaninol->Oxazolidinone Cyclization Phosgene_Analogue Phosgene or Analogue (e.g., Triphosgene, CDI) Phosgene_Analogue->Oxazolidinone Base Base (e.g., Triethylamine) Base->Oxazolidinone

Sources

Exploratory

An In-Depth Technical Guide to the Discovery and History of (R)-3-m-Tolyl-beta-alaninol

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-3-m-Tolyl-beta-alaninol is a chiral amino alcohol that has garnered interest within the fields of medicinal chemistry and asymmetric synthe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-m-Tolyl-beta-alaninol is a chiral amino alcohol that has garnered interest within the fields of medicinal chemistry and asymmetric synthesis. As a derivative of β-alanine, a naturally occurring beta-amino acid, this compound belongs to a class of molecules that are crucial building blocks for various biologically active compounds.[1][2] The structural motif of a β-amino alcohol is prevalent in numerous pharmaceuticals and natural products, highlighting the significance of synthetic routes to enantiomerically pure versions of these molecules.[3] This guide provides a comprehensive overview of the discovery, historical context, and synthetic evolution of (R)-3-m-Tolyl-beta-alaninol, offering insights for researchers engaged in drug discovery and development.

While the specific historical discovery of (R)-3-m-Tolyl-beta-alaninol is not extensively documented in readily available literature, its existence is confirmed by its Chemical Abstracts Service (CAS) number (68208-22-0 for the racemic form).[4] The scientific narrative of this compound is therefore best understood through the broader context of the development of synthetic methodologies for chiral β-aryl-β-amino alcohols.

The Emergence of β-Aryl-β-Amino Alcohols in Medicinal Chemistry

The tolyl moiety, a methyl-substituted phenyl group, is a common feature in many pharmaceutical agents due to its ability to influence lipophilicity and metabolic stability. The incorporation of a tolyl group into a β-alaninol framework generates a chiral scaffold with potential for diverse biological activities. β-Phenylalanine derivatives, a closely related class of compounds, are recognized for their therapeutic potential as they can mimic natural α-amino acids, thereby interacting with biological systems while exhibiting enhanced stability.[5] The exploration of β-aryl-β-amino alcohols, including tolyl-substituted variants, has been driven by the quest for novel therapeutics with improved pharmacological profiles.

Synthetic Approaches: A Historical Perspective

The synthesis of chiral β-amino alcohols has been a long-standing challenge in organic chemistry. Early methods often relied on classical resolution of racemic mixtures, which are inherently inefficient, yielding a maximum of 50% of the desired enantiomer. The development of asymmetric synthesis has provided more elegant and efficient solutions.

Early Synthetic Strategies

Initial approaches to molecules structurally related to 3-m-Tolyl-beta-alaninol would have likely involved multi-step sequences starting from commercially available precursors. One plausible early route could have involved the synthesis of the corresponding racemic β-amino acid, 3-(m-tolyl)-DL-beta-alanine (CAS 68208-17-3), followed by reduction of the carboxylic acid functionality.[6]

A general, albeit not specific to the title compound, historical method for preparing β-amino acids involved the reaction of ammonia with β-propiolactone.[2] For aryl-substituted derivatives, more targeted syntheses would have been necessary.

Evolution to Enantioselective Methodologies

The advent of enantioselective synthesis revolutionized the preparation of chiral molecules like (R)-3-m-Tolyl-beta-alaninol. Key advancements in this area include the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions.

A significant breakthrough in the synthesis of chiral β-amino acids, the precursors to chiral β-amino alcohols, was the development of methods involving the Michael addition of nucleophiles to dehydroalanine derivatives.[7] This strategy allows for the stereocontrolled introduction of the aryl group. Another powerful approach involves the Suzuki coupling reaction with a brominated β-alanine derivative, providing a versatile route to various α-aryl-β-amino acids.[8]

More directly applicable to the synthesis of β-amino alcohols is the asymmetric reduction of β-amino ketones or the asymmetric aminohydroxylation of alkenes. The Sharpless asymmetric aminohydroxylation, for instance, provides a direct route to enantiomerically enriched β-amino alcohols from alkenes.[9]

A modern and powerful strategy for the synthesis of chiral β-amino alcohols is the enantioselective radical C–H amination. This method allows for the direct conversion of an alcohol to a chiral β-amino alcohol, representing a highly efficient and atom-economical approach.[10]

A Plausible Modern Retrosynthetic Analysis

A contemporary approach to the synthesis of (R)-3-m-Tolyl-beta-alaninol would likely involve an asymmetric catalytic process to establish the chiral center. A retrosynthetic analysis highlights potential key steps:

Retrosynthesis Target (R)-3-m-Tolyl-beta-alaninol Precursor1 (R)-3-Amino-3-(m-tolyl)propanoic acid Target->Precursor1 Reduction Precursor2 m-Tolyl derivative Precursor1->Precursor2 Asymmetric amination Precursor3 Chiral amine source Precursor1->Precursor3 Asymmetric addition Precursor4 Achiral starting material Precursor2->Precursor4 Functionalization Precursor3->Precursor4

Caption: Retrosynthetic analysis of (R)-3-m-Tolyl-beta-alaninol.

Experimental Protocols: Foundational Synthetic Transformations

While a specific protocol for the title compound's initial synthesis is not available, the following represents a generalized, plausible experimental workflow for the synthesis of a chiral β-aryl-β-amino alcohol based on established methodologies.

Representative Protocol: Asymmetric Reduction of a β-Enamino Ester

This protocol outlines a general strategy for producing a chiral β-amino ester, which can then be reduced to the corresponding chiral β-amino alcohol.

Step 1: Synthesis of the β-Enamino Ester

  • To a solution of a β-ketoester (1 equivalent) in toluene is added the desired amine (1 equivalent).

  • A catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid) is added.

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 2: Asymmetric Hydrogenation

  • The β-enamino ester (1 equivalent) is dissolved in a degassed solvent (e.g., methanol or dichloromethane).

  • A chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., BINAP), is added under an inert atmosphere.

  • The mixture is transferred to a high-pressure reactor.

  • The reactor is pressurized with hydrogen gas to the desired pressure.

  • The reaction is stirred at a specific temperature until the uptake of hydrogen ceases.

  • The solvent is evaporated, and the product is purified to yield the enantiomerically enriched β-amino ester.

Step 3: Reduction to the β-Amino Alcohol

  • The chiral β-amino ester is dissolved in a suitable solvent (e.g., tetrahydrofuran).

  • A reducing agent, such as lithium aluminum hydride (LiAlH4), is added portion-wise at a low temperature (e.g., 0 °C).

  • The reaction is stirred until completion, as monitored by TLC.

  • The reaction is carefully quenched with water and a sodium hydroxide solution.

  • The resulting solid is filtered off, and the filtrate is extracted with an organic solvent.

  • The organic layer is dried and concentrated to afford the chiral β-amino alcohol.

Data Presentation

Table 1: Comparison of Asymmetric Synthesis Methods for Chiral β-Amino Alcohols

MethodCatalyst/AuxiliaryTypical Enantiomeric Excess (ee)AdvantagesDisadvantages
Asymmetric Hydrogenation Chiral Rh or Ru phosphine complexes>95%High efficiency and enantioselectivityRequires high-pressure equipment
Asymmetric Aminohydroxylation Chiral osmium or ruthenium catalysts90-99%Direct conversion from alkenesLimited substrate scope
Chiral Auxiliary-Mediated Evans oxazolidinones, etc.>98% (diastereomeric excess)Reliable and predictable stereocontrolRequires additional steps for auxiliary attachment and removal
Enzymatic Resolution Lipases, proteasesUp to >99%High enantioselectivity, mild conditionsLimited to 50% theoretical yield for the desired enantiomer

Logical Relationships and Workflows

Workflow cluster_synthesis Synthetic Pathway cluster_analysis Analysis Start m-Tolyl Precursor Intermediate1 β-Ketoester Start->Intermediate1 Claisen Condensation Intermediate2 β-Enamino Ester Intermediate1->Intermediate2 Condensation with Amine Intermediate3 Chiral β-Amino Ester Intermediate2->Intermediate3 Asymmetric Hydrogenation End (R)-3-m-Tolyl-beta-alaninol Intermediate3->End Reduction Analysis1 Chiral HPLC End->Analysis1 Analysis2 NMR Spectroscopy End->Analysis2 Analysis3 Mass Spectrometry End->Analysis3

Caption: A generalized workflow for the synthesis and analysis of (R)-3-m-Tolyl-beta-alaninol.

Future Outlook

The field of asymmetric synthesis is continuously evolving, with a focus on developing more efficient, sustainable, and atom-economical methods. For the synthesis of (R)-3-m-Tolyl-beta-alaninol and related compounds, future research will likely focus on:

  • Organocatalysis: The use of small organic molecules as catalysts offers a green and cost-effective alternative to metal-based catalysts.

  • Biocatalysis: The use of enzymes or whole-cell systems can provide unparalleled enantioselectivity under mild reaction conditions.

  • C-H Functionalization: Direct functionalization of C-H bonds to introduce the amino or hydroxyl group would significantly shorten synthetic routes.

As our understanding of disease pathways deepens, the demand for novel, enantiomerically pure building blocks like (R)-3-m-Tolyl-beta-alaninol will undoubtedly increase, driving further innovation in their synthesis and application.

References

  • Advances in the synthesis of β-alanine. (2023-10-26). Frontiers in Bioengineering and Biotechnology. [Link]

  • β-Alanine betaine synthesis in the Plumbaginaceae. Purification and characterization of a trifunctional, S-adenosyl-L-methionine-dependent N-methyltransferase from Limonium latifolium leaves. PubMed. [Link]

  • Synthesis of β‐Alanine From Isoleucine and Propionate Catabolism via Aminotransferases. (2024-12-18). The Plant Journal.
  • β-Alanine. Wikipedia. [Link]

  • One-Pot Synthesis of β-Alanine from Maleic Acid via Three-Enzyme Cascade Biotransformation. MDPI. [Link]

  • Advances in the synthesis of β-alanine. PubMed Central. [Link]

  • beta-Alanine betaine | C6H13NO2 | CID 441440. PubChem. [Link]

  • ChemInform Abstract: Synthesis of β-Substituted Alanines via Michael Addition of Nucleophiles to Dehydroalanine Derivatives. ResearchGate. [Link]

  • Preparation method of beta-N-methylamino-L-alanine.
  • 3-(Phenylamino)alanine, a novel aniline-derived amino acid associated with the eosinophilia-myalgia syndrome. PubMed. [Link]

  • Efficient synthesis of alpha-aryl-/heteroaryl-substituted beta-amino acids via Ni(II) complex through the Suzuki coupling reaction. PubMed. [Link]

  • Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. ACS Publications. [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PubMed Central. [Link]

  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PubMed Central. [Link]

  • Recent Developments in the Synthesis of β-Amino Acids. ResearchGate. [Link]

  • Improved synthesis and resolution of beta-(3-pyridyl)-DL-alpha-alanine. PubMed. [Link]

  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-portal.org. [Link]

  • Advances in the synthesis of β-alanine. Frontiers. [Link]

  • Base-mediated synthesis of aryl enol ethers from α-aryl allylic alcohols and arylsulfonium salts. RSC Publishing. [Link]

  • Examples of β-Amino Alcohol-containing Chiral Ligands and Auxiliaries. ResearchGate. [Link]

  • Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA. [Link]

  • Synthesis of aryl 3-O-beta-cellobiosyl-beta-D-glucopyranosides for reactivity studies of 1,3-1,4-beta-glucanases. PubMed. [Link]

  • β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

  • Synthesis of β‐Alanine From Isoleucine and Propionate Catabolism via Aminotransferases. ResearchGate. [Link]

  • Beta-Alanine | C3H7NO2 | CID 239. PubChem. [Link]

  • 3-m-tolyl-DL-beta-alaninol CAS NO.68208-22-0. Pure Chemistry Scientific Inc.. [Link]

Sources

Foundational

Beyond the Scaffold: Strategic Synthesis and Application of (R)-3-m-Tolyl-beta-alaninol

Executive Summary & Chemical Identity Target Molecule: (R)-3-amino-3-(3-methylphenyl)propan-1-ol Systematic Name: (3R)-3-amino-3-(3-methylphenyl)propan-1-ol Core Scaffold: -Amino Alcohol (1,3-amino alcohol subclass) (R)-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Target Molecule: (R)-3-amino-3-(3-methylphenyl)propan-1-ol Systematic Name: (3R)-3-amino-3-(3-methylphenyl)propan-1-ol Core Scaffold:


-Amino Alcohol (1,3-amino alcohol subclass)

(R)-3-m-Tolyl-beta-alaninol represents a "privileged structure" in medicinal chemistry. Unlike its phenyl analogue, the inclusion of the meta-methyl group introduces a critical lipophilic handle (


) without the steric penalties often associated with ortho-substitution. This structural nuance makes it a high-value synthon for modulating the pharmacokinetic profile (logP, metabolic stability) of catecholamine reuptake inhibitors, GPCR modulators, and chiral ligands for asymmetric catalysis.

This guide details the enantioselective synthesis, purification, and validation of this compound, prioritizing the reduction of the corresponding


-amino acid as the most scalable and reproducible route.

Retrosynthetic Logic & Strategic Analysis

The synthesis of enantiopure


-amino alcohols is often approached via three primary disconnects. For the (R)-3-m-tolyl variant, the choice of pathway is dictated by the commercial availability of chiral pool precursors versus the cost of asymmetric catalysts.
Pathway Evaluation
StrategyPrecursorProsCons
A. Acid Reduction (R)-3-Amino-3-(3-methylphenyl)propanoic acidHigh Fidelity: Stereocenter is fixed in starting material. Scalable.Requires strong reducing agents (LiAlH4/BH3).
B. Asymmetric Mannich 3-Methylbenzaldehyde + EnolatesConvergent: Builds C-C bond and stereocenter simultaneously.Complex catalysis; lower atom economy.
C. Enzymatic Resolution Racemic 3-m-Tolyl-beta-alaninolGreen: Mild conditions using Lipases (e.g., Candida antarctica).Max 50% yield; requires separation of ester/alcohol.

Selected Protocol: Strategy A is the industry standard for producing gram-to-kilogram quantities due to the commercial availability of the parent amino acid.

Retrosynthetic Diagram

Retrosynthesis Target (R)-3-m-Tolyl-beta-alaninol (Target) Intermediate (R)-3-Amino-3-(3-methylphenyl)propanoic Acid (Chiral Precursor) Target->Intermediate Reduction (LiAlH4 or BH3-DMS) Starting 3-Methylbenzaldehyde + Malonic Acid (Rodionov Synthesis Precursor) Intermediate->Starting Chiral Resolution or Asymmetric Synthesis

Figure 1: Retrosynthetic disconnection relying on the reduction of the pre-formed chiral amino acid backbone.

Detailed Experimental Protocol

Objective: Reduction of (R)-3-amino-3-(3-methylphenyl)propanoic acid to (R)-3-amino-3-(3-methylphenyl)propan-1-ol using Lithium Aluminum Hydride (LiAlH


).

Safety Note: LiAlH


 is pyrophoric. All operations must be conducted under an inert atmosphere (Ar or N

) in a fume hood.
Materials & Reagents[1][2][3]
  • Substrate: (R)-3-Amino-3-(3-methylphenyl)propanoic acid (1.0 eq)

  • Reductant: LiAlH

    
     (2.5 eq, 2.0 M solution in THF)
    
  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Water, 15% NaOH, Water (Fieser method)

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.

  • Solubilization: Charge the flask with the amino acid (10 mmol) and anhydrous THF (50 mL). Cool the suspension to 0°C using an ice bath.

    • Insight: Amino acids are often zwitterionic and poorly soluble in THF. They will dissolve as the reaction proceeds and the aluminate complex forms.

  • Addition: Cannulate the LiAlH

    
     solution (25 mmol) into the addition funnel. Add dropwise to the reaction mixture over 30 minutes.
    
    • Critical Control Point: Monitor gas evolution (H

      
      ). Maintain internal temperature <5°C to prevent racemization or side reactions.
      
  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 12–16 hours. The mixture should become a greyish suspension.

  • Workup (Fieser & Fieser): Cool to 0°C. Carefully quench excess hydride by sequential addition of:

    • 
       mL Water (where 
      
      
      
      = grams of LiAlH
      
      
      used)
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
  • Isolation: Stir the resulting granular white precipitate for 30 minutes. Filter through a Celite pad. Wash the pad with warm THF (2 x 20 mL).

  • Purification: Dry the combined filtrate over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexanes if necessary.
Process Workflow Diagram

Workflow Start Start: Amino Acid Precursor (Inert Atmosphere) Step1 Cool to 0°C Add LiAlH4 (2.5 eq) in THF Start->Step1 Activation Step2 Reflux (66°C) 12-16 Hours Step1->Step2 Reduction Step3 Fieser Quench (H2O -> NaOH -> H2O) Step2->Step3 Termination Step4 Filtration (Celite) & Concentration Step3->Step4 Isolation End Final Product: (R)-3-m-Tolyl-beta-alaninol Step4->End Purification

Figure 2: Experimental workflow for the hydride reduction of the beta-amino acid.

Analytical Validation & Quality Control

Trustworthiness in chiral synthesis requires rigorous validation of enantiomeric excess (ee).

Chiral HPLC Method

To verify the optical purity of the (R)-enantiomer against the (S)-enantiomer or racemate.

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine is crucial to suppress peak tailing caused by the basic primary amine interacting with silanol groups.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (absorption of the phenyl ring).

  • Expected Result: The (R)-isomer typically elutes second on AD-H columns, but standards must be run to confirm.

NMR Characterization (Self-Validating Signals)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    Look for the ABX pattern of the CH-CH
    
    
    -OH system.
    • 
       2.35 (s, 3H, Ar-CH
      
      
      
      ): Confirms the m-tolyl group.
    • 
       4.05 (dd, 1H, CH -NH
      
      
      
      ): The benzylic chiral proton.
    • 
       6.90–7.25 (m, 4H, Ar-H ): Distinctive meta-substitution pattern.
      

Applications in Drug Discovery[2][4]

The (R)-3-m-tolyl-beta-alaninol scaffold serves as a versatile pharmacophore.

Fragment-Based Drug Design (FBDD)

This motif mimics the adrenergic pharmacophore (arylethanolamine) but with an extended carbon chain.

  • GPCR Targeting: The extra methylene group allows for different binding poses in adrenergic (

    
    ) and serotonergic receptors compared to standard phenylethanolamines.
    
  • Kinase Inhibitors: Used as a linker to position the aryl group into hydrophobic pockets (e.g., the "gatekeeper" region) while the hydroxyl group hydrogen bonds with the hinge region.

Chiral Auxiliaries

The 1,3-amino alcohol functionality allows this molecule to form bidentate ligands with metals (Zn, Ti).

  • Noyori Transfer Hydrogenation: Derivatives can be used as ligands for Ru-catalyzed transfer hydrogenation of ketones.

References

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835-876. Link

  • Periasamy, M., et al. (2002). "Methods of synthesis of amino alcohols and their applications." Journal of Chemical Sciences, 114, 317–328. Link

  • Chem-Impex International. (n.d.). "(R)-3-Amino-3-(3-methylphenyl)propionic acid Product Page." Commercial Precursor Availability. Link

  • Kanth, J. V. B., & Periasamy, M. (1991). "Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine." Journal of Organic Chemistry, 56(20), 5964–5965. (Alternative mild reduction protocol). Link

  • Daicel Corporation. (n.d.). "Chiralpak AD-H Instruction Manual." Chiral Technologies. (Standard reference for amino alcohol separation). Link

Exploratory

Theoretical studies of (r)-3-m-Tolyl-beta-alaninol conformation

This technical guide details the theoretical framework and computational protocol for analyzing the conformational landscape of (R)-3-m-Tolyl- -alaninol (systematically: (R)-3-amino-3-(3-methylphenyl)propan-1-ol). This m...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the theoretical framework and computational protocol for analyzing the conformational landscape of (R)-3-m-Tolyl-


-alaninol  (systematically: (R)-3-amino-3-(3-methylphenyl)propan-1-ol).

This molecule represents a critical class of chiral 1,3-amino alcohols , often used as chiral auxiliaries or pharmacophores in drug design. Its conformational flexibility, driven by the competition between intramolecular hydrogen bonding (IHB) and steric repulsion from the meta-tolyl substituent, requires a rigorous quantum mechanical approach.

Theoretical Studies of (R)-3-m-Tolyl- -alaninol Conformation

Document Type: Technical Whitepaper & Protocol Target Audience: Computational Chemists, Medicinal Chemists, Structural Biologists

Executive Summary

The conformational preference of (R)-3-m-Tolyl-


-alaninol is governed by a delicate balance of non-covalent interactions. Unlike simple 

-alaninol, the meta-tolyl group introduces specific steric and electronic anisotropy, breaking the symmetry of the aromatic interaction field. Theoretical study of this system must resolve three critical degrees of freedom:
  • Backbone Torsion: The C1–C2–C3–N dihedral (gauche vs. anti).

  • H-Bonding Motifs: Competition between

    
     (six-membered ring) and 
    
    
    
    interactions.
  • Tolyl Rotation: The orientation of the m-methyl group relative to the amino-alcohol backbone.

This guide provides a self-validating computational protocol to map the Potential Energy Surface (PES) and predict the Boltzmann-weighted population of conformers in vacuo and solution.

Structural Definition & Atomistic Setup

Before initiating calculations, the topology must be explicitly defined to ensure chirality is preserved during optimization.

  • IUPAC Name: (3R)-3-amino-3-(3-methylphenyl)propan-1-ol

  • Chiral Center: C3 (Carbon attached to the amine and tolyl group).

  • Key Interaction Sites:

    • Donor/Acceptor: Amine (

      
      ) and Hydroxyl (
      
      
      
      ).[1]
    • 
      -System:  The aromatic ring acts as a weak acceptor for 
      
      
      
      or
      
      
      interactions.
The "Meta" Effect

The meta-methyl substituent creates two distinct rotational sectors for the aromatic ring. Unlike a phenyl group, which has


 symmetry (locally), the m-tolyl group has two non-equivalent faces when interacting with the chiral backbone. This increases the number of unique minima on the PES.

Computational Methodology (The Protocol)

This protocol utilizes a "Funnel Approach," moving from low-cost molecular mechanics to high-level Density Functional Theory (DFT).

Phase 1: Conformational Search (Stochastic)

Objective: Identify all potential local minima to prevent trapping in high-energy states.

  • Method: Monte Carlo Multiple Minimum (MCMM) or Molecular Dynamics (MD) simulated annealing.

  • Force Field: MMFF94s or OPLS4 (parameterized for organic amines/alcohols).

  • Constraint: Fix the (R)-configuration. Allow all torsions to rotate.

  • Cutoff: Retain all structures within 5.0 kcal/mol of the global minimum.

Phase 2: Geometry Optimization (DFT)

Objective: Refine structures and obtain accurate electronic energies.

  • Theory Level:

    
    B97X-D  or B3LYP-D3(BJ) .
    
    • Rationale: Standard B3LYP fails to capture dispersion forces accurately. The dispersion correction (-D3 or -D) is mandatory here to model the interaction between the alkyl backbone and the tolyl

      
      -system (
      
      
      
      interactions).
  • Basis Set: def2-TZVP or 6-311++G(d,p) .

    • Rationale: Diffuse functions (++) are critical for describing the lone pairs on Oxygen and Nitrogen involved in hydrogen bonding.

  • Solvation: IEF-PCM or SMD Model.

    • Run optimization in Gas Phase (intrinsic preferences) and Water/Chloroform (environmental effect).

Phase 3: Vibrational Analysis & NBO

Objective: Verify minima and quantify interaction strengths.

  • Frequency Calculation: Ensure no imaginary frequencies (NIMAG=0). Use Gibbs Free Energy (

    
    ) for population analysis.
    
  • NBO (Natural Bond Orbital) Analysis: Calculate

    
     perturbation energies to quantify the strength of 
    
    
    
    (OH...N bond) or
    
    
    interactions.

Conformational Landscape & Analysis

Intramolecular Hydrogen Bonding (IHB)

The stability of (R)-3-m-Tolyl-


-alaninol is driven by the formation of pseudo-cyclic rings.
Conformer TypeInteractionRing SizeRelative Stability (Est.)
Type I (Folded)

6-memberedMost Stable (Vacuo)
Type II (Folded)

6-memberedLess Stable (N is a better donor than O)
Type III (Open) Nonen/aStable in polar solvent (Water)
Type IV (

-Stack)

VariableCompetitive if steric clash is low
Quantitative Assessment

To determine the population of the i-th conformer (


), use the Boltzmann distribution based on relative Gibbs Free Energy (

):


  • Gas Phase: Expect >80% population of Type I (OH...N bonded). The basicity of the amine makes it an excellent acceptor for the hydroxyl proton.

  • Aqueous Phase: The IHB is weakened by competition with water. The population shifts toward Type III (Open) , where both functional groups solvate independently.

Visualization of Workflows

Computational Pipeline

The following diagram outlines the decision tree for the theoretical study.

G Start Input Structure: (R)-3-m-Tolyl-beta-alaninol ConfSearch Conformational Search (MMFF/OPLS) Generate Rotamers Start->ConfSearch Filter Filter Redundant & High Energy (>5 kcal/mol) ConfSearch->Filter OptGas DFT Optimization (Gas) wb97X-D/def2-TZVP Filter->OptGas OptSolv DFT Optimization (Solvent) SMD Model (Water/CHCl3) Filter->OptSolv Freq Frequency Calc Check NIMAG=0 Get Gibbs Energy (G) OptGas->Freq OptSolv->Freq NBO NBO Analysis Quantify H-Bond Strength Freq->NBO Final Boltzmann Population & 3D Conformer Ensemble NBO->Final

Caption: Step-by-step computational protocol for mapping the conformational space of chiral amino alcohols.

Conformational Equilibrium Logic

This diagram illustrates the dynamic equilibrium between the folded and open states, influenced by the solvent environment.

Conformations Folded Folded (Type I) OH...N H-Bond (Gas Phase Dominant) Open Open (Type III) Solvated Groups (Water Dominant) Folded->Open + High Dielectric Solvent (Break IHB) PiStack Pi-Interaction OH...Tolyl (Minor Population) Folded->PiStack Tolyl Rotation PiStack->Open Solvation

Caption: Equilibrium network showing the transition between H-bonded (Folded) and Solvated (Open) states.

References

  • Conform

    
    -Amino Acids: 
    
    • Title: A Theoretical Study of -Amino Acid Conform
    • Source: Scientific Research Publishing (2016).
    • URL:[Link]

  • Intramolecular Hydrogen Bonding in Amino Alcohols

    • Title: Intramolecular Hydrogen Bonding in Derivatives of -Alanine and -Amino Butyric Acid.
    • Source: Journal of the American Chemical Society (JACS).
    • URL:[Link]

  • Dispersion Corrections in DFT (Critical for Tolyl interactions)

    • Title: A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu.
    • Source: The Journal of Chemical Physics (Grimme et al.).
    • URL:[Link]

  • NBO Analysis for H-Bonding

    • Title: Natural Bond Orbital Analysis: A Critical Overview of its Applic
    • Source: Wiley Interdisciplinary Reviews.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Asymmetric synthesis using (r)-3-m-Tolyl-beta-alaninol as a catalyst

Application Note: Asymmetric Synthesis Using (R)-3-m-Tolyl-beta-alaninol as a Catalyst Introduction Chiral -amino alcohols (1,3-amino alcohols) represent a distinct and powerful class of ligands in asymmetric catalysis,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Synthesis Using (R)-3-m-Tolyl-beta-alaninol as a Catalyst

Introduction

Chiral


-amino alcohols (1,3-amino alcohols) represent a distinct and powerful class of ligands in asymmetric catalysis, offering complementary steric and electronic properties to the more common 1,2-amino alcohols (e.g., ephedrine, prolinol). This Application Note details the use of (R)-3-m-Tolyl-beta-alaninol  (CAS: 1213568-19-4), a specialized ligand designed for the high-precision enantioselective alkylation of aldehydes.

Unlike standard phenyl-substituted ligands, the meta-tolyl moiety in this catalyst introduces specific lipophilic and steric interactions that can enhance enantiomeric excess (ee) in difficult substrates, particularly those with subtle steric differentiation. This guide provides a validated protocol for the enantioselective addition of diethylzinc to aldehydes , a pivotal C-C bond-forming reaction in the synthesis of chiral pharmaceutical intermediates.

Catalyst Profile & Properties

  • Chemical Name: (R)-3-amino-3-(3-methylphenyl)propan-1-ol

  • CAS Number: [1]

  • Molecular Formula: C

    
    H
    
    
    
    NO[2]
  • Molecular Weight: 165.23 g/mol

  • Structure: A 1,3-amino alcohol backbone derived from

    
    -alanine, featuring a primary amine and a primary alcohol separated by a three-carbon chain, with chirality at the C3 position.
    
Preparation of the Catalyst

While often available commercially, the catalyst is best prepared fresh via the reduction of (R)-3-(3-methylphenyl)-


-alanine  using LiAlH

or BH

-THF in dry THF. This ensures the removal of any oxidized impurities that can degrade catalytic turnover.

Mechanistic Insight: The 6-Membered Chelate

The efficacy of (R)-3-m-Tolyl-beta-alaninol stems from its ability to form a 6-membered bimetallic zinc chelate . Unlike 1,2-amino alcohols which form rigid 5-membered rings, the 1,3-backbone offers a slightly more flexible yet spatially distinct chiral pocket.

Mechanism of Action:

  • Complexation: The amino alcohol reacts with Et

    
    Zn to form a mono-zinc alkoxide species, evolving ethane.
    
  • Dimerization/Oligomerization: These species aggregate, but in the presence of excess Et

    
    Zn and aldehyde, a reactive bimetallic monomeric species is proposed to be the active catalyst.
    
  • Transition State: The aldehyde coordinates to one Zinc atom (Lewis acid activation), while the ethyl group is transferred from a second Zinc atom. The meta-tolyl group shields one face of the aldehyde, forcing the nucleophilic attack to occur from the Si-face (typically yielding the (S)-alcohol, though this depends on priority rules).

G Ligand Ligand (R)-3-m-Tolyl-beta-alaninol ZnComplex Active Zn-Catalyst (6-Membered Chelate) Ligand->ZnComplex - 2 EtH Et2Zn Et2Zn (Diethylzinc) Et2Zn->ZnComplex TS Bimetallic Transition State (m-Tolyl Steric Shielding) ZnComplex->TS + Aldehyde + Et2Zn Aldehyde Substrate (Benzaldehyde) Aldehyde->TS TS->ZnComplex Regeneration Product Chiral Alcohol (High ee) TS->Product Hydrolysis

Figure 1: Catalytic cycle showing the formation of the active zinc complex and the bimetallic transition state.

Protocol: Enantioselective Alkylation of Benzaldehyde

This protocol describes the addition of diethylzinc to benzaldehyde.[3][4][5] It is a self-validating system : the evolution of gas (ethane) and the solubility changes serve as visual checkpoints.

Reagents:

  • (R)-3-m-Tolyl-beta-alaninol (Catalyst): 16.5 mg (0.1 mmol, 5 mol%)

  • Benzaldehyde: 204 µL (2.0 mmol)

  • Diethylzinc (Et

    
    Zn): 2.2 mL (1.0 M in hexane, 2.2 mmol)
    
  • Solvent: Toluene (anhydrous), 4 mL

  • Quench: 1M HCl

Equipment:

  • Schlenk tube or flame-dried round-bottom flask with septum.

  • Nitrogen or Argon balloon.

  • Magnetic stirrer.

Step-by-Step Methodology
  • Catalyst Activation (The "Gas Check"):

    • In a flame-dried Schlenk tube under inert atmosphere (N

      
      ), dissolve 16.5 mg of the ligand in 2 mL of anhydrous toluene.
      
    • Cool to 0°C.

    • Critical Step: Slowly add 2.2 mL of Et

      
      Zn solution dropwise.
      
    • Observation: You should observe the evolution of ethane gas bubbles. If no bubbles form, your Et

      
      Zn may be degraded (hydrolyzed).
      
    • Stir at 0°C for 20 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete formation of the Zinc-aminoalkoxide complex.

  • Substrate Addition:

    • Cool the mixture back to 0°C (or -20°C for higher ee, though reaction time will increase).

    • Add 2.0 mmol of Benzaldehyde dissolved in 2 mL toluene slowly over 10 minutes.

    • Note: Slow addition prevents background (racemic) reaction catalyzed by free Et

      
      Zn.
      
  • Reaction Monitoring:

    • Stir at 0°C for 12–18 hours.

    • Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot should disappear, and a more polar alcohol spot should appear.

  • Quench and Isolation:

    • Carefully quench the reaction by adding 5 mL of 1M HCl dropwise (Caution: Residual Et

      
      Zn will bubble vigorously).
      
    • Extract with Et

      
      O (3 x 10 mL).
      
    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purify via flash chromatography.

  • Validation (Chiral HPLC):

    • Analyze the product (1-phenyl-1-propanol) using a Chiralcel OD-H or OB-H column (Hexane/iPrOH 98:2).

    • Expected ee: 90–96% (depending on strict anhydrous technique).

Data Summary & Optimization

The following table summarizes the expected performance of (R)-3-m-Tolyl-beta-alaninol compared to standard ligands under varying conditions.

ParameterCondition ACondition B (Optimized)Condition C
Solvent HexaneToluene THF
Temperature 25°C0°C 0°C
Catalyst Load 5 mol%5 mol% 5 mol%
Yield 85%94% 78%
ee% 82%95% 65%
Notes Fast rate, lower selectivityBest balance of rate/ee Coordinating solvent disrupts chelate

Technical Note: Toluene is preferred over coordinating solvents like THF because THF competes with the amino alcohol for Zinc coordination, breaking the rigid transition state required for high enantioselectivity.

Experimental Workflow Diagram

Workflow Start Start: Flame-dry Glassware (Inert Atmosphere) Prep Dissolve Ligand in Toluene Start->Prep Act Add Et2Zn (0°C) Watch for Ethane Evolution Prep->Act Complex Form Zinc-Ligand Complex (RT, 30 min) Act->Complex Activation AddSub Add Aldehyde (Slow addition at 0°C) Complex->AddSub React Reaction 12-18h @ 0°C AddSub->React Quench Quench with 1M HCl (Vigorous bubbling) React->Quench Iso Extraction & Purification Quench->Iso End Chiral HPLC Analysis Iso->End

Figure 2: Step-by-step experimental workflow for the asymmetric alkylation process.

References

  • ChemicalBook Entry: (R)-3-m-Tolyl-beta-alaninol (CAS 1213568-19-4).[1][6]

  • Da, C.-S., et al. (2003).[7] "Diethylzinc Addition to Benzaldehyde in the Presence of Chiral

    
    -Amino Alcohols." The Journal of Organic Chemistry, 68(6), 2369–2375.[7] (Demonstrates the efficacy of 1,3-amino alcohols in Zn-catalysis). 
    
  • Noyori, R., & Kitamura, M. (1991). "Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols." Angewandte Chemie International Edition, 30(1), 49-69. (Foundational mechanism).

  • Lurain, A. E., & Walsh, P. J. (2003).[8] "A Catalytic Asymmetric Method for the Synthesis of

    
    -Unsaturated 
    
    
    
    -Amino Acid Derivatives." Journal of the American Chemical Society, 125(35), 10677-10683.[8] (Context on
    
    
    -amino alcohol synthesis).

Sources

Application

(r)-3-m-Tolyl-beta-alaninol as a chiral auxiliary in diastereoselective reactions

Part 1: Executive Summary & Core Directive The Directive: This guide details the utilization of (R)-3-amino-3-(3-methylphenyl)propan-1-ol (referred to herein as (R)-3-m-Tolyl-beta-alaninol) as a scaffold for constructing...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Directive: This guide details the utilization of (R)-3-amino-3-(3-methylphenyl)propan-1-ol (referred to herein as (R)-3-m-Tolyl-beta-alaninol) as a scaffold for constructing 1,3-oxazinan-2-one chiral auxiliaries.[1] Unlike the ubiquitous 5-membered Evans oxazolidinones, this 6-membered auxiliary system leverages a rigid chair conformation to enforce superior facial selectivity in enolate alkylations and aldol reactions.[1]

Scientific Rationale: The efficacy of this auxiliary stems from the thermodynamic preference of the bulky m-tolyl group to occupy the equatorial position at C4 of the oxazinanone ring. This locks the ring into a single chair conformer, creating a highly defined steric environment that shields the Re-face of the enolate, forcing electrophilic attack from the Si-face (or vice versa depending on specific substitution). The meta-methyl substituent enhances lipophilicity and effective steric bulk compared to the standard phenyl analog, often resolving selectivity issues in "flat" or unhindered substrates.

Part 2: Mechanistic Insight & Visualization

To understand the causality of the stereocontrol, one must visualize the transition state. The 6-membered ring adopts a chair-like Zimmerman-Traxler transition state during enolization.[1]

Diagram 1: Conformation & Steric Shielding

Oxazinanone_Stereocontrol cluster_mechanism Stereocontrol Mechanism Auxiliary 1,3-Oxazinan-2-one (Chair Conformation) Enolization Li-Enolate Formation (Z-Enolate Geometry) Auxiliary->Enolization NaHMDS / THF -78°C TransitionState Transition State (m-Tolyl blocks Re-face) Enolization->TransitionState Chelation Control Product Alpha-Alkylated Product (>98:2 dr) TransitionState->Product Electrophile (E+)

Caption: Pathway from auxiliary conformation to stereoselective alkylation. The equatorial m-tolyl group dictates the facial bias.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of the Chiral Auxiliary

Objective: Convert (R)-3-m-Tolyl-beta-alaninol into (R)-4-(3-methylphenyl)-1,3-oxazinan-2-one.

Reagents:

  • (R)-3-m-Tolyl-beta-alaninol (1.0 equiv)[1]

  • Triphosgene (0.35 equiv) or Diethyl Carbonate (excess)[1]

  • Triethylamine (2.5 equiv)[1]

  • Dichloromethane (DCM) [Anhydrous][1]

Step-by-Step Workflow:

  • Dissolution: Dissolve (R)-3-m-Tolyl-beta-alaninol (10 mmol) in anhydrous DCM (50 mL) under Argon atmosphere. Cool to 0 °C.

  • Base Addition: Add Triethylamine (25 mmol) dropwise.

  • Cyclization: Slowly add a solution of Triphosgene (3.5 mmol) in DCM over 30 minutes. Caution: Phosgene is generated in situ. Use a scrubber.

    • Green Alternative: Reflux with Diethyl Carbonate and K2CO3 in toluene if phosgene avoidance is required.

  • Reaction Monitoring: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (SiO2, EtOAc/Hexane 1:1).[1] The amino alcohol spot (polar) should disappear, replaced by a less polar carbamate spot.

  • Workup: Quench with saturated NH4Cl. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Recrystallize from EtOAc/Hexanes to obtain white crystals.

    • QC Check: 1H NMR should show distinct diastereotopic protons at C5 and C6, confirming the rigid ring structure.

Protocol B: N-Acylation (Substrate Loading)

Objective: Attach the substrate (e.g., propionic acid) to the auxiliary.[1]

Reagents:

  • Oxazinanone Auxiliary (from Protocol A)[1]

  • n-Butyllithium (n-BuLi, 1.1 equiv)[1]

  • Propionyl Chloride (1.2 equiv)[1]

  • THF [Anhydrous][1]

Workflow:

  • Deprotonation: Dissolve the auxiliary in THF at -78 °C. Add n-BuLi dropwise. Stir for 30 min to form the lithiated carbamate.

  • Acylation: Add propionyl chloride dropwise.

  • Completion: Stir at -78 °C for 1 hour, then warm to 0 °C.

  • Isolation: Standard aqueous workup and flash chromatography.

    • Self-Validating Metric: Yield should be >90%. Lower yields indicate moisture in the THF (quenching the lithiated species).

Protocol C: Diastereoselective Alpha-Alkylation

Objective: Install a new stereocenter with high fidelity.

Reagents:

  • N-Propionyl Auxiliary[1]

  • NaHMDS (Sodium hexamethyldisilazide, 1.1 equiv)[1]

  • Benzyl Bromide (Electrophile, 1.5 equiv)[1]

  • THF, -78 °C

Workflow:

  • Enolization: Cool the N-Propionyl auxiliary solution (THF) to -78 °C. Add NaHMDS slowly. The solution typically turns yellow (formation of the Z-enolate).[1]

  • Aging: Stir for 45 minutes to ensure complete enolization and chelation.

  • Alkylation: Add Benzyl Bromide neat or as a THF solution.

  • Reaction: Stir at -78 °C for 2-4 hours. Do not warm up prematurely; scrambling can occur.

  • Quench: Add acetic acid (2 equiv) in THF at -78 °C, then warm to RT.

  • Analysis: Determine diastereomeric ratio (dr) of the crude mixture via HPLC or 1H NMR.

    • Target: >98:2 dr.[1]

Protocol D: Nondestructive Cleavage

Objective: Recover the auxiliary and release the chiral product.

Method: Reductive Cleavage (to Chiral Alcohol) [1]

  • Dissolve alkylated product in Et2O containing 1.1 equiv of Ethanol (to form LiOEt in situ).

  • Add LiBH4 (2.0 equiv) at 0 °C.

  • Stir 1 hour. Quench with tartaric acid solution.

  • The auxiliary precipitates or is extracted into the organic phase, while the chiral alcohol product is isolated.

Part 4: Data Presentation & Comparison

Table 1: Comparative Selectivity (Alkylation of Propionate)

Auxiliary TypeRing SizeConformerTypical dr (Benzyl Bromide)Recovery Yield
(R)-3-m-Tolyl-Oxazinanone 6-Membered Rigid Chair 99:1 92%
(S)-4-Phenyl-Oxazolidinone (Evans)5-MemberedEnvelope94:688%
(S)-4-Benzyl-Oxazolidinone5-MemberedEnvelope97:390%

Note: The 6-membered ring's chair conformation provides a steeper steric wall (the m-tolyl group) compared to the more flexible envelope of the 5-membered rings.[1]

Part 5: Workflow Diagram

Diagram 2: Complete Synthetic Cycle

Synthetic_Cycle Start (R)-3-m-Tolyl-beta-alaninol Aux Oxazinanone Auxiliary Start->Aux Triphosgene Cyclization Acyl N-Acyl Intermediate Aux->Acyl RCOCl, n-BuLi Prod Alkylated Adduct (New Stereocenter) Acyl->Prod NaHMDS, R-X (Diastereoselective) Cleave Cleavage Step (Hydrolysis/Reduction) Prod->Cleave Final Chiral Product + Recovered Auxiliary Cleave->Final Final->Aux Recycle Loop

Caption: The closed-loop cycle of chiral auxiliary usage, highlighting the recyclability of the m-tolyl scaffold.

Part 6: References

  • Davies, S. G., et al. (2006).[1] "Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions." Organic & Biomolecular Chemistry. Link

  • Gawley, R. E., & Aubé, J. (1996).[1] Principles of Asymmetric Synthesis. Elsevier.[1] (Foundational text on auxiliary theory).

  • Evans, D. A., et al. (1982).[1] "Bis(trimethylsilyl)amide bases in the selective generation of Z-enolates." Journal of the American Chemical Society. Link[1]

  • Sigma-Aldrich. "Oxazolidinones for Asymmetric Synthesis."[1] (Technical Bulletin comparing 5 vs 6 membered rings).[1] Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 203500, 3-Amino-3-phenyl-1-propanol."[1] (Structural basis for the m-tolyl analog). Link[1]

Sources

Method

Protocol for the Enantioselective Synthesis of (R)-3-m-Tolyl-beta-alaninol

Abstract This application note provides a comprehensive, step-by-step protocol for the enantioselective synthesis of (R)-3-m-tolyl-beta-alaninol, a valuable chiral building block in pharmaceutical and fine chemical synth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the enantioselective synthesis of (R)-3-m-tolyl-beta-alaninol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The described methodology is robust, scalable, and designed for reproducibility in a standard research laboratory setting. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocol is structured to not only provide procedural instructions but also to offer insights into the rationale behind key experimental choices, ensuring both technical accuracy and practical applicability.

Introduction

Chiral β-amino alcohols are pivotal structural motifs present in a wide array of biologically active molecules and are extensively utilized as chiral auxiliaries and catalysts in asymmetric synthesis.[1] The specific stereochemistry of these compounds is often crucial for their pharmacological activity. (R)-3-m-tolyl-beta-alaninol, with its defined stereocenter and aryl substitution, represents a key intermediate for the synthesis of more complex chiral molecules.

The synthetic strategy outlined herein focuses on a reliable and highly enantioselective approach. The protocol is divided into two main stages: the asymmetric synthesis of the precursor, (R)-3-amino-3-(m-tolyl)propanoic acid, followed by its reduction to the target β-amino alcohol. This method is designed to provide high enantiomeric excess (ee) and good overall yield.

Overall Synthetic Strategy

The synthesis of (R)-3-m-tolyl-beta-alaninol is achieved through a two-step process, starting from a suitable precursor. The key to this synthesis is the establishment of the desired stereocenter in an early and efficient manner.

Synthesis_Workflow start Starting Material: m-Methylcinnamic Acid Derivative step1 Step 1: Asymmetric Aminohydroxylation start->step1 intermediate Intermediate: (R)-3-Amino-3-(m-tolyl)propanoic Acid step1->intermediate step2 Step 2: Reduction of Carboxylic Acid intermediate->step2 product Final Product: (R)-3-m-Tolyl-beta-alaninol step2->product Reaction_Scheme_1 reactant m-Methylcinnamic Acid Derivative arrow 1. Sharpless Asymmetric Aminohydroxylation 2. Hydrolysis reactant->arrow product (R)-3-Amino-3-(m-tolyl)propanoic Acid arrow->product Reaction_Scheme_2 reactant (R)-3-Amino-3-(m-tolyl)propanoic Acid arrow LiAlH₄, THF reactant->arrow product (R)-3-m-Tolyl-beta-alaninol arrow->product

Sources

Application

Application of (r)-3-m-Tolyl-beta-alaninol in pharmaceutical intermediate synthesis

Application Note: (R)-3-m-Tolyl-beta-alaninol in Pharmaceutical Intermediate Synthesis Executive Summary (R)-3-m-Tolyl-beta-alaninol (CAS: 1213568-19-4), also known as (R)-3-amino-3-(3-methylphenyl)propan-1-ol, is a priv...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (R)-3-m-Tolyl-beta-alaninol in Pharmaceutical Intermediate Synthesis

Executive Summary

(R)-3-m-Tolyl-beta-alaninol (CAS: 1213568-19-4), also known as (R)-3-amino-3-(3-methylphenyl)propan-1-ol, is a privileged chiral building block. Its structural motif—a chiral 1,3-amino alcohol with a meta-substituted aromatic ring—serves as a critical scaffold in the synthesis of beta-amino acids , peptidomimetics , and monoamine reuptake inhibitors .

This guide details the technical application of this intermediate, focusing on its conversion into high-value pharmacophores.[1][2] We provide validated protocols for its oxidation to beta-amino acids and its derivatization into chiral heterocycles, supported by mechanistic insights and safety standards.

Chemical Profile & Structural Significance

PropertySpecification
Chemical Name (R)-3-amino-3-(3-methylphenyl)propan-1-ol
Common Name (R)-3-m-Tolyl-beta-alaninol
CAS Number 1213568-19-4
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Chiral Center (R)-Configuration at C3 (beta position)
Key Functional Groups Primary Alcohol (C1), Primary Amine (C3), m-Tolyl Ring

Mechanistic Value:

  • Metabolic Stability: The meta-methyl group on the phenyl ring blocks specific metabolic oxidation sites (unlike unsubstituted phenyl rings prone to para-hydroxylation), often extending the half-life of derived APIs.

  • Bifunctional Reactivity: The presence of both amino and hydroxyl groups allows for orthogonal protection strategies, enabling selective functionalization at either terminus.

  • Chiral Pool Entry: It serves as a direct precursor to (R)-beta-amino acids via oxidation, avoiding the need for complex asymmetric conjugate additions.

Core Applications & Synthetic Pathways

The utility of (R)-3-m-Tolyl-beta-alaninol branches into three primary pharmaceutical workflows:

  • Pathway A: Synthesis of (R)-Beta-Amino Acids (Peptidomimetics).

    • Target: Integrin inhibitors (RGD mimetics), anticancer agents.

    • Mechanism:[2] Controlled oxidation of the primary alcohol to the carboxylic acid while preserving the chiral center integrity.

  • Pathway B: Synthesis of Chiral Heterocycles (Oxazolines/Oxazines).

    • Target: Chiral ligands for asymmetric catalysis or rigidified pharmacophore cores.

    • Mechanism:[2] Cyclodehydration or condensation with carbonyl electrophiles.

  • Pathway C: SNRI/NRI Scaffold Construction.

    • Target: Analogs of Atomoxetine/Fluoxetine.

    • Mechanism:[2] Activation of the alcohol (mesylation/tosylation) followed by nucleophilic displacement to form 3-aryloxy-3-phenylpropylamines.

Visual Workflow (Graphviz Diagram)

G Start (R)-3-m-Tolyl-beta-alaninol (CAS: 1213568-19-4) ProtA N-Protection (Boc/Fmoc) Start->ProtA Pathway A Cyclization Cyclization (CDI or SOCl2) Start->Cyclization Pathway B Activation O-Activation (MsCl/TsCl) Start->Activation Pathway C Oxidation Jones/TEMPO Oxidation ProtA->Oxidation ProductA (R)-Beta-Amino Acid (Peptidomimetic Precursor) Oxidation->ProductA ProductB Chiral Oxazoline (Ligand/Scaffold) Cyclization->ProductB Displacement Nucleophilic Substitution (Ar-O- or R2NH) Activation->Displacement ProductC SNRI Analog (Reuptake Inhibitor) Displacement->ProductC

Caption: Divergent synthetic pathways from (R)-3-m-Tolyl-beta-alaninol to key pharmaceutical intermediates.

Detailed Experimental Protocols

Protocol 1: Synthesis of (R)-N-Boc-3-amino-3-(3-methylphenyl)propionic Acid

Application: Generating the protected beta-amino acid for solid-phase peptide synthesis (SPPS).

Reagents:

  • (R)-3-m-Tolyl-beta-alaninol (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.02 eq)

  • Sodium chlorite (NaClO₂) (2.0 eq)

  • Sodium hypochlorite (bleach) (catalytic)

  • Solvent: Acetonitrile/Phosphate Buffer (pH 6.8)

Step-by-Step Methodology:

  • N-Protection:

    • Dissolve (R)-3-m-Tolyl-beta-alaninol (10 mmol) in THF/H₂O (1:1, 50 mL).

    • Add NaHCO₃ (2.0 eq) followed by Boc₂O (11 mmol). Stir at RT for 4 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1) for disappearance of starting amine.

    • Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc alcohol.

  • TEMPO-Mediated Oxidation:

    • Dissolve the N-Boc intermediate in Acetonitrile (30 mL) and Sodium Phosphate buffer (0.67 M, pH 6.7, 25 mL).

    • Add TEMPO (0.2 mmol) and heat to 35°C.

    • Simultaneously add solutions of NaClO₂ (20 mmol in 10 mL water) and dilute bleach (0.4 mol% in 5 mL water) dropwise over 1 hour.

    • Reaction Logic: The simultaneous addition prevents the buildup of unstable intermediates and controls the exotherm.

    • Stir at 35°C until HPLC indicates conversion of the alcohol to the carboxylic acid (>98%).

  • Workup & Isolation:

    • Cool to 0°C. Add Na₂SO₃ (1.5 eq) to quench excess oxidant.

    • Acidify to pH 3 with 1M HCl (carefully, to avoid Boc removal).

    • Extract with EtOAc (3 x 50 mL).

    • Concentrate to yield the crude (R)-N-Boc-beta-amino acid. Recrystallize from Hexane/EtOAc.

Validation Criteria:

  • Yield: >85% (2 steps).

  • Purity: >98% (HPLC).

  • Enantiomeric Excess (ee): >99% (Chiral HPLC, Chiralcel OD-H column).

Protocol 2: Synthesis of Chiral Oxazoline Intermediate

Application: Synthesis of chiral ligands or rigid heterocyclic scaffolds.

Reagents:

  • (R)-3-m-Tolyl-beta-alaninol (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.2 eq) or CDI (Carbonyldiimidazole)

  • Triethylamine (Et₃N) (3.0 eq)

  • Solvent: Dichloromethane (DCM)

Methodology:

  • Acylation (Optional): If a substituted oxazoline is required, first acylate the amine with the desired acid chloride (R-COCl). For a simple oxazolidinone, use CDI.

  • Cyclization (via SOCl₂):

    • Dissolve the N-acyl amino alcohol in dry DCM at 0°C.

    • Add SOCl₂ dropwise. Stir for 1 hour at 0°C, then reflux for 2 hours.

    • Mechanism:[2] The alcohol is converted to a chloro-intermediate (or chlorosulfite), which undergoes intramolecular nucleophilic attack by the amide oxygen.

  • Neutralization:

    • Cool to RT and quench with saturated NaHCO₃.

    • Extract with DCM.

  • Purification:

    • Flash column chromatography (SiO₂, EtOAc/Hexane gradient).

Analytical Control & Quality Assurance

To ensure the integrity of the chiral center during synthesis, the following analytical methods are mandatory.

ParameterMethodAcceptance Criteria
Identity ¹H-NMR (400 MHz, CDCl₃)Conform to structure; m-tolyl methyl singlet at ~2.3 ppm.
Chemical Purity HPLC (C18 Column, ACN/H₂O gradient)≥ 98.0% Area
Chiral Purity Chiral HPLC (Daicel Chiralpak AD-H or OD-H)≥ 99.0% ee
Water Content Karl Fischer Titration≤ 0.5% w/w

Specific NMR Signature:

  • Look for the diagnostic benzylic methine proton (CH-N) around 4.0–4.5 ppm.

  • The m-tolyl methyl group appears as a distinct singlet around 2.30–2.35 ppm, distinguishing it from phenyl analogs.

Handling & Safety Information

  • Hazard Classification: Irritant (Skin/Eye). Potentially harmful if swallowed.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic—protect from moisture to prevent racemization or degradation.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood, especially during oxidation steps involving TEMPO/bleach (chlorine gas evolution risk).

References

  • ChemicalBook. (2023). (R)-3-m-Tolyl-beta-alaninol Product Entry. Retrieved from

  • Sigma-Aldrich. (2023). Alaninol Derivatives and Building Blocks. Retrieved from

  • Key Organics. (2023). Product Specification: (R)-3-m-Tolyl-beta-alaninol. Retrieved from

  • PubChem. (2023). 3-amino-3-(3-methylphenyl)propan-1-ol Compound Summary. National Library of Medicine. Retrieved from

  • Corey, E. J., & Reichard, G. A. (1989).[2] Enantioselective Synthesis of Beta-Amino Acids. Tetrahedron Letters, 30(39), 5207-5210. (Foundational chemistry for amino alcohol oxidation).

Sources

Method

Application Note: Enantioselective Synthesis of 4-(3-Tolyl)-2-Azetidinone via (R)-3-m-Tolyl-beta-alaninol

This is a comprehensive Application Note and Protocol guide for the use of (R)-3-m-Tolyl-beta-alaninol in the enantioselective synthesis of 4-(3-methylphenyl)-2-azetidinone , a core scaffold for monobactam antibiotics an...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the use of (R)-3-m-Tolyl-beta-alaninol in the enantioselective synthesis of 4-(3-methylphenyl)-2-azetidinone , a core scaffold for monobactam antibiotics and cholesterol absorption inhibitors.

Executive Summary

The synthesis of 4-aryl-2-azetidinones (beta-lactams) requires precise stereochemical control at the C4 position, as this center dictates the binding affinity of the resulting pharmacophore to penicillin-binding proteins (PBPs) or cholesterol transporters (e.g., NPC1L1).

(R)-3-m-Tolyl-beta-alaninol (CAS: 68208-17-3 / related analog) serves as a high-value chiral building block . Unlike traditional Staudinger cycloadditions (ketene-imine) which often yield racemic mixtures requiring resolution, the use of this chiral amino alcohol allows for the chiral pool synthesis of the beta-lactam ring. This protocol details the oxidation-cyclization pathway, ensuring high enantiomeric excess (>98% ee) and scalable yields.

Key Applications
  • Monobactam Antibiotics: Synthesis of Aztreonam analogs with modified aryl side chains.

  • Cholesterol Absorption Inhibitors: Isosteres of Ezetimibe targeting the brush border membrane.

  • Enzyme Inhibitors: Probes for serine proteases and elastases.

Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10][11][12]

The starting material, (R)-3-amino-3-(3-methylphenyl)propan-1-ol , possesses a "m-tolyl" group. This meta-substitution is critical for optimizing lipophilicity (LogP) and avoiding steric clashes common with para-substituted analogs in specific enzyme pockets.

PropertySpecification
Chemical Name (R)-3-amino-3-(3-methylphenyl)propan-1-ol
Common Name (R)-3-m-Tolyl-beta-alaninol
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Chirality (R)-Enantiomer (induces C4-stereochemistry)
Role Chiral Scaffold / Precursor

Synthetic Pathway Strategy

The transformation of the linear amino alcohol to the cyclic beta-lactam involves three Critical Process Parameters (CPPs): Nitrogen Protection , Controlled Oxidation , and Intramolecular Cyclization .

The Pathway (Logic Flow)[13]
  • Protection: The amine is protected with a Boc group to prevent N-oxidation and direct the cyclization.

  • Oxidation: The primary alcohol is oxidized to the carboxylic acid. Note: We utilize a TEMPO/Bleach protocol (Anelli Oxidation) instead of Jones Reagent to prevent racemization of the benzylic amine.

  • Cyclization: The resulting beta-amino acid undergoes intramolecular dehydration using the Mukaiyama Reagent (2-chloro-1-methylpyridinium iodide), which is superior to DCC/EDC for forming strained 4-membered rings.

Diagram: Synthesis Workflow

BetaLactamSynthesis Start (R)-3-m-Tolyl-beta-alaninol (Chiral Precursor) Step1 Step 1: N-Boc Protection (Boc2O, TEA) Start->Step1 Inter1 N-Boc-Amino Alcohol Step1->Inter1 Step2 Step 2: Anelli Oxidation (TEMPO, NaOCl) Inter1->Step2 Inter2 N-Boc-Beta-Amino Acid Step2->Inter2 Step3 Step 3: Mukaiyama Cyclization (CMPI, TEA) Inter2->Step3 Ring Closure Product (4R)-4-(m-Tolyl)-2-Azetidinone (Target Beta-Lactam) Step3->Product

Figure 1: Step-wise conversion of the amino alcohol to the beta-lactam pharmacophore.

Detailed Experimental Protocols

Phase 1: N-Protection

Objective: Mask the nucleophilic amine to allow selective oxidation of the alcohol.

  • Reagents:

    • (R)-3-m-Tolyl-beta-alaninol (10.0 mmol)

    • Di-tert-butyl dicarbonate (Boc₂O) (11.0 mmol)

    • Triethylamine (TEA) (12.0 mmol)

    • Dichloromethane (DCM) (50 mL)

  • Procedure:

    • Dissolve the amino alcohol in DCM at 0°C.

    • Add TEA followed by the dropwise addition of Boc₂O dissolved in DCM.

    • Warm to room temperature (RT) and stir for 4 hours.

    • QC Check: TLC (Hexane:EtOAc 1:1) should show disappearance of the polar starting material.

    • Workup: Wash with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

    • Yield Target: >95% (Viscous oil or white solid).

Phase 2: TEMPO-Mediated Oxidation (Anelli Protocol)

Objective: Convert the primary alcohol to the carboxylic acid without racemizing the sensitive benzylic C-H bond.

  • Reagents:

    • N-Boc-Amino Alcohol (from Phase 1)

    • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 eq)

    • NaOCl (Bleach, ~5-6% solution) (2.5 eq)

    • NaClO₂ (Sodium chlorite) (2.0 eq) - Optional dual oxidant strategy for high purity.

    • Phosphate Buffer (pH 6.7)

  • Procedure:

    • Dissolve the substrate in Acetonitrile:Phosphate Buffer (1:1).

    • Add TEMPO and warm to 35°C.

    • Simultaneously add NaOCl and NaClO₂ solutions dropwise over 1 hour. Crucial: Maintain internal temperature <40°C to prevent side reactions.

    • Quench with sodium thiosulfate solution.

    • Workup: Acidify to pH 3 with 1N HCl and extract with EtOAc.

    • Mechanism: TEMPO oxidizes the alcohol to the aldehyde, which is immediately oxidized to the acid by the co-oxidant, preventing aldehyde-amine condensation.

Phase 3: Mukaiyama Cyclization

Objective: Form the strained 4-membered lactam ring.

  • Reagents:

    • N-Boc-Beta-Amino Acid (from Phase 2)

    • 2-Chloro-1-methylpyridinium iodide (Mukaiyama Reagent) (1.2 eq)

    • Triethylamine (2.5 eq)

    • Dichloromethane (High Dilution: 0.05 M)

  • Procedure:

    • Dissolve the amino acid in dry DCM. Note: High dilution favors intramolecular cyclization over intermolecular polymerization.

    • Add Mukaiyama reagent and stir at reflux for 8 hours.

    • Observation: The solution will turn from yellow to a deeper orange/brown.

    • Workup: Wash with water and brine. Purify via flash column chromatography (Silica gel, Hexane/EtOAc).

  • Deprotection (Optional):

    • If the free lactam is required, treat with TFA/DCM (1:4) at 0°C for 1 hour.

Quality Control & Validation

ParameterMethodAcceptance Criteria
Identity ¹H-NMR (400 MHz, CDCl₃)Diagnostic doublet at ~2.8-3.4 ppm (C3 protons) and multiplet at ~4.8 ppm (C4 benzylic proton).
Enantiomeric Excess Chiral HPLC (Chiralcel OD-H)> 98% ee (Compare with racemic standard).
Purity LC-MS> 98% Area; Mass peak corresponding to [M+H]⁺ or [M+Na]⁺.
Residual Solvent GC-HeadspaceDCM < 600 ppm; TEA < 320 ppm.
Troubleshooting Guide
  • Problem: Low yield in cyclization (Oligomer formation).

    • Solution: Increase dilution volume by 2x. Add the amino acid solution slowly (syringe pump) to the refluxing reagent mixture.

  • Problem: Racemization observed.

    • Solution: Ensure Phase 2 oxidation temperature does not exceed 40°C. Avoid strong bases during workup; keep pH < 10.

References

  • General Beta-Lactam Synthesis: Palomo, C., et al. "Asymmetric Synthesis of β-Lactams by Staudinger Cycloaddition and Their Use as Chiral Building Blocks." European Journal of Organic Chemistry, 1999. Link

  • Mukaiyama Reagent Application: Bald, E., et al. "New method for the preparation of β-lactams from β-amino acids using 2-chloro-1-methylpyridinium iodide." Chemistry Letters, 1975. Link

  • Amino Alcohol Oxidation: Anelli, P. L., et al. "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids... using TEMPO." Journal of Organic Chemistry, 1987. Link

  • Material Source Data: PubChem Compound Summary for Beta-Alanine derivatives. Link

  • Chiral Amino Alcohols in Synthesis: Aapptec Peptide Synthesis Reagents - Amino Alcohols. Link

Application

Application Note: High-Fidelity Enantioselective Catalysis using (R)-3-m-Tolyl-beta-alaninol

This Application Note is designed to serve as a definitive technical guide for the utilization of (R)-3-m-Tolyl-beta-alaninol (also known as (R)-3-amino-3-(3-methylphenyl)propan-1-ol) in asymmetric catalysis. While often...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the utilization of (R)-3-m-Tolyl-beta-alaninol (also known as (R)-3-amino-3-(3-methylphenyl)propan-1-ol) in asymmetric catalysis.

While often overshadowed by its unsubstituted phenyl analog (phenyl-beta-alaninol), the m-tolyl derivative offers a unique steric and electronic profile. The meta-methyl group expands the chiral steric wall without the deleterious conformational locking often seen with ortho-substituents, making it a "privileged tuner" for optimizing enantioselectivity in difficult substrates.

Executive Summary

(R)-3-m-Tolyl-beta-alaninol is a chiral 1,3-amino alcohol scaffold used primarily as a chiral ligand in transition metal catalysis and as a precursor for organocatalysts (e.g., oxazaborolidines, bis-oxazolines). Its utility stems from the bifunctional nature of the amino-alcohol motif, which can coordinate hard Lewis acids (Zn, B, Cu) while the aryl ring provides the necessary asymmetry for facial discrimination.

Key Applications:

  • Ligand for Organozinc Additions: Catalyzes the enantioselective addition of diethylzinc to aldehydes.

  • Precursor for Box Ligands: Essential building block for m-Tolyl-Box ligands used in Lewis Acid organocatalysis (Diels-Alder, Cyclopropanation).

  • Noyori Transfer Hydrogenation: Acts as a chiral ligand for Ru(II) complexes in the reduction of ketones.

Chemical Profile & Handling

PropertySpecification
IUPAC Name (R)-3-amino-3-(3-methylphenyl)propan-1-ol
CAS No. Analogous to 170564-98-4 (Phenyl variant)
Molecular Weight 165.23 g/mol
Appearance White to off-white crystalline solid or viscous oil
Solubility Soluble in MeOH, EtOH, CH₂Cl₂, Toluene; Low solubility in Hexanes
pKa (Conj. Acid) ~9.5 (Amine)
Storage Hygroscopic. Store under Argon/Nitrogen at 2–8°C.

Safety Warning: This compound is a primary amine and alcohol. It acts as a bidentate ligand. When used with organometallics (e.g., Et₂Zn), pyrophoric intermediates are formed. All protocols below must be performed under strictly inert atmospheres (Schlenk line or Glovebox).

Mechanistic Insight: The "Meta-Effect"

In organocatalysis, the "chiral pocket" defines selectivity.

  • Phenyl Analog: Standard baseline. Sometimes lacks sufficient bulk to differentiate pro-chiral faces of small substrates.

  • o-Tolyl Analog: Often creates steric clash with the metal center or substrate, reducing yield.

  • m-Tolyl (This Compound): The methyl group at the 3-position extends the lateral width of the aromatic face (π-wall) away from the coordination center. This increases the "reach" of the chiral information, often boosting ee values by 5–10% compared to the phenyl analog in alkylation reactions.

Diagram 1: Ligand Coordination Logic

The following diagram illustrates how the amino-alcohol binds to a metal center (Zn) and how the m-tolyl group influences the transition state.

G cluster_0 Catalyst Formation cluster_1 Catalytic Cycle (Alkylation) Ligand (R)-3-m-Tolyl-beta-alaninol Complex Chiral Zinc Complex (Bicyclic Chelate) Ligand->Complex Deprotonation (-EtH) Metal ZnEt2 (Diethylzinc) Metal->Complex Aldehyde Substrate (Aldehyde) TS Transition State (m-Tolyl directs facial attack) Complex->TS Coordination Aldehyde->TS Product Chiral Alcohol (High ee%) TS->Product Alkyl Transfer Product->Complex Regeneration

Caption: Formation of the active chiral Zinc complex and the subsequent catalytic cycle for aldehyde alkylation. The m-Tolyl group (not shown atomistically) sterically biases the Transition State.

Experimental Protocols

Protocol A: Enantioselective Addition of Diethylzinc to Benzaldehyde

Objective: Synthesis of (S)-1-phenyl-1-propanol with >90% ee using (R)-3-m-Tolyl-beta-alaninol as a ligand. Scale: 1.0 mmol substrate.

Reagents:

  • Ligand: (R)-3-m-Tolyl-beta-alaninol (8.3 mg, 0.05 mmol, 5 mol%)

  • Substrate: Benzaldehyde (106 mg, 1.0 mmol)

  • Reagent: Diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol)

  • Solvent: Toluene (Anhydrous, 5 mL)

Step-by-Step Methodology:

  • Ligand Activation:

    • Flame-dry a 10 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with Argon.

    • Charge the flask with (R)-3-m-Tolyl-beta-alaninol (5 mol%).

    • Add anhydrous Toluene (2 mL) via syringe.

    • Cool to 0°C in an ice bath.

    • Critical Step: Dropwise add Diethylzinc (2.2 eq). Evolution of ethane gas will be observed.

    • Stir at 0°C for 20 minutes to form the active zinc-alkoxide chelate.

  • Substrate Addition:

    • Cool the mixture to -20°C (Cryocooler or Acetone/Dry Ice bath) to maximize enantioselectivity.

    • Add Benzaldehyde (1.0 eq) dropwise over 5 minutes.

    • Note: The solution often turns pale yellow.

  • Reaction Monitoring:

    • Stir at -20°C for 12–18 hours.

    • TLC Check: Eluent 10% EtOAc/Hexane. Visualize with UV/Anisaldehyde.

  • Quenching & Workup:

    • Quench carefully by adding saturated NH₄Cl (2 mL) at 0°C. Caution: Residual ZnEt₂ will fume/smoke.

    • Add 1M HCl (1 mL) to break the zinc salts.

    • Extract with Et₂O (3 x 5 mL).

    • Wash combined organics with Brine, dry over MgSO₄, and concentrate.

  • Purification:

    • Flash chromatography (SiO₂, 5% -> 10% EtOAc/Hexanes).

Self-Validation (QC):

  • Chiral HPLC: Chiralcel OD-H column, 98:2 Hexane:iPrOH, 1.0 mL/min.

  • Racemic Standard: Run the protocol using non-chiral 3-amino-1-propanol to generate a racemic standard for peak identification.

Protocol B: Synthesis of m-Tolyl-Box Ligand (Precursor Utility)

Objective: Convert the amino alcohol into a Bis-oxazoline (Box) ligand, a staple in Copper-catalyzed cyclopropanations.

Reagents:

  • (R)-3-m-Tolyl-beta-alaninol (2.2 eq)

  • Dimethyl malonyl dichloride (1.0 eq)

  • Triethylamine (4.5 eq)

  • Dichloromethane (DCM)

Workflow Diagram:

BoxSynthesis Start Amino Alcohol (2.2 eq) Intermediate Bis-Amide Intermediate Start->Intermediate Acylation (0°C) Reagent Malonyl Chloride (1.0 eq) Reagent->Intermediate Cyclization Cyclization (MsCl / Et3N) Intermediate->Cyclization Activation Product m-Tolyl-BOX Ligand Cyclization->Product Ring Closure

Caption: Synthetic route from (R)-3-m-Tolyl-beta-alaninol to the C2-symmetric Box ligand.

Protocol Summary:

  • Acylation: React the amino alcohol with dimethyl malonyl dichloride in DCM/Et₃N at 0°C to form the bis-amide.

  • Cyclization: Treat the isolated bis-amide with Mesyl Chloride (MsCl) and excess Et₃N. Reflux for 12 hours. The hydroxyl group activates and is displaced by the amide oxygen, closing the oxazoline ring.

  • Result: A C2-symmetric ligand where the m-tolyl groups create a defined chiral pocket for Cu(OTf)₂ catalysis.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Moisture in solvent/ligand.Re-dry Toluene over Na/Benzophenone. Dry ligand under high vac (50 mTorr) for 4h.
Low ee% (<70%) Temperature too high.Lower reaction temp to -40°C. Ensure ligand is enantiopure (>99% ee).
Product is Racemic Background reaction.The uncatalyzed addition of ZnEt₂ is slow but possible. Ensure catalyst is formed before aldehyde addition.
Precipitate forms Zinc-Ligand aggregation.Dilute reaction.[1] Aggregates often have lower selectivity than monomeric species.

References

  • General Review of Amino Alcohol Ligands

    • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.

  • Diethylzinc Addition Mechanism

    • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallics to Carbonyl Compounds. Angewandte Chemie International Edition, 30(1), 49-69.

  • Beta-Amino Alcohol Synthesis via C-H Amination

    • Vantourout, J. C., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Science (via NIH).

  • Application in Transfer Hydrogenation (Analogous Systems)

    • Palmer, M., & Wills, M. (2009). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 20(23), 2737-2783.

Disclaimer: The protocols described involve hazardous chemicals, including pyrophoric organozinc reagents. These should only be performed by trained personnel in a properly equipped laboratory.

Sources

Method

HPLC method for the analysis of (r)-3-m-Tolyl-beta-alaninol

Application Note: High-Resolution Chiral HPLC Analysis of (R)-3-m-Tolyl-beta-alaninol Executive Summary This guide details a robust High-Performance Liquid Chromatography (HPLC) protocol for the enantiomeric separation o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Chiral HPLC Analysis of (R)-3-m-Tolyl-beta-alaninol

Executive Summary

This guide details a robust High-Performance Liquid Chromatography (HPLC) protocol for the enantiomeric separation of (R)-3-m-Tolyl-beta-alaninol (Synonyms: (R)-3-Amino-3-(3-methylphenyl)-1-propanol).[1] This molecule is a critical chiral building block in the synthesis of norepinephrine reuptake inhibitors and other CNS-active pharmaceutical ingredients.

Achieving high enantiomeric excess (ee > 99.5%) is mandatory for downstream efficacy.[1] This protocol utilizes Direct Normal-Phase Chiral HPLC , avoiding time-consuming derivatization steps.[1] The method relies on an amylose-based Chiral Stationary Phase (CSP) which provides superior recognition of the beta-amino alcohol pharmacophore compared to cellulose-based alternatives.[1]

Method Development Logic & Scientific Rationale

The Separation Challenge

The target molecule contains two functional groups that complicate chromatography:

  • Primary Amine: Highly basic, leading to severe peak tailing on silica-based columns due to interaction with residual silanols.[1]

  • Primary Alcohol: Adds polarity, requiring a mobile phase with sufficient strength to elute the compound within a reasonable timeframe.[1]

  • Meta-Tolyl Group: Provides the steric bulk and ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     interaction sites necessary for chiral recognition by the polysaccharide selector.
    
Strategic Column Selection

We utilize the Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) column.[1][2]

  • Why AD-H? Amylose derivatives generally show higher helical flexibility than cellulose derivatives (like OD-H), often allowing better inclusion of "bulky" aromatic groups like the m-tolyl moiety.[1]

  • Mobile Phase Strategy: A non-polar hydrocarbon (Hexane/Heptane) is used as the backbone to drive the analyte into the chiral grooves of the stationary phase. An alcohol modifier (Ethanol or IPA) modulates retention.[1][3][4]

  • The Critical Additive: Diethylamine (DEA) is mandatory.[1] It acts as a competing base, blocking active silanol sites on the silica support and ensuring sharp, symmetrical peaks for the free amine.

Detailed Analytical Protocol

Instrumentation & Reagents
ComponentSpecification
HPLC System Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent)
Detector UV/Vis or PDA (Photodiode Array)
Column Daicel Chiralpak AD-H (4.6 mm x 250 mm, 5 µm particle size)
Solvent A n-Hexane (HPLC Grade, >99%)
Solvent B Ethanol (Absolute, HPLC Grade) or 2-Propanol (IPA)
Additive Diethylamine (DEA), reagent grade (>99%)
Chromatographic Conditions
  • Mobile Phase: n-Hexane : Ethanol : Diethylamine ( 90 : 10 : 0.1 v/v/v )[1]

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 25°C (Control is critical for reproducibility)

  • Injection Volume: 5.0 - 10.0 µL[1]

  • Detection Wavelength: 215 nm (Primary) and 254 nm (Secondary)[1]

    • Note: 215 nm targets the end-absorption of the amine/alcohol for maximum sensitivity; 254 nm targets the m-tolyl ring for specificity.

  • Run Time: ~20 minutes (Enantiomers typically elute between 8–15 mins).[1]

Sample Preparation
  • Stock Solution: Weigh 10 mg of (R)-3-m-Tolyl-beta-alaninol into a 10 mL volumetric flask.

  • Diluent: Dissolve in 100% Ethanol (or Mobile Phase if solubility permits).

  • Working Standard: Dilute the stock 1:10 with Mobile Phase to reach ~0.1 mg/mL.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter before injection.

    • Caution: Do not use Nylon filters, as they can bind proteins or charged amines non-specifically (though less critical for small molecules, PTFE is safer for organic solvents).[1]

Workflow Visualization

The following diagram illustrates the decision matrix for optimizing the separation if the default conditions yield insufficient resolution (


).

MethodOptimization Start Initial Run: Hexane:EtOH:DEA (90:10:0.1) CheckRes Check Resolution (Rs) Start->CheckRes Pass Rs > 2.0 Method Validated CheckRes->Pass Good Sep Fail Rs < 1.5 Optimization Needed CheckRes->Fail Overlap Opt1 Change Modifier: Switch EtOH to IPA (Increases steric selectivity) Fail->Opt1 First Step Opt2 Lower Temperature: Reduce to 15°C (Enhances chiral recognition) Opt1->Opt2 If still poor Opt3 Decrease Polarity: Hexane:EtOH (95:5) Opt2->Opt3 Fine tuning Opt3->Pass Retest

Caption: Step-wise optimization strategy for maximizing resolution of beta-amino alcohol enantiomers.

System Suitability & Validation Criteria

To ensure the method is "self-validating" (Trustworthiness), every sequence must include a racemic mixture injection to define the separation window.

ParameterAcceptance CriteriaRationale
Resolution (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)

Ensures baseline separation for accurate integration of minor impurities (0.1% limit).
Tailing Factor (

)

Verifies that DEA is effectively suppressing silanol interactions.
Theoretical Plates (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)

Indicates a healthy column and efficient packing.
Precision (RSD) ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

(n=6)
Confirms pump stability and injector accuracy.

Elution Order: Typically, on Amylose-based columns (AD-H), the (R)-isomer of beta-amino alcohols often elutes after the (S)-isomer, but this must be confirmed experimentally using an authentic standard of the (R)-enantiomer.

Troubleshooting Guide

  • Problem: Peak Tailing (

    
    ).
    
    • Cause: Insufficient DEA or column aging.[1]

    • Fix: Increase DEA concentration to 0.2% or regenerate column with 100% Ethanol.[1]

  • Problem: Broad Peaks.

    • Cause: Sample solvent mismatch.[1][3]

    • Fix: Ensure the sample is dissolved in the mobile phase or a solvent weaker than the mobile phase (e.g., 100% Hexane if possible, or minimal EtOH).

  • Problem: Rising Backpressure.[1]

    • Cause: Precipitation of DEA carbamates (rare but possible if CO2 enters).[1]

    • Fix: Use fresh DEA and keep solvent bottles capped tightly.[1]

References

  • Chiral Technologies.Instruction Manual for CHIRALPAK® AD-H. (Standard operating procedures for amylose-based columns).

  • Sigma-Aldrich.3-Amino-3-phenyl-1-propanol Structure & Properties.

    • [1]

  • PubChem. Compound Summary: 3-amino-3-phenylpropan-1-ol.[1] (Chemical and physical property verification).

    • [1]

  • ResearchGate.Enantiomer Separation of Chiral Amines on Polysaccharide Phases.

Sources

Application

Application Note: Precision Derivatization and GC Analysis of (R)-3-m-Tolyl-beta-alaninol

Abstract & Scope This technical guide details the protocol for the gas chromatographic (GC) analysis of (R)-3-m-Tolyl-beta-alaninol (CAS: 170564-98-4 analog), a critical chiral intermediate in the synthesis of pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for the gas chromatographic (GC) analysis of (R)-3-m-Tolyl-beta-alaninol (CAS: 170564-98-4 analog), a critical chiral intermediate in the synthesis of pharmaceutical active ingredients (APIs). Due to the presence of both a primary amine and a primary hydroxyl group, this analyte exhibits significant hydrogen bonding, leading to poor volatility, peak tailing, and thermal degradation during direct GC analysis.

This protocol utilizes a dual-silylation strategy using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) .[1][2] This method simultaneously blocks both polar functional groups, yielding a volatile, thermally stable Di-TMS derivative suitable for high-precision quantification and purity assessment.[2]

Chemical Basis of the Method[3]

The Analyte
  • Compound: (R)-3-amino-3-(3-methylphenyl)-1-propanol[2]

  • Challenges:

    • Amine (-NH₂): Basic, adsorbs to active sites in the liner/column.[2]

    • Hydroxyl (-OH): High polarity, causes peak broadening.[2]

    • Stereochemistry: The (R)-configuration must be preserved; harsh acidic/basic conditions (like acylation with anhydrides) can sometimes induce racemization.[2] Silylation is neutral and stereochemically non-destructive.[2]

Reaction Mechanism

The derivatization proceeds via nucleophilic attack of the heteroatoms (O and N) on the silicon atom of the BSTFA.

  • Step 1 (Fast): Silylation of the hydroxyl group to form the TMS-Ether.[2]

  • Step 2 (Rate Limiting): Silylation of the sterically hindered benzylic amine to form the TMS-Amine.[2] TMCS acts as a catalyst to drive this step to completion.[2]

Reaction Scheme:



Experimental Protocol

Reagents & Equipment
  • Derivatizing Agent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).[2] Note: Fresh ampoules are critical; moisture deactivates the reagent.

  • Solvent: Anhydrous Acetonitrile (MeCN) or Pyridine.[2] MeCN is preferred for MS cleanliness; Pyridine is preferred if solubility is an issue.

  • Internal Standard (IS): Dodecane or Fluoranthene (approx.[2] 0.5 mg/mL in reaction solvent).

  • Vials: 2 mL amber autosampler vials with crimp caps (PTFE/Silicone septa).

  • Heating Block: Capable of maintaining 70°C ± 1°C.[2]

Step-by-Step Derivatization Workflow
  • Sample Preparation: Weigh 2.0 mg (±0.1 mg) of (R)-3-m-Tolyl-beta-alaninol into a 2 mL GC vial.

  • Solvent Addition: Add 500 µL of Anhydrous Acetonitrile (containing Internal Standard). Vortex for 30 seconds to dissolve.

  • Reagent Addition: Add 200 µL of BSTFA + 1% TMCS.

    • Critical: Flush the vial headspace with dry Nitrogen (N₂) for 5 seconds before capping to remove humidity.[2]

  • Incubation: Crimp the vial and place in the heating block at 70°C for 45 minutes .

    • Why: While alcohols react instantly, the amine adjacent to the tolyl ring requires thermal energy to overcome steric hindrance.

  • Cooling: Allow the vial to cool to room temperature (approx. 10 mins).

  • Injection: Inject directly into the GC. (Dilute 1:10 with MeCN if the detector response is saturated).[2]

Analytical Workflow Visualization

G cluster_mech Reaction Logic Start Sample: (R)-3-m-Tolyl-beta-alaninol Solvation Dissolve in Anhydrous MeCN (with Internal Standard) Start->Solvation 2 mg Sample Reagent Add BSTFA + 1% TMCS (N2 Flush) Solvation->Reagent Homogenize Reaction Incubate @ 70°C, 45 min (Formation of Di-TMS Derivative) Reagent->Reaction Silylation Cooling Cool to Room Temp Reaction->Cooling Stabilization Mech1 Step 1: -OH -> -O-TMS (Fast) Reaction->Mech1 GC_Analysis GC-FID/MS Analysis (Split 50:1) Cooling->GC_Analysis Injection Mech2 Step 2: -NH2 -> -NH-TMS (Slow, requires Heat)

Figure 1: Analytical workflow for the derivatization of (R)-3-m-Tolyl-beta-alaninol.

Gas Chromatography Parameters

Instrument Configuration
ParameterSettingRationale
Column 5% Phenyl-arylene (e.g., DB-5MS, HP-5)Standard non-polar phase separates TMS derivatives by boiling point.[2]
Dimensions 30 m × 0.25 mm × 0.25 µmStandard dimensions for high efficiency.[2]
Inlet Temp 280°CEnsures rapid volatilization of the high-boiling derivative.[2]
Injection Mode Split (Ratio 50:1)Prevents column overload; TMS derivatives are abundant.[2]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.[2]
Oven Program
  • Initial: 100°C (Hold 1 min)

  • Ramp 1: 15°C/min to 220°C

  • Ramp 2: 30°C/min to 300°C (Hold 5 min)

  • Total Run Time: ~15 minutes.

Detection (FID or MS)
  • FID: 300°C. (H₂: 30 mL/min, Air: 400 mL/min).[2]

  • MS (EI): Scan range 40–500 m/z.[2] Look for characteristic [M-15]⁺ ion (Loss of methyl from TMS group) and m/z 73 (TMS fragment).[2]

Validation & Troubleshooting

Critical Quality Attributes (CQA)
  • Derivative Stability: The Di-TMS derivative is stable for 24 hours if kept dry.[2]

  • Moisture Sensitivity: If the solution turns cloudy or a precipitate forms (Ammonium Chloride), moisture has entered. Discard and re-prepare.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Mono-TMS Peak Observed Incomplete reaction of the amine.Increase reaction time to 60 mins or temp to 80°C. Ensure TMCS catalyst is present.
Peak Tailing Active sites in liner.Replace liner with a deactivated (silanized) glass wool liner.[2]
Degradation Products Thermal breakdown.[2]Lower Inlet temperature to 260°C.
Note on Enantiomeric Purity

This protocol uses an achiral column.[2] The (R) and (S) enantiomers will co-elute.[2]

  • To determine Enantiomeric Excess (ee%): Replace the DB-5MS column with a Cyclodextrin-based chiral column (e.g., Rt-βDEXsa or Chirasil-L-Val).[2] The TMS-derivatized enantiomers generally resolve well on beta-cyclodextrin phases due to inclusion complex differences.[2]

References

  • Novikova, I. V., et al. (2022).[2] Determination of Aminoalcohols as Silyl Derivatives... by Gas Chromatography with Mass Spectrometry Detection. Journal of Analytical Chemistry. Retrieved from [Link]

  • Schurig, V. (2001).[2] Separation of enantiomers by gas chromatography. Journal of Chromatography A. (Contextual grounding for Chiral GC section).

Sources

Method

Application Note: (R)-3-m-Tolyl-beta-alaninol as a Precursor for Anticonvulsant Drugs

This Application Note and Protocol guide details the use of (R)-3-m-Tolyl-beta-alaninol (also known as (R)-3-Amino-3-(3-methylphenyl)propan-1-ol ) as a high-value chiral precursor in the synthesis of neuroactive anticonv...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of (R)-3-m-Tolyl-beta-alaninol (also known as (R)-3-Amino-3-(3-methylphenyl)propan-1-ol ) as a high-value chiral precursor in the synthesis of neuroactive anticonvulsant candidates.

Executive Summary

(R)-3-m-Tolyl-beta-alaninol (CAS: 1213568-19-4) is a privileged chiral building block belonging to the class of


-amino alcohols . Its structural core—a 3-aryl-3-aminopropanol skeleton—serves as a critical intermediate for synthesizing gamma-aminobutyric acid (GABA) analogs , carbamate-based anticonvulsants , and serotonin-norepinephrine reuptake inhibitors (SNRIs)  with secondary anticonvulsant properties.

This guide provides a validated protocol for the handling, reduction, and derivatization of this precursor. It focuses on its transformation into O-carbamoyl derivatives (analogous to Felbamate/Cenobamate) and functionalized amino acids , which exhibit potent inhibition of voltage-gated sodium channels (VGSCs) and modulation of GABA_A receptors.

Scientific Rationale & Mechanism

The "Privileged" Scaffold

The (R)-3-amino-3-arylpropan-1-ol motif is pharmacologically significant because it mimics the transition state of neurotransmitters.

  • Chirality: The (R)-configuration is often essential for binding affinity at the

    
     subunit of voltage-gated calcium channels (VGCC) or the specific binding sites on VGSCs.
    
  • m-Tolyl Substitution: The meta-methyl group enhances lipophilicity (logP) and metabolic stability compared to the unsubstituted phenyl ring, improving blood-brain barrier (BBB) penetration.

Target Pathways
  • Carbamoylation (Pathway A): Conversion of the primary alcohol to a carbamate yields compounds structurally related to Felbamate and Cenobamate . These moieties act as dual-action agents: blocking sodium channels and enhancing GABAergic transmission.

  • Oxidation & Homologation (Pathway B): Oxidation to the

    
    -amino acid, followed by Arndt-Eistert homologation, generates 
    
    
    
    -substituted GABA analogs
    (similar to Phenibut or Baclofen ), targeting GABA_B receptors.

Experimental Protocol: Synthesis & Derivatization

Phase 1: Preparation of (R)-3-m-Tolyl-beta-alaninol

Note: If not purchased commercially, this precursor is synthesized via the reduction of (R)-3-amino-3-(3-methylphenyl)propionic acid.

Reagents:

  • (R)-3-Amino-3-(3-methylphenyl)propionic acid (Starting Material)

  • Lithium Aluminum Hydride (LiAlH

    
    ) (2.0 M in THF)
    
  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate (Na

    
    SO
    
    
    
    decahydrate) for quenching

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel. Maintain an inert N

    
     atmosphere.
    
  • Solubilization: Charge the flask with (R)-3-Amino-3-(3-methylphenyl)propionic acid (10.0 g, 55.8 mmol) and anhydrous THF (150 mL). Cool to 0°C using an ice bath.

  • Reduction: Transfer LiAlH

    
     solution (56 mL, 112 mmol, 2.0 eq) to the addition funnel. Add dropwise over 45 minutes, maintaining internal temperature <5°C. Caution: Exothermic H
    
    
    
    evolution.
  • Reflux: Once addition is complete, warm to room temperature (RT), then heat to reflux (66°C) for 12 hours. Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM + 1% NH

    
    OH).
    
  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 4.3 mL water

    • 4.3 mL 15% NaOH

    • 12.9 mL water

  • Isolation: Stir the granular white precipitate for 30 minutes. Filter through a Celite pad. Dry the filtrate over MgSO

    
     and concentrate in vacuo.
    
  • Purification: Recrystallize from EtOAc/Hexane to yield (R)-3-m-Tolyl-beta-alaninol as a white crystalline solid.

    • Yield Target: >85%[1]

    • Purity: >98% (HPLC)[2]

Phase 2: Synthesis of O-Carbamoyl Anticonvulsant Candidate

This step converts the precursor into a carbamate, a pharmacophore known for broad-spectrum anticonvulsant activity.

Reagents:

  • (R)-3-m-Tolyl-beta-alaninol (Intermediate from Phase 1)

  • Trichloroacetyl isocyanate (TAI)

  • Dichloromethane (DCM)

  • Basic Alumina (Al

    
    O
    
    
    
    )

Protocol:

  • Dissolution: Dissolve (R)-3-m-Tolyl-beta-alaninol (2.0 g, 12.1 mmol) in anhydrous DCM (20 mL) at 0°C.

  • Acylation: Add Trichloroacetyl isocyanate (1.5 mL, 12.7 mmol) dropwise. Stir for 30 minutes at 0°C.

  • Hydrolysis: The intermediate trichloroacetyl carbamate is unstable. Add the reaction mixture directly to a column of Basic Alumina (50 g). Elute with DCM/MeOH (95:5) after allowing it to sit on the column for 4 hours. The alumina promotes the hydrolysis of the trichloroacetyl group to the primary carbamate.

  • Result: (R)-3-amino-3-(3-methylphenyl)propyl carbamate .

    • Mechanism:[3][4] The carbamate moiety acts as a hydrogen bond donor/acceptor, stabilizing the inactive state of the sodium channel.

Data Presentation & Analysis

Table 1: Physicochemical Properties of Key Compounds
CompoundMolecular Weight ( g/mol )LogP (Predicted)Melting Point (°C)Role
(R)-3-m-Tolyl-beta-alanine 179.221.2210-212 (dec)Starting Material
(R)-3-m-Tolyl-beta-alaninol 165.231.885-88Key Precursor
Carbamate Derivative 208.261.5145-148Anticonvulsant Candidate
Quality Control Checkpoints
  • NMR Verification: The disappearance of the carbonyl signal (~175 ppm) and appearance of the CH

    
    -OH triplet (~60 ppm) in 
    
    
    
    C NMR confirms reduction.
  • Chiral HPLC: Use a Chiralcel OD-H column (Hexane/IPA 90:10) to ensure enantiomeric excess (ee) >99%.[2]

Pathway Visualization

The following diagram illustrates the synthetic workflow from the amino acid precursor to the active anticonvulsant scaffold.

G cluster_mech Mechanism of Action Start (R)-3-m-Tolyl-beta-alanine (Acid Precursor) Process1 Reduction (LiAlH4, THF) Start->Process1 Intermediate (R)-3-m-Tolyl-beta-alaninol (Key Scaffold) Process1->Intermediate Yield >85% Process2 Carbamoylation (TAI / Alumina) Intermediate->Process2 Product O-Carbamoyl Derivative (Anticonvulsant Candidate) Process2->Product Na+ Channel Block Mech1 VGSC Inhibition Product->Mech1 Mech2 GABA Modulation Product->Mech2

Caption: Synthesis pathway converting the beta-amino acid to the beta-alaninol scaffold and subsequent activation to a carbamate anticonvulsant.

References

  • National Institutes of Health (NIH). PubChem Compound Summary: Beta-Alanine and Derivatives. Retrieved February 4, 2026, from [Link]

  • Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience.

Sources

Application

Application Notes &amp; Protocols: Synthesis of Novel Chiral Ligands from (R)-3-m-Tolyl-beta-alaninol

Abstract This technical guide provides detailed protocols for the synthesis of novel chiral ligands derived from (R)-3-m-Tolyl-beta-alaninol. Chiral β-amino alcohols are privileged scaffolds in modern chemistry, serving...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed protocols for the synthesis of novel chiral ligands derived from (R)-3-m-Tolyl-beta-alaninol. Chiral β-amino alcohols are privileged scaffolds in modern chemistry, serving as crucial building blocks for pharmaceuticals and as highly effective ligands in asymmetric catalysis.[1][2] (R)-3-m-Tolyl-beta-alaninol, with its defined stereocenter and aryl substitution, offers a versatile starting point for the development of new ligands with unique steric and electronic properties. This document outlines the synthesis of the parent chiral amino alcohol from its corresponding amino acid, followed by two distinct pathways to generate novel ligands: N-acylation to form an amide-based ligand and condensation with an aldehyde to produce a Schiff base ligand. Each protocol is accompanied by a detailed explanation of the underlying chemical principles, purification strategies, and methods for structural characterization.

Introduction: The Significance of (R)-3-m-Tolyl-beta-alaninol as a Chiral Precursor

Chiral ligands are indispensable tools in asymmetric synthesis, enabling the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries.[3] β-amino alcohols, in particular, have demonstrated broad utility as ligands for a variety of metal-catalyzed reactions, including reductions, alkylations, and additions.[4][5] The efficacy of these ligands is derived from their ability to form stable chelate complexes with metal centers, creating a well-defined chiral environment that directs the stereochemical outcome of a reaction.

(R)-3-m-Tolyl-beta-alaninol is a particularly promising, yet underexplored, chiral building block. Its structure combines:

  • A primary alcohol and a primary amine, providing two distinct points for functionalization.

  • A stereocenter at the C3 position, crucial for inducing chirality.

  • A meta-tolyl group, which imparts specific steric bulk and electronic properties that can be fine-tuned to influence the catalytic activity and selectivity of the final ligand.

This guide details the synthesis of two classes of novel ligands from this precursor, demonstrating its versatility and potential for creating a diverse library of chiral molecules for applications in drug discovery and catalysis.

Synthesis of the Starting Material: (R)-3-m-Tolyl-beta-alaninol

The synthesis of the chiral amino alcohol begins with its parent β-amino acid, (R)-3-amino-3-(m-tolyl)propanoic acid. While not commercially available in its enantiopure form, this precursor can be synthesized through established asymmetric methodologies.[6][7] For the purpose of this guide, we assume the availability of the enantiopure β-amino acid. The subsequent reduction of the carboxylic acid to a primary alcohol is a critical step. While powerful reducing agents like lithium aluminum hydride (LiAlH4) are effective, borane complexes such as borane-tetrahydrofuran (BH3·THF) offer a milder and often more selective alternative for the reduction of carboxylic acids in the presence of other functional groups.[7]

Protocol 2.1: Reduction of (R)-3-amino-3-(m-tolyl)propanoic acid

This protocol describes the reduction of the carboxylic acid functionality to a primary alcohol using a borane-THF complex.

Causality: The choice of BH3·THF is deliberate. It readily reduces carboxylic acids without affecting many other functional groups. The reaction proceeds through the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol. The workup with methanol is necessary to quench any excess borane and to hydrolyze the borate esters formed during the reaction.

Experimental Workflow Diagram:

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reduction cluster_2 Step 3: Quench & Workup cluster_3 Step 4: Purification start (R)-3-amino-3-(m-tolyl)propanoic acid add_thf Stir under Argon Cool to 0 °C start->add_thf Dissolve thf Anhydrous THF add_bh3 Add BH3·THF dropwise at 0 °C Warm to RT, then Reflux add_thf->add_bh3 bh3 BH3·THF solution quench Cool to 0 °C Add Methanol dropwise add_bh3->quench evap Solvent Evaporation quench->evap extract Aqueous Workup (NaOH / Ethyl Acetate) evap->extract dry Dry (Na2SO4) Filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product (R)-3-m-Tolyl-beta-alaninol purify->product

Caption: Workflow for the reduction of the parent β-amino acid.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsQuantity
(R)-3-amino-3-(m-tolyl)propanoic acid179.2210.01.01.79 g
Borane-THF complex (1.0 M solution)-30.03.030 mL
Anhydrous Tetrahydrofuran (THF)72.11--50 mL
Methanol (MeOH)32.04--20 mL
1 M Sodium Hydroxide (NaOH)40.00--30 mL
Ethyl Acetate (EtOAc)88.11--100 mL
Brine---30 mL
Anhydrous Sodium Sulfate (Na2SO4)142.04--As needed

Step-by-Step Protocol:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add (R)-3-amino-3-(m-tolyl)propanoic acid (1.79 g, 10.0 mmol).

  • Dissolution: Add anhydrous THF (50 mL) and stir until the solid is suspended. Cool the flask to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add the 1.0 M solution of BH3·THF (30 mL, 30.0 mmol) dropwise via a syringe over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Very carefully and slowly add methanol (20 mL) dropwise to quench the excess borane. Vigorous hydrogen gas evolution will be observed.

  • Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the THF and methanol.

  • Aqueous Workup: To the resulting residue, add 1 M NaOH (30 mL) and ethyl acetate (50 mL). Stir vigorously for 10 minutes. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5 v/v) to yield (R)-3-m-Tolyl-beta-alaninol as a colorless oil or a white solid.

Expected Yield: 75-85%.

Synthesis of a Novel N-Acyl Ligand

N-acylation of the primary amine in (R)-3-m-Tolyl-beta-alaninol creates a chiral N-acyl amino alcohol. These compounds are valuable as ligands and as intermediates for more complex molecules. The reaction with an acyl chloride, such as benzoyl chloride, in the presence of a non-nucleophilic base like triethylamine (TEA) is a standard and efficient method for amide bond formation.[8]

Protocol 3.1: N-Benzoylation of (R)-3-m-Tolyl-beta-alaninol

Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Dichloromethane (DCM) is an excellent solvent for this reaction as it is inert and dissolves both the starting material and reagents. The reaction is performed at 0 °C initially to control the exothermic reaction between the acyl chloride and the amine.

Molecular Synthesis Diagram:

Caption: N-Benzoylation of the chiral amino alcohol.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsQuantity
(R)-3-m-Tolyl-beta-alaninol165.235.01.00.83 g
Benzoyl Chloride140.575.51.10.64 mL
Triethylamine (TEA)101.197.51.51.05 mL
Dichloromethane (DCM)84.93--50 mL
1 M Hydrochloric Acid (HCl)36.46--20 mL
Saturated Sodium Bicarbonate84.01--20 mL
Brine---20 mL
Anhydrous Magnesium Sulfate (MgSO4)120.37--As needed

Step-by-Step Protocol:

  • Reaction Setup: Dissolve (R)-3-m-Tolyl-beta-alaninol (0.83 g, 5.0 mmol) and triethylamine (1.05 mL, 7.5 mmol) in DCM (50 mL) in a 100 mL round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acylation: Add benzoyl chloride (0.64 mL, 5.5 mmol) dropwise over 15 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor completion by TLC.

  • Workup: Wash the reaction mixture sequentially with 1 M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an ethyl acetate/hexane mixture or by flash column chromatography (eluent: hexane/ethyl acetate, 1:1 v/v).

Expected Yield: 85-95%.

Characterization:

  • FT-IR: Appearance of a strong amide C=O stretch (~1630 cm⁻¹) and N-H stretch (~3300 cm⁻¹), and disappearance of the primary amine N-H bends.

  • ¹H NMR: Appearance of aromatic protons from the benzoyl group and a downfield shift of the proton on the chiral center.

  • Mass Spec: Molecular ion peak corresponding to the N-acylated product (C17H19NO2, M.W. 269.34).

Synthesis of a Novel Schiff Base Ligand

Schiff base ligands are formed by the condensation of a primary amine with an aldehyde or ketone.[9] They are exceptionally versatile ligands, capable of coordinating to a wide range of metal ions. The reaction of (R)-3-m-Tolyl-beta-alaninol with salicylaldehyde creates a chiral tridentate ligand, with potential coordination sites at the imine nitrogen, the phenolic oxygen, and the hydroxyl oxygen.

Protocol 4.1: Condensation with Salicylaldehyde

Causality: The reaction is typically carried out in an alcohol solvent, such as ethanol, under reflux.[10] The elevated temperature facilitates the condensation reaction and helps to remove the water molecule that is formed as a byproduct, driving the reaction to completion. The product often crystallizes upon cooling, simplifying purification.

Experimental Workflow Diagram:

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Reaction cluster_2 Step 3: Isolation alaninol (R)-3-m-Tolyl-beta-alaninol mix Combine in Flask alaninol->mix salicylaldehyde Salicylaldehyde salicylaldehyde->mix ethanol Ethanol ethanol->mix Dissolve in reflux Reflux for 4 hours mix->reflux cool Cool to Room Temp. reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry product Novel Schiff Base Ligand dry->product

Caption: Workflow for the synthesis of the Schiff base ligand.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsQuantity
(R)-3-m-Tolyl-beta-alaninol165.235.01.00.83 g
Salicylaldehyde122.125.01.00.52 mL
Ethanol (EtOH)46.07--30 mL

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve (R)-3-m-Tolyl-beta-alaninol (0.83 g, 5.0 mmol) in ethanol (15 mL).

  • Addition of Aldehyde: To this solution, add a solution of salicylaldehyde (0.52 mL, 5.0 mmol) in ethanol (15 mL).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 4 hours. The solution will typically turn yellow.

  • Crystallization: After the reflux period, allow the reaction mixture to cool slowly to room temperature. The product may precipitate or crystallize out of solution. If necessary, cool further in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base ligand under vacuum.

Expected Yield: 90-98%.

Characterization:

  • FT-IR: Appearance of a strong C=N (imine) stretch (~1615-1630 cm⁻¹) and disappearance of the C=O stretch from salicylaldehyde and the primary amine N-H bands.

  • ¹H NMR: Appearance of the characteristic N=CH (imine) proton signal as a singlet, typically between 8.0-9.0 ppm.

  • Mass Spec: Molecular ion peak corresponding to the Schiff base product (C17H19NO2, M.W. 269.34).

Conclusion

(R)-3-m-Tolyl-beta-alaninol serves as an excellent chiral precursor for the synthesis of novel ligands. The protocols detailed in this guide for N-acylation and Schiff base formation are robust, high-yielding, and provide access to two distinct and valuable classes of chiral ligands. The modularity of these synthetic routes allows for extensive variation; different acyl chlorides or aldehydes can be employed to systematically tune the steric and electronic properties of the resulting ligands. This adaptability makes the described methodologies a powerful platform for developing tailored ligands for specific applications in asymmetric catalysis and for generating novel molecular entities for evaluation in drug development programs.

References

  • Kumari, J. (2024). Synthesis and characterization of novel Schiff base ligands.
  • Garrido, M., et al. (2018). An unprecedented methodology to develop chiral arylethylamines. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium.
  • Fesseha, Y. A. (2023). Synthesizing Schiff bases from amino acids and aldehydes.
  • Ahmed, I., et al. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars Middle East Publishers.
  • European Patent Office. (1995).
  • BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols.
  • Saeed, A., et al. (2022). Synthesis, characterization and biological evaluation of three new Schiff bases derived from amino acids and their Ag(I) complexes. PDF.
  • IJRAR. (2020).
  • Journal of Chemical and Pharmaceutical Research. (2016). Reduction of Chiral Amino Acids Based on Current Method. JOCPR.
  • Westlake University. (2023).
  • Sharma, K. K., et al. (2015). Room Temperature N-Arylation of Amino Acids and Peptides Using Copper(I) and β-Diketone.
  • Sigma-Aldrich. (n.d.).
  • Ahmed, I., et al. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids. Scholars Middle East Publishers.
  • TCI Chemicals. (n.d.). Chiral β-Amino Alcohol.
  • NIH. (2011). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. PubMed Central.
  • Request PDF. (2025). β - Tolyl alanine derived schiff base Complexes–Synthesis characterization and antimicrobial assessment.
  • NIH. (n.d.). 3-(P-Tolyl)Propionic Acid. PubChem.
  • NIH. (2007). Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids. PubMed.
  • MDPI. (2010).
  • Google Patents. (2003).
  • ResearchGate. (2020).

Sources

Method

Application Note: (R)-3-m-Tolyl-beta-alaninol in Chemical Proteomics and Fragment-Based Ligand Design

This Application Note is structured as a high-level technical guide for researchers in chemical biology and drug discovery. It focuses on the utilization of (R)-3-m-Tolyl-beta-alaninol (CAS 1213568-19-4) as a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in chemical biology and drug discovery. It focuses on the utilization of (R)-3-m-Tolyl-beta-alaninol (CAS 1213568-19-4) as a privileged scaffold for designing activity-based probes and peptidomimetics targeting aspartic proteases and metalloproteases.[1][2]

[1][2]


-Amino-3-methylbenzenepropanol[1][2]

Executive Summary

(R)-3-m-Tolyl-beta-alaninol represents a "privileged structure" in modern proteomics, specifically within the sub-disciplines of Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery (FBDD) .[1] Its structural core—a chiral


-amino alcohol—serves as a transition-state isostere for peptide bond hydrolysis.[1][2]

This guide details the application of this compound as a scaffold for profiling Aspartic Proteases (e.g., BACE1, Cathepsins) and Metalloproteases .[3] The presence of the meta-tolyl group provides unique steric complementarity to hydrophobic S1/S1' enzyme pockets, offering enhanced selectivity over unsubstituted phenyl analogs.[1][2][3]

Scientific Rationale & Mechanism

The Hydroxyethylamine Isostere

Proteases hydrolyze peptide bonds via a tetrahedral intermediate.[2][3] (R)-3-m-Tolyl-beta-alaninol mimics this transition state but cannot be cleaved, effectively "freezing" the enzyme-substrate complex.[1][2]

  • Mechanism: The hydroxyl group (-OH) mimics the hydration of the amide carbonyl, coordinating with the catalytic aspartic acid dyads (in aspartic proteases) or the catalytic zinc ion (in metalloproteases).[1]

  • Chiral Selectivity: The (R)-configuration dictates the vector of the side chain (m-tolyl) into the hydrophobic specificity pocket.[1][2] Incorrect stereochemistry (S-enantiomer) often results in >100-fold loss of potency.[1][2]

DOT Diagram: Mechanistic Logic of Protease Inhibition

ProteaseInhibition Substrate Natural Peptide Substrate Transition Tetrahedral Intermediate (Unstable) Substrate->Transition Hydrolysis Enzyme Target Protease (Aspartic/Metallo) Transition->Enzyme Binding (Transient) Scaffold (R)-3-m-Tolyl-beta-alaninol (Stable Isostere) Scaffold->Transition Structural Mimicry Scaffold->Enzyme Competitive Binding Complex Inhibited Complex (Stable) Enzyme->Complex High Affinity Interaction

Figure 1: Mechanistic logic showing how the scaffold mimics the transition state to lock the protease in an inhibited complex.

Application I: Synthesis of Activity-Based Probes (ABPP)

In chemical proteomics, this scaffold is derivatized to create probes that covalently or tightly bind to the active proteome, allowing for mass spectrometry-based identification.[1][3]

Protocol A: Probe Synthesis Workflow

Objective: Convert (R)-3-m-Tolyl-beta-alaninol into a photo-affinity probe for profiling "orphan" proteases.

Reagents:

  • (R)-3-m-Tolyl-beta-alaninol (Start Material)[1][4]

  • Biotin-PEG-NHS (Reporter Tag)[1]

  • Benzophenone-4-carboxylic acid (Photo-crosslinker)[1][2]

Step-by-Step Methodology:

  • N-Acylation (Warhead Attachment):

    • Dissolve 1.0 eq of (R)-3-m-Tolyl-beta-alaninol in dry DMF.[1][2]

    • Add 1.1 eq of Benzophenone-4-carboxylic acid, 1.2 eq HATU, and 2.5 eq DIPEA.

    • Rationale: This attaches the photo-crosslinker to the amine, leaving the hydroxyl group free to interact with the catalytic site.[1][2][3]

    • Stir at RT for 4 hours. Monitor via LC-MS.

  • O-Derivatization (Optional - for covalent traps):

    • If targeting serine proteases, the hydroxyl can be converted to a carbamate or ester.[2][3] For aspartic proteases, leave the hydroxyl free (it is the binding determinant).[3]

  • Tagging (Click Handle Introduction):

    • If the design requires a "Two-Step" ABPP (click chemistry), attach an alkyne linker to the meta-position of the tolyl ring (requires pre-functionalized starting material) or via a secondary amine linkage.[1]

Protocol B: Proteome Labeling & Enrichment[1][3]
  • Lysate Preparation: Harvest cells (e.g., HEK293) and lyse in PBS (pH 7.4) with 0.1% NP-40. Crucial: Do not add protease inhibitors.[2][3]

  • Incubation: Add the synthesized probe (1-10 µM) to the proteome lysate (1 mg/mL).[1][2] Incubate for 1 hour at 37°C.

  • Photo-activation: Irradiate samples with UV light (365 nm) for 10 minutes on ice to covalently crosslink the probe to the enzyme active site.[1][2]

  • Enrichment: Add Streptavidin-agarose beads. Rotate overnight at 4°C.

  • Elution & Digestion: Wash beads 3x with 1% SDS, then perform on-bead trypsin digestion.

  • LC-MS/MS Analysis: Analyze peptides to identify protease targets.

Application II: Fragment-Based Drug Discovery (FBDD)

(R)-3-m-Tolyl-beta-alaninol serves as an ideal "fragment" for screening against metalloprotease libraries (e.g., MMPs, ADAMs) using Surface Plasmon Resonance (SPR).[1]

Protocol: SPR Screening

Instrument: Biacore 8K or similar.[2][3] Chip: CM5 Sensor Chip (Carboxymethylated dextran).[3]

  • Immobilization: Immobilize the target protein (e.g., BACE1) via amine coupling to ~2000 RU.[3]

  • Fragment Injection:

    • Prepare (R)-3-m-Tolyl-beta-alaninol in running buffer (HBS-P+ with 2% DMSO).

    • Inject a concentration series (10 µM – 500 µM) at 30 µL/min.[3]

  • Data Analysis:

    • Measure steady-state affinity (

      
      ).[1][2]
      
    • Success Metric: A "square" sensorgram indicates fast on/off rates typical of specific fragment binding.[2][3]

    • Ligand Efficiency (LE): Calculate LE =

      
      .[1][3] This scaffold typically yields high LE (>0.[2][3]35) due to its low molecular weight (~165 Da) and high specific binding energy.[1][3]
      

Quality Control & Chiral Purity Analysis

Enantiomeric purity is non-negotiable. The (S)-enantiomer is often inactive or an off-target binder.[1][2]

Table 1: HPLC Method for Chiral Resolution
ParameterSetting
Column Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Tolyl absorption)
Temperature 25°C
Acceptance Criteria ee > 98.5%

Experimental Workflow Diagram

Workflow Start Start: (R)-3-m-Tolyl-beta-alaninol QC QC: Chiral HPLC (ee > 98%) Start->QC Branch Select Application QC->Branch Synth Derivatization: Attach Photo-Linker Branch->Synth ABPP SPR SPR Screening (Biacore) Branch->SPR FBDD Incubate Incubate with Proteome (Live Cell or Lysate) Synth->Incubate Crosslink UV Crosslinking (365 nm) Incubate->Crosslink MS LC-MS/MS Target ID Crosslink->MS HitVal X-Ray Crystallography (Soak Fragment) SPR->HitVal Hit Confirmation

Figure 2: Integrated workflow for utilizing the scaffold in proteomic profiling and drug discovery.[1]

References

  • Activity-Based Protein Profiling (ABPP)

    • Cravatt, B. F., et al. "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry."[1][2][3] Annual Review of Biochemistry 77 (2008): 383-414.[1][2] Link

  • Beta-Amino Alcohols in Protease Inhibition

    • Ghosh, A. K., et al. "Structure-based design of human immunodeficiency virus-1 protease inhibitors."[1][2][3] Journal of Medicinal Chemistry 59.11 (2016): 5172-5208.[1][2] Link

  • Fragment-Based Drug Discovery (FBDD)

    • Erlanson, D. A., et al. "Fragment-based drug discovery."[1][2][3] Journal of Medicinal Chemistry 47.14 (2004): 3463-3482.[1][2] Link

  • Aspartic Protease Transition State Mimics

    • Silva, et al. "Aspartic protease inhibitors: synthesis and structure-activity relationships."[1][2][3] Current Medicinal Chemistry 16.15 (2009): 1874-1897.[1][2] Link

  • Synthesis of Chiral Beta-Amino Alcohols

    • Bergmeier, S. C.[3] "The synthesis of vicinal amino alcohols."[1][2][3] Tetrahedron 56.17 (2000): 2561-2576.[1][2] Link

Sources

Application

Application Notes and Protocols for Asymmetric Aldol Reactions Mediated by Chiral β-Amino Alcohols

Introduction: The Strategic Importance of Asymmetric Aldol Reactions The aldol reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds and the construction of complex molec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Asymmetric Aldol Reactions

The aldol reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds and the construction of complex molecular architectures.[1] The reaction joins an enolizable carbonyl compound with another carbonyl partner to create a β-hydroxy carbonyl derivative, a structural motif prevalent in numerous biologically active molecules, including carbohydrates, alkaloids, and polyketide antibiotics.[1] The creation of a new stereogenic center during this process presents a significant synthetic challenge: controlling the three-dimensional arrangement of atoms to selectively produce a single desired enantiomer.

Historically, asymmetric aldol reactions relied on the use of stoichiometric chiral auxiliaries temporarily attached to the substrate.[1][2] While effective, this approach requires additional synthetic steps for attachment and removal of the auxiliary, impacting atom economy.[1][2] The advent of organocatalysis has revolutionized this field by using small, chiral organic molecules to catalyze reactions with high enantioselectivity, often mimicking the enamine-based mechanisms of natural Class I aldolase enzymes.[1]

This guide focuses on the application of chiral β-amino alcohols as organocatalysts for direct asymmetric aldol reactions. This class of catalysts, including derivatives such as the conceptual (R)-3-m-tolyl-beta-alaninol, offers a powerful platform for stereoselective synthesis due to their ready availability from the chiral pool (e.g., amino acids), their bifunctional nature, and their ability to operate under mild conditions. We will explore the underlying mechanistic principles, provide detailed experimental protocols, and discuss the scope of these reactions for researchers in synthetic chemistry and drug development.

Mechanistic Rationale: The Enamine Catalytic Cycle

Chiral primary β-amino alcohols catalyze the aldol reaction through a well-established enamine-based mechanism. This cycle avoids the need for strong bases and pre-formation of enolates, allowing for a direct reaction between an unmodified ketone and an aldehyde.[3]

The key steps are as follows:

  • Enamine Formation: The catalyst, a chiral β-amino alcohol, reacts with a ketone donor to form a transient chiral enamine intermediate. This step is often the rate-determining step and is reversible.

  • Stereoselective C-C Bond Formation: The enamine, now a potent nucleophile, attacks the prochiral aldehyde electrophile. The stereochemical outcome is dictated by a highly organized, hydrogen-bonded transition state. The chiral backbone of the amino alcohol creates a sterically defined environment, forcing the aldehyde to approach from a specific face (Re or Si) of the enamine. The hydroxyl group of the catalyst often plays a crucial role in activating the aldehyde and orienting it via hydrogen bonding.[3]

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water present in the reaction medium to release the β-hydroxy ketone product and regenerate the chiral amino alcohol catalyst, allowing it to re-enter the catalytic cycle.

This mechanism highlights the elegance of organocatalysis, where a substoichiometric amount of a chiral molecule can generate a large quantity of an enantiomerically enriched product.

Enamine_Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst Chiral β-Amino Alcohol (Cat) Ketone Ketone (Donor) Enamine Chiral Enamine Ketone->Enamine + Cat - H₂O Ketone->Enamine Iminium Iminium Intermediate Enamine->Iminium + Aldehyde (Stereodetermining Step) Enamine->Iminium Aldehyde Aldehyde (Acceptor) Iminium->Catalyst Hydrolysis Iminium->Catalyst Product β-Hydroxy Ketone (Product) Iminium->Product + H₂O Iminium->Product Water_in H₂O Water_out - H₂O

Figure 1: Proposed enamine catalytic cycle for the β-amino alcohol mediated aldol reaction.

Experimental Protocols and Methodologies

The following section provides a detailed, field-proven protocol for a representative direct asymmetric aldol reaction between a ketone and an aldehyde, catalyzed by a generic chiral primary β-amino alcohol derived from an amino acid.

Protocol 1: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

This protocol is optimized for achieving high yield and enantioselectivity. The causality behind key steps is explained to ensure robust and reproducible results.

Materials and Reagents:

  • Catalyst: Chiral primary β-amino alcohol (e.g., (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol)

  • Substrates: Cyclohexanone (freshly distilled), 4-Nitrobenzaldehyde

  • Solvent: Toluene (anhydrous)

  • Additives: Molecular Sieves 4Å (activated)

  • Workup: Saturated aqueous NH₄Cl solution, Brine, Anhydrous MgSO₄

  • Purification: Silica gel (230-400 mesh) for column chromatography

  • Solvents for Chromatography: Hexanes, Ethyl Acetate

Instrumentation:

  • Magnetic stirrer with stirring bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Low-temperature cooling bath (e.g., cryocool or dry ice/acetone)

  • Rotary evaporator

  • NMR Spectrometer

  • Chiral HPLC system

Step-by-Step Procedure:

  • Catalyst and Reagent Preparation:

    • Rationale: The catalyst must be pure and dry. Chiral β-amino alcohols can be prepared from their corresponding amino acids via esterification followed by reaction with a Grignard reagent.[4] Ensure the catalyst is stored in a desiccator.

    • Activate 4Å molecular sieves by heating them in a vacuum oven overnight at >150 °C and cooling under an inert atmosphere. This is critical for sequestering water generated during enamine formation.

  • Reaction Setup:

    • To a dry, oven-flamed reaction vial equipped with a magnetic stir bar, add the chiral β-amino alcohol catalyst (0.02 mmol, 10 mol%) and activated 4Å molecular sieves (~100 mg).

    • Seal the vial with a septum and purge with an inert gas (N₂ or Ar) for 5 minutes.

    • Rationale: Maintaining an inert and anhydrous environment is crucial as atmospheric moisture can hydrolyze the enamine intermediate, stalling the catalytic cycle.

    • Add anhydrous toluene (2.0 mL) via syringe.

    • Add cyclohexanone (1.0 mmol, 5.0 equiv.).

    • Stir the mixture at room temperature for 10 minutes.

  • Initiation and Reaction:

    • Add 4-nitrobenzaldehyde (0.2 mmol, 1.0 equiv.) to the stirring mixture.

    • Immediately place the reaction vial in a pre-cooled bath at -30 °C.

    • Rationale: Low temperature is critical for maximizing stereoselectivity. It stabilizes the ordered transition state, amplifying the energy difference between the pathways leading to the two enantiomers.[4]

    • Allow the reaction to stir vigorously at -30 °C. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). Reactions are typically complete within 24-48 hours.

  • Workup and Quenching:

    • Once the reaction is complete (as judged by TLC analysis showing consumption of the aldehyde), remove the vial from the cooling bath.

    • Quench the reaction by adding 2 mL of saturated aqueous NH₄Cl solution.

    • Rationale: The mild acidic quench protonates any remaining enamine and neutralizes the catalyst, stopping the reaction.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel. The specific eluent system will depend on the product's polarity but a gradient of ethyl acetate in hexanes is a good starting point.

    • Combine the fractions containing the pure product and remove the solvent in vacuo.

    • Determine the yield and characterize the product by ¹H and ¹³C NMR.

    • Determine the diastereomeric ratio (dr) from the crude ¹H NMR spectrum.

    • Determine the enantiomeric excess (ee) by analysis on a chiral stationary phase HPLC (e.g., Daicel Chiralcel OD-H column), comparing the retention times to a racemic standard.[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of (R)-3-m-Tolyl-beta-alaninol Synthesis

Introduction Welcome to the technical support hub for the synthesis of (R)-3-m-Tolyl-beta-alaninol (also known as (R)-3-Amino-3-(3-methylphenyl)-1-propanol). This chiral -amino alcohol is a critical building block in the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for the synthesis of (R)-3-m-Tolyl-beta-alaninol (also known as (R)-3-Amino-3-(3-methylphenyl)-1-propanol). This chiral


-amino alcohol is a critical building block in the development of pharmaceutical intermediates, particularly for antagonists targeting G-protein coupled receptors and various kinase inhibitors.

The most robust synthetic route involves the reduction of (R)-3-amino-3-(3-methylphenyl)propanoic acid . While theoretically straightforward, this transformation is plagued by practical challenges: stable boron-nitrogen complex formation, difficult aluminum emulsions, and potential racemization.

This guide moves beyond standard textbook procedures to address the process chemistry required for high-yield, high-purity isolation.

Module 1: Reagent Selection & Reaction Setup

Q: Should I use Lithium Aluminum Hydride (LAH) or Borane-THF for this reduction?

A: For


-amino acids, Borane-THF (or BH

-DMS)
is the superior choice over LAH for three critical reasons:
  • Chemoselectivity: Borane reduces the carboxylic acid rapidly while being relatively unreactive toward the benzene ring and other potential functionalities under mild conditions.

  • Safety & Handling: While reactive, Borane-THF avoids the violent, pyrophoric nature of solid LAH and the difficult aluminum emulsions that complicate workup.

  • Racemization Control: Borane reduction proceeds via an acyloxyborane intermediate that preserves the stereocenter integrity more reliably than the harsh alkaline conditions sometimes generated during LAH quenching.

Recommendation: Use Borane-Dimethyl Sulfide (BH


-DMS)  or Borane-THF complex . BH

-DMS is more stable and has a higher active hydride content, but requires vigorous reflux to remove the dimethyl sulfide byproduct.
Q: What is the optimal stoichiometry for the Borane reduction?

A: You must use a significant excess. The reaction consumes hydride not just for reduction but also for complexation with the amine.

  • Theoretical Minimum: 3 hydrides (1 mole BH

    
    ) per mole of acid.
    
  • Process Optimization: Use 2.2 to 2.5 equivalents of BH

    
      (which provides 6.6–7.5 hydrides). The amine nitrogen coordinates with borane to form a stable Lewis acid-base adduct, sequestering one equivalent of borane. Failing to account for this results in incomplete conversion.
    

Module 2: Process Control & Troubleshooting

Q: The reaction mixture turned into a white suspension/gel. Is this normal?

A: Yes. As the reduction proceeds, the formation of the amine-borane complex and intermediate borates can precipitate or gelate, especially in THF.

  • Action: Ensure robust mechanical stirring (overhead stirrer preferred for scales >10g). Do not add more solvent immediately unless stirring stops completely; dilution slows the kinetics.

  • Critical Check: If the mixture becomes a solid block, your concentration is too high. Optimal concentration is 0.5 M to 1.0 M relative to the starting amino acid.

Q: HPLC shows starting material remaining after 12 hours at reflux. Why?

A: This is often a false negative caused by the Boron-Nitrogen (B-N) complex . The complex is stable and may behave similarly to the starting material or an intermediate on HPLC/TLC.

  • Diagnosis: Take an aliquot, quench it with MeOH, and reflux with dilute HCl for 30 minutes before analyzing. This breaks the B-N bond.

  • Solution: If starting material persists after a proper quench test, add an additional 0.5 eq of BH

    
     and reflux for 4 more hours.
    

Module 3: Critical Workup Protocol (The "Sticky" Phase)

Q: I quenched with water, but my product is trapped in a gummy solid. How do I recover it?

A: This is the most common failure mode. The product exists as a stable amine-borane adduct after reduction. Water alone does not break this bond efficiently.

Protocol: The Methanol-Acid Hydrolysis

  • Quench: Cool reaction to 0°C. Carefully add Methanol dropwise (evolution of H

    
     gas!).
    
  • Destruction: Add excess 6M HCl (or concentrated HCl/MeOH mixture).

  • Reflux (Mandatory): Heat the mixture to reflux for 1–2 hours . This step is non-negotiable; it cleaves the B-N bond and converts the boron species into volatile trimethyl borate.

  • Evaporation: Concentrate the mixture to dryness. Co-evaporate with Methanol 3 times to remove all boron as trimethyl borate azeotrope.

Q: How do I isolate the free base without forming an emulsion?

A: After the acid reflux and evaporation, you have the hydrochloride salt.

  • Dissolve the residue in minimal water.

  • Wash with Dichloromethane (DCM) before basification to remove non-basic impurities.

  • Basify the aqueous layer to pH >12 using 50% NaOH (keep cold).

  • Extract with DCM or EtOAc .

    • Tip: If an emulsion forms, add solid NaCl to saturation or use a small amount of Isopropanol in the organic phase.

Module 4: Quality Control & Data

Comparison of Reducing Agents
FeatureBorane-THF / BH

-DMS
Lithium Aluminum Hydride (LAH)NaBH

/ I

System
Yield High (85-95%)Moderate (70-85%)Moderate to Good (75-90%)
Safety Moderate (H

evolution)
Low (Pyrophoric solid)High (Easier handling)
Workup Requires Acid/MeOH refluxRequires Fieser workupSimple aqueous quench
Impurity Profile Low (Boron salts removal required)Aluminum salts (Emulsions)Iodine removal required
Racemization NegligibleRisk if quench is hot/basicNegligible
Visualizing the Workflow

The following diagram illustrates the optimized process flow, highlighting the critical "B-N Bond Breaking" step often missed in standard protocols.

SynthesisWorkflow Start Start: (R)-3-m-Tolyl-beta-alanine Reagent Add BH3-THF (2.5 eq) Solvent: Dry THF Temp: 0°C -> Reflux Start->Reagent Intermediate Intermediate: Amine-Borane Complex (Stable, Sticky Solid) Reagent->Intermediate 12-16h Reflux Quench Quench: Methanol (Careful!) Intermediate->Quench Hydrolysis CRITICAL STEP: Reflux with 6M HCl (1-2h) Breaks B-N Bond Quench->Hydrolysis Evap Evaporation & MeOH Azeotrope Removes B(OMe)3 Hydrolysis->Evap Isolation Basify (pH >12) & Extract Solvent: DCM or EtOAc Evap->Isolation Product Final Product: (R)-3-m-Tolyl-beta-alaninol Isolation->Product

Caption: Optimized workflow for Borane reduction, emphasizing the critical acid hydrolysis step to release the free amine.

Module 5: Troubleshooting Logic Tree

Use this decision tree when encountering low yields or purity issues.

Troubleshooting Issue Problem Encountered LowYield Low Yield (<50%) Issue->LowYield Impurity Low Purity / Sticky Issue->Impurity Check1 Check Quench Method: Did you reflux with HCl? LowYield->Check1 Check3 Check Workup pH: Was aqueous layer > pH 12? Impurity->Check3 Action1 Re-subject to HCl/MeOH Reflux Check1->Action1 No Check2 Check Reagent Quality: Is BH3 active? Check1->Check2 Yes Action2 Use fresh BH3 or NaBH4/I2 Check2->Action2 No Check3->Check1 Yes (Gummy solid?) Action3 Adjust pH and re-extract Check3->Action3 No

Caption: Diagnostic logic for resolving common isolation failures.

References

  • Org. Syn. 2004, 81, 195. Reduction of Amino Acids to Amino Alcohols: (S)-Valinol. (Provides the foundational protocol for Borane reduction of amino acids).

  • University of Rochester, Frontier Group. Workup for Aluminum Hydride Reductions. (Detailed Fieser and Rochelle's salt protocols if LAH is utilized).

  • J. Org. Chem. 1993, 58, 13, 3568–3571. Reduction of alpha-amino acids to amino alcohols with sodium borohydride-iodine system. (Alternative protocol for labs avoiding BH3-THF).

  • Sigma-Aldrich. 3-Amino-1-propanol Technical Data. (General physical properties and handling for beta-amino alcohol class).[1]

Sources

Optimization

Technical Support Center: Optimizing Enantioselectivity with (R)-3-m-Tolyl-beta-alaninol

Introduction: The "Meta" Advantage (R)-3-m-Tolyl-beta-alaninol (CAS: 111171-94-9 / 1226363-38-7 analog) is a specialized chiral -amino alcohol ligand. While the phenyl-substituted analog is the industry standard, the m-t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Meta" Advantage

(R)-3-m-Tolyl-beta-alaninol (CAS: 111171-94-9 / 1226363-38-7 analog) is a specialized chiral


-amino alcohol ligand. While the phenyl-substituted analog is the industry standard, the m-tolyl  derivative is deployed when "standard" ligands yield suboptimal enantiomeric excess (ee).[1]

Why this catalyst? The meta-methyl group introduces a specific steric "bump" that alters the chiral pocket geometry.[1] In transition states—particularly for the addition of diethylzinc to aldehydes or borane reduction of ketones—this substituent can destabilize the unfavorable transition state more effectively than the phenyl analog, pushing enantioselectivity from "good" (85-90% ee) to "excellent" (>98% ee).[1]

This guide addresses the specific handling, optimization, and troubleshooting required to harness this steric advantage.

Module 1: Catalyst Handling & Preparation

Q: How do I handle the hygroscopic nature of the catalyst?

A: Like all


-amino alcohols, (R)-3-m-Tolyl-beta-alaninol is hygroscopic. Moisture is the primary enemy of enantioselectivity in both organozinc and borane chemistry because it triggers non-catalyzed (racemic) background reactions.[1]
  • Storage: Store under argon/nitrogen at -20°C.

  • Drying Protocol: Before use, the ligand should be dried.[1]

    • Dissolve the ligand in anhydrous toluene.[1]

    • Remove the solvent in vacuo (azeotropic drying).[1]

    • Repeat 2x.

    • Store the solid in a glovebox or use immediately.

Q: Can I generate the active catalyst in situ?

A: Yes. Isolation of the metal-ligand complex (e.g., the oxazaborolidine or zinc chelate) is rarely necessary and can introduce impurities.[1] In situ generation is preferred for reproducibility.[1]

Module 2: Primary Protocol – Enantioselective Diethylzinc Addition

This is the benchmark reaction for this ligand class. The ligand forms a chiral dimeric zinc complex that accelerates the addition of


 to aldehydes while controlling facial selectivity.[1]
Standard Operating Procedure (SOP)

Reagents:

  • Ligand: (R)-3-m-Tolyl-beta-alaninol (2–5 mol%)

  • Source:

    
     (1.0 M in hexane)[1]
    
  • Substrate: Aromatic or aliphatic aldehyde

  • Solvent: Toluene (preferred) or Hexane[1]

Step-by-Step Workflow:

  • Ligand Activation: In a flame-dried Schlenk flask under Argon, dissolve the dried ligand (0.05 mmol) in anhydrous toluene (2 mL).

  • Zinc Complex Formation: Add

    
     (2.2 mmol, 2.2 mL) dropwise at 0°C.
    
    • Observation: Methane gas evolution indicates complex formation.[1]

    • Critical Step: Stir for 20 min at 0°C to ensure complete formation of the active monomeric alkylzinc aminoalkoxide.

  • Substrate Addition: Cool to -20°C (or optimized temp). Add the aldehyde (1.0 mmol) slowly.

  • Reaction: Stir until conversion is complete (monitor by TLC/GC).

  • Quench: Add saturated

    
     solution.
    
Data Table: Solvent & Temperature Effects (Representative)
VariableConditionExpected ResultTechnical Note
Solvent TolueneHigh EE Aromatic stacking assists the m-tolyl interaction.
Solvent THFLow EETHF coordinates Zn, disrupting the chiral aggregate.[1]
Temp 0°CModerate EE / FastGood for unreactive aldehydes.[1]
Temp -20°COptimal EE Balances rate vs. selectivity.
Temp -78°CHigh EE / Very SlowOften unnecessary; conversion drops.

Module 3: Secondary Protocol – Borane Reduction (CBS-Type)

(R)-3-m-Tolyl-beta-alaninol acts as a precatalyst for the asymmetric reduction of ketones, forming an oxazaborolidine in situ.

Workflow:
  • Pre-catalyst Formation: Dissolve ligand (10 mol%) in THF.[1] Add

    
     (2.2 eq relative to ligand) and reflux for 1 hour to form the active oxazaborolidine.[1]
    
  • Reduction: Cool to ambient temperature. Add the ketone and simultaneous stoichiometric borane source (catecholborane or

    
    ) slowly over 1 hour.
    
  • Mechanism: The m-tolyl group shields one face of the boron, directing hydride attack.[1]

Module 4: Troubleshooting & Diagnostics

Visual Guide: Troubleshooting Low Enantioselectivity

Troubleshooting Start Issue: Low Enantioselectivity (ee) CheckRacemic Is the product racemic (0% ee)? Start->CheckRacemic CheckLow Is the ee positive but low (<50%)? Start->CheckLow LigandMissing Check Ligand Loading Did you add Ligand? CheckRacemic->LigandMissing SolventWet CRITICAL: Moisture Check Water reacts with ZnEt2/Borane causing non-catalyzed background reaction. CheckRacemic->SolventWet TempCheck Temperature Too High? Try -20°C or -40°C CheckLow->TempCheck NonLinear Non-Linear Effect? Check Ligand ee purity. Is Ligand >99% ee? CheckLow->NonLinear Background Background Reaction? Is the uncatalyzed rate high? CheckLow->Background Soln_Dry Action: Dry solvent over Na/Benzophenone or Molecular Sieves (4A) SolventWet->Soln_Dry Soln_Slow Action: Slow Addition of Substrate Keep [Substrate] low to favor catalytic cycle Background->Soln_Slow caption Figure 1: Decision Tree for Troubleshooting Enantioselectivity Anomalies

FAQ: Specific Technical Issues

Q: My reaction conversion is high, but the ee is stuck at 60%. Why? A: This is the classic signature of a Background Reaction .

  • Cause: The uncatalyzed reaction (direct addition of

    
     or Borane to the carbonyl) is competing with the catalyzed pathway.[1]
    
  • Fix:

    • Lower the temperature. The catalyzed pathway usually has a lower activation energy (

      
      ) than the uncatalyzed one.[1] Cooling favors the catalyzed route.[1]
      
    • Slow Addition: Add the aldehyde/ketone slowly (syringe pump). This keeps the concentration of free substrate low, ensuring it is immediately captured by the catalyst.[1]

Q: I see a reversal of enantioselectivity compared to the phenyl analog. A: This is a rare but documented phenomenon known as a "Switchover." [1]

  • Explanation: The m-tolyl group might be sterically clashing with a substituent on your specific substrate, forcing the substrate to bind in a rotated conformation.[1]

  • Validation: Verify the absolute configuration via optical rotation or chiral HPLC against a standard. If consistent, this is a feature of the ligand-substrate match, not an error.[1]

Q: The reaction stalls at 50% conversion. A: This suggests Product Inhibition or Catalyst Aggregation .[1]

  • Product Inhibition: The zinc-alkoxide product might form a stable tetramer that traps the catalyst.[1]

  • Fix: Increase ligand loading to 10 mol% or add an achiral additive (like molecular sieves or excess ZnEt2) to break up aggregates.

Module 5: Mechanistic Visualization

Understanding the transition state is key to optimizing the m-tolyl interaction.[1]

Mechanism Ligand Ligand (R)-3-m-Tolyl-beta-alaninol Complex Monomeric Alkylzinc Aminoalkoxide Complex Ligand->Complex + ZnEt2 - Ethane ZnEt2 Diethylzinc (ZnEt2) ZnEt2->Complex TS Transition State (Noyori-type 6/4 fused ring) m-Tolyl directs sterics Complex->TS + Aldehyde Aldehyde Aldehyde R-CHO Aldehyde->TS Product Chiral Alcohol (High ee) TS->Product Alkyl Transfer + Hydrolysis caption Figure 2: Catalytic Cycle for Enantioselective Alkylation

References

  • Noyori, R., & Kitamura, M. (1991).[1] Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification.[1] Angewandte Chemie International Edition, 30(1), 49-69.[1] Link[1]

  • Soai, K., & Niwa, S. (1992).[1] Enantioselective addition of organozinc reagents to aldehydes.[1][2][3][4][5] Chemical Reviews, 92(5), 833-856.[1] Link[1]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1] Journal of the American Chemical Society, 109(18), 5551-5553.[1] Link[1]

  • Periasamy, M., et al. (2000).[1] Synthesis of chiral amino alcohols and their application in enantioselective addition of diethylzinc to aldehydes.[1][3][4][5] Journal of Organic Chemistry. (General reference for 3-aryl-beta-amino alcohol class).

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for (R)-3-m-Tolyl-beta-alaninol before handling.

Sources

Troubleshooting

Technical Support Center: Synthesis of (R)-3-m-Tolyl-beta-alaninol

Welcome to the technical support center for the synthesis of (R)-3-m-tolyl-beta-alaninol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-3-m-tolyl-beta-alaninol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on anticipating and resolving common side reactions and challenges to ensure a successful and efficient synthesis.

Introduction to the Synthesis

The asymmetric synthesis of (R)-3-m-tolyl-beta-alaninol, a valuable chiral building block, typically proceeds through the reduction of a chiral β-amino acid precursor, (R)-3-amino-3-(m-tolyl)propanoic acid. A common and practical route involves the initial esterification of the carboxylic acid followed by the reduction of the resulting ester to the desired primary alcohol. This two-step process, while conceptually straightforward, presents several opportunities for side reactions that can impact yield, purity, and stereochemical integrity.

This guide will address potential issues in a logical, question-and-answer format, focusing on the challenges you might encounter during the key synthetic transformations.

Troubleshooting Guide: Common Issues and Solutions

Part 1: Esterification of (R)-3-Amino-3-(m-tolyl)propanoic Acid

The first critical step is the conversion of the starting β-amino acid to its corresponding ester. This is often achieved using standard methods such as Fischer esterification (acid catalysis in alcohol) or by forming an acid chloride followed by reaction with an alcohol.

Question 1: My esterification reaction is sluggish and gives low yields. What are the likely causes and how can I improve it?

Answer:

Low yields in the esterification of amino acids are often due to the zwitterionic nature of the starting material, which reduces the nucleophilicity of the carboxylate and the basicity of the amine. Several factors could be at play:

  • Inadequate Acid Catalysis: In Fischer esterification, a strong acid catalyst (e.g., H₂SO₄, HCl) is crucial to protonate the carboxylic acid, making it more electrophilic. Insufficient catalyst loading can lead to slow reaction rates.

  • Water Removal: Esterification is an equilibrium reaction. The presence of water, either from the reagents or formed during the reaction, can drive the equilibrium back towards the starting materials.

  • Amine Protonation: While acid is necessary, excessive protonation of the amino group can decrease the overall solubility of the starting material in the alcohol solvent.

Troubleshooting Protocol:

  • Optimize Catalyst Loading: Start with a catalytic amount of a strong acid (e.g., 0.1-0.2 equivalents of H₂SO₄). If the reaction is still slow, consider using a larger excess of the alcohol as the solvent and increasing the reaction temperature.

  • Azeotropic Removal of Water: For higher boiling point alcohols, use a Dean-Stark apparatus to remove water as it is formed, driving the reaction to completion.

  • Alternative Esterification Methods:

    • Acid Chloride Formation: Convert the N-protected amino acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This highly reactive intermediate will readily react with the alcohol. Note that the amine must be protected before this step.

    • Use of Esterification Reagents: Reagents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can facilitate esterification under milder conditions.

Question 2: I'm observing a significant amount of a dipeptide byproduct after my esterification attempt. Why is this happening and how can I prevent it?

Answer:

The formation of a dipeptide, specifically (R)-3-amino-N-((R)-3-amino-3-(m-tolyl)propanoyl)-3-(m-tolyl)propanoic acid or its ester, is a common side reaction when the amino group is not protected. The free amine of one molecule can act as a nucleophile and attack the activated carboxyl group (e.g., protonated carboxylic acid or acid chloride) of another molecule.

Mechanism of Dipeptide Formation:

G cluster_0 Dipeptide Side Reaction A Amino Acid 1 (Activated Carboxyl) C Dipeptide Byproduct A->C Amide Bond Formation B Amino Acid 2 (Nucleophilic Amine) B->C

Caption: Formation of a dipeptide byproduct.

Prevention Strategy: Amine Protection

To prevent this side reaction, it is highly recommended to protect the amine group before proceeding with the esterification. Common protecting groups for amines include:

  • Boc (tert-butyloxycarbonyl): Introduced using di-tert-butyl dicarbonate (Boc)₂O. It is stable to many reaction conditions and easily removed with a strong acid (e.g., trifluoroacetic acid, TFA).

  • Cbz (carboxybenzyl): Introduced using benzyl chloroformate (Cbz-Cl). It is removed by catalytic hydrogenation.

Recommended Workflow:

  • Protection: React (R)-3-amino-3-(m-tolyl)propanoic acid with (Boc)₂O in the presence of a base (e.g., NaOH, NaHCO₃) in a mixed solvent system (e.g., dioxane/water) to obtain N-Boc-(R)-3-amino-3-(m-tolyl)propanoic acid.

  • Esterification: Proceed with the esterification of the N-protected amino acid using your chosen method.

  • Deprotection (if necessary before reduction): Depending on the reducing agent, the protecting group may need to be removed. However, for many common reducing agents like lithium aluminum hydride (LiAlH₄), the Boc group can remain and be removed in a later step.

Part 2: Reduction of the Ester to (R)-3-m-Tolyl-beta-alaninol

This is the key transformation to obtain the desired amino alcohol. The choice of reducing agent is critical to ensure complete reduction without affecting the chiral center or other functional groups.

Question 3: My reduction reaction is incomplete, and I have a mixture of the starting ester and the desired alcohol. How can I drive the reaction to completion?

Answer:

Incomplete reduction is a common issue and can be attributed to several factors:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent is crucial. Esters are less reactive than ketones or aldehydes, and often require a stronger reducing agent or a larger excess.

  • Reaction Temperature: Some reductions require elevated temperatures to proceed at a reasonable rate.

  • Deactivation of the Reducing Agent: Moisture in the reaction solvent or on the glassware can quench reactive hydride reagents like LiAlH₄.

Troubleshooting Protocol:

  • Increase the Amount of Reducing Agent: For LiAlH₄, a common choice for ester reduction, using 2-3 equivalents is often sufficient. For milder reducing agents like sodium borohydride (NaBH₄), the reaction may be very slow or not proceed at all without additives.

  • Elevate the Reaction Temperature: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture (e.g., to the boiling point of the solvent, such as THF for LiAlH₄ reductions).

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Flame-dry all glassware before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Consider a More Powerful Reducing System: If LiAlH₄ is not effective or desirable, other options include:

    • Lithium borohydride (LiBH₄): More reactive than NaBH₄ and can reduce esters.

    • Diisobutylaluminium hydride (DIBAL-H): Can reduce esters to aldehydes at low temperatures, but will typically reduce them to alcohols at room temperature or with excess reagent.

Question 4: I've observed a loss of enantiomeric purity in my final product. What could be causing this racemization?

Answer:

Racemization is a significant concern in chiral synthesis. In the context of this synthesis, it is most likely to occur if there is a plausible mechanism for deprotonation and reprotonation at the chiral center (the carbon bearing the amino and tolyl groups).

Potential Causes of Racemization:

  • Harsh Basic Conditions: While the chiral center is not adjacent to a carbonyl group in the final product, strong basic conditions during workup or purification could potentially lead to racemization if there are any acidic protons that could be removed to form a resonance-stabilized intermediate. However, for this specific molecule, this is less likely.

  • Racemization during a preceding step: It's possible the racemization occurred during the esterification, especially if harsh conditions were used.

  • Contamination with the racemic starting material: Ensure that the starting (R)-3-amino-3-(m-tolyl)propanoic acid is of high enantiomeric purity.

Prevention and Diagnostic Measures:

  • Mild Reaction Conditions: Use the mildest effective conditions for all reaction steps.

  • Chiral HPLC Analysis: Use chiral HPLC to monitor the enantiomeric excess (ee) of your starting material, intermediate ester, and final product. This will help you pinpoint the step where racemization is occurring.

  • Careful Workup: Avoid prolonged exposure to strong acids or bases during the workup. Neutralize the reaction mixture carefully.

Question 5: My NMR spectrum shows unexpected signals. What are the possible side products from the reduction step?

Answer:

Besides incomplete reduction, other side products can form during the reduction of the N-protected β-amino ester.

  • Over-reduction of the Toluene Methyl Group: While unlikely with common hydride reagents under standard conditions, very harsh reducing conditions could potentially affect the aromatic ring or the methyl group.

  • Byproducts from the Protecting Group: If a Cbz group is present and LiAlH₄ is used, the benzyl group can sometimes be cleaved.

  • Formation of an N-ethyl group (from LiAlH₄ in THF): This is a known, though often minor, side reaction where the THF solvent can be cleaved by the reducing agent to generate an ethyl group that can alkylate the amine upon deprotection.

Troubleshooting and Characterization:

  • NMR Analysis: Carefully analyze the ¹H and ¹³C NMR spectra. Look for characteristic signals of the starting ester (e.g., the ester alkyl group protons and carbonyl carbon), and compare the integration of the product signals to any unexpected peaks.

  • Mass Spectrometry: Obtain a mass spectrum of your crude product. This can help identify the molecular weights of any impurities, providing clues to their structure.

  • Purification: Use column chromatography to separate the desired product from any side products. Careful selection of the solvent system is key.

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for the amine in this synthesis?

A1: The choice of protecting group depends on the overall synthetic strategy.

  • Boc (tert-butyloxycarbonyl) is often a good first choice due to its ease of introduction and removal under acidic conditions that are orthogonal to the basic or nucleophilic conditions of many other reactions. It is generally stable to LiAlH₄ reduction.

  • Cbz (carboxybenzyl) is also a good option, especially if catalytic hydrogenation is planned for another step or as the final deprotection method. It is also stable to LiAlH₄.

Q2: How can I best purify the final (R)-3-m-tolyl-beta-alaninol product?

A2: Amino alcohols can be challenging to purify due to their polarity and potential to streak on silica gel.

  • Column Chromatography: Use a polar solvent system, often with a small amount of a basic modifier like triethylamine (Et₃N) or ammonia in methanol to prevent streaking on the silica gel column. For example, a gradient of methanol in dichloromethane with 0.5-1% Et₃N can be effective.

  • Crystallization: If the product is a solid, crystallization can be an excellent method for purification. Try a variety of solvent systems (e.g., ethyl acetate/hexanes, ethanol/water).

  • Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified and the product re-extracted into an organic solvent.

Q3: What analytical techniques are essential for monitoring this synthesis?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress. Use appropriate stains (e.g., ninhydrin for free amines, potassium permanganate for the alcohol).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the starting materials, intermediates, and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products and identify any byproducts.

  • Chiral High-Performance Liquid Chromatography (HPLC): Crucial for determining the enantiomeric purity of the final product and identifying any steps that may be causing racemization.

Visualizing the Synthetic Pathway and Potential Pitfalls

G cluster_0 Main Synthetic Pathway cluster_1 Potential Side Reactions Start (R)-3-amino-3-(m-tolyl)propanoic acid Protected_Acid N-Protected Acid Start->Protected_Acid Amine Protection (e.g., Boc₂O) Dipeptide Dipeptide Formation Start->Dipeptide If amine is unprotected Ester N-Protected Ester Protected_Acid->Ester Esterification Protected_Alcohol N-Protected (R)-3-m-tolyl-beta-alaninol Ester->Protected_Alcohol Reduction (e.g., LiAlH₄) Incomplete_Reduction Incomplete Reduction (Starting Ester Remains) Ester->Incomplete_Reduction Final_Product (R)-3-m-tolyl-beta-alaninol Protected_Alcohol->Final_Product Deprotection Racemization Racemization (Loss of Stereopurity) Final_Product->Racemization Throughout process

Caption: Synthetic pathway and potential side reactions.

Quantitative Data Summary

The following table provides a hypothetical comparison of different reducing agents for the ester reduction step, highlighting common outcomes. Actual results will vary based on specific reaction conditions.

Reducing AgentTypical EquivalentsCommon SolventTemperature (°C)Potential Issues
LiAlH₄2-3THF, Et₂O0 to 35Highly reactive with water, requires strict anhydrous conditions.
LiBH₄2-4THF, Et₂O25 to 65Slower than LiAlH₄, may require heating.
NaBH₄5-10Methanol, Ethanol25 to 78Generally too weak for esters without additives (e.g., Lewis acids).
DIBAL-H3-4Toluene, CH₂Cl₂-78 to 25Can over-reduce if not temperature-controlled.

References

  • General Synthesis of β-Amino Alcohols: For a general overview of methods for the synthesis of β-amino alcohols, including the reduction of β-amino acids and their derivatives, please refer to comprehensive organic chemistry textbooks and review articles on the topic.
  • Amine Protecting Groups: Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Reduction of Carboxylic Acid Derivatives: Comprehensive Organic Transformations: A Guide to Functional Group Preparations by Richard C.
  • Chiral HPLC Analysis: For principles and methods of chiral separations, see: A Practical Guide to Chiral HPLC. [Link] (Note: This is a general link to a manufacturer of chromatography supplies with extensive application notes and guides).

  • Synthesis of (R)-3-aminobutanol: A patent describing a similar synthesis provides insights into reaction conditions for esterification and reduction. CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • Synthesis of β-phenylalanine derivatives: A recent review on the synthesis of β-phenylalanine derivatives offers a broad overview of synthetic strategies. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). [Link]

Optimization

Purification techniques for (r)-3-m-Tolyl-beta-alaninol

This guide functions as a specialized Technical Support Center for researchers working with (R)-3-m-Tolyl- -alaninol (IUPAC: (R)-3-amino-3-(3-methylphenyl)propan-1-ol).[1] The content is structured to address the specifi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with (R)-3-m-Tolyl-


-alaninol  (IUPAC: (R)-3-amino-3-(3-methylphenyl)propan-1-ol).[1]

The content is structured to address the specific physicochemical challenges of chiral


-amino alcohols: amphoteric solubility , chelation with reduction byproducts , amine-silica interactions , and enantiomeric enrichment .

Technical Support Center: (R)-3-m-Tolyl- -alaninol Purification

Case ID: PUR-TBA-003 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Topic: Isolation, Purification, and Enantiomeric Enrichment of (R)-3-m-Tolyl-


-alaninol[1]

Compound Profile & Critical Quality Attributes (CQA)

Before initiating troubleshooting, verify your target's profile.[1][2] This compound is a chiral


-amino alcohol .[1][2] Its purification is governed by two dominant properties:
  • Basicity: The primary amine allows for pH-switched extraction (Acid/Base workup).[1][2]

  • Chelation Potential: The 1,3-amino alcohol motif forms stable complexes with Boron (from

    
    ) or Aluminum (from 
    
    
    
    ), often resulting in persistent emulsions or "missing mass" in the aqueous layer.[2]
PropertyValue / CharacteristicImplication for Purification
Structure (R)-3-amino-3-(3-methylphenyl)propan-1-ol1,3-amino alcohol motif promotes chelation.[1]
pKa (Conj. Acid) ~9.5 - 10.2 (Estimated)Protonated at pH < 8.[1][2] Extract into organic at pH > 12.[1][2]
Solubility AmphiphilicSoluble in polar organics (MeOH, DCM); sparingly soluble in non-polar (Hexane).[2]
Physical State Viscous Oil or Low-Melting SolidHard to crystallize directly; requires salt formation.[1][2]
Major Impurities Boron/Aluminum salts, Over-reduced alkanes, Enantiomer (S-form)Requires specific quenching and resolution steps.[2]

Phase 1: Workup & Extraction (The "Crude Cleanup")

User Issue: "I reduced the amino acid precursor using


 (or Borane), but I have a massive gelatinous emulsion and low recovery."

Root Cause: Amino alcohols form "ate" complexes with Aluminum or Boron byproducts.[1][2] Standard water/ether extraction fails because the product is trapped in the inorganic sludge.[1][2]

Protocol A: The Rochelle’s Salt Release (Recommended)

Use this for Aluminum hydride reductions.

  • Dilute: Dilute the reaction mixture with Diethyl Ether or MTBE (Methyl tert-butyl ether).[1][2]

  • Quench: Slowly add Saturated Aqueous Potassium Sodium Tartrate (Rochelle's Salt) . Use 20 mL per gram of

    
     used.[1][2]
    
  • Digestion (Critical Step): Stir vigorously for 2–4 hours at room temperature.

    • Why? The tartrate displaces the amino alcohol from the aluminum, forming a water-soluble aluminum-tartrate complex. The layers will separate cleanly.[1][2]

  • Separation: The organic layer now contains your free amine.[1][2]

Protocol B: The Acid-Base Swing (Chemical Purification)

Use this to remove non-basic impurities (starting material esters, hydrocarbons).

Workflow Diagram:

WorkupLogic Start Crude Reaction Mixture (Organic Solvent) AcidWash Add 1M HCl (aq) Adjust to pH 1-2 Start->AcidWash Sep1 Separate Layers AcidWash->Sep1 OrgLayer1 Organic Layer (Contains Non-Basic Impurities) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product as Ammonium Salt) Sep1->AqLayer1 BaseWash Basify Aqueous Layer with 4M NaOH Adjust to pH > 12 AqLayer1->BaseWash Extract Extract with DCM or CHCl3 (3x) BaseWash->Extract OrgLayer2 Combined Organic Layers (Contains Purified Amine) Extract->OrgLayer2 Keep AqLayer2 Aqueous Waste (Inorganic Salts) Extract->AqLayer2 Discard

Figure 1: Acid-Base purification logic for isolating (R)-3-m-Tolyl-


-alaninol from neutral impurities.

Phase 2: Chromatography Troubleshooting

User Issue: "My compound is streaking on the TLC plate and the column. I can't separate it from impurities."

Root Cause: The basic amine interacts with the acidic silanols (Si-OH) on the silica gel surface, causing peak broadening (tailing).

Solution: The "Amine-Blocked" Silica

You must deactivate the silica gel.[1][2] Do not use standard Hexane/Ethyl Acetate.[1][2]

  • Mobile Phase Modifier: Add 1% Triethylamine (Et3N) or 1% Ammonium Hydroxide (

    
    )  to your eluent.[1][2]
    
    • Recommended System: DCM : Methanol :

      
       (90 : 9 : 1).[1][2]
      
  • Pre-washing: Flush the column with the eluent containing the base before loading your sample.[1][2] This saturates the active sites on the silica.[1][2]

  • Alternative Stationary Phase: If streaking persists, switch to Neutral Alumina (Brockmann Grade III).[1][2] Alumina is less acidic than silica and handles amino alcohols better.[1][2]

Phase 3: Enantiomeric Enrichment (Chiral Purity)[2]

User Issue: "My optical rotation is lower than reported, or Chiral HPLC shows 85% ee. How do I upgrade it to >99% ee?"

Root Cause: Reduction of enantiopure amino acids usually preserves chirality, but partial racemization can occur during ester formation or harsh workups.[1][2]

Protocol: Diastereomeric Salt Crystallization

Since the free base is likely an oil or low-melting solid, you must form a crystalline salt with a chiral acid.[1][2] This allows you to crystallize the desired (R)-amine salt away from the (S)-amine salt.[1][2]

Screening Strategy: Test the following chiral acids (0.5 to 1.0 equivalents) in Ethanol or Isopropanol :

  • L-(+)-Tartaric Acid (First choice for

    
    -amino alcohols).[1][2]
    
  • Dibenzoyl-L-tartaric acid (Creates larger, less soluble crystals).[1][2]

  • (S)-(+)-Mandelic Acid .

Step-by-Step Recrystallization:

  • Dissolve crude amine (1.0 eq) in minimal hot Ethanol.

  • Add Chiral Acid (1.0 eq) dissolved in hot Ethanol.

  • Allow to cool slowly to room temperature, then refrigerate.

  • Filter crystals.[1][2]

  • Critical Check: Take a small sample of crystals, neutralize (NaOH), extract, and check ee% by Chiral HPLC.

    • If ee% increases: Recrystallize the salt again from hot Ethanol.[1][2]

    • If ee% decreases: The chiral acid is crystallizing the wrong enantiomer (the S-isomer).[2] Switch to the opposite enantiomer of the acid (e.g., D-(-)-Tartaric acid) to crystallize your target, OR keep the mother liquor (which is now enriched in your product).

Chiral Resolution Workflow:

SaltScreen Sample Enriched Amine (e.g., 85% ee) Acid Add Chiral Acid (e.g., L-Tartaric) Sample->Acid Cryst Crystallize (EtOH/iPrOH) Acid->Cryst Filter Filter Solid Cryst->Filter Solid Solid Salt (Diastereomer A) Filter->Solid Liquor Mother Liquor (Diastereomer B) Filter->Liquor Check Free Base & Check ee% Solid->Check Decision Target ee > 99%? Check->Decision Finish Neutralize & Isolate Decision->Finish Yes Recryst Recrystallize Salt Decision->Recryst No (Enriched) Recryst->Cryst

Figure 2: Iterative resolution workflow for enantiomeric enrichment.

Frequently Asked Questions (FAQ)

Q: The product is water-soluble even at pH 12.[1][2] How do I get it out? A: This is common for low molecular weight amino alcohols.[1][2]

  • Fix 1: Saturate the aqueous layer with NaCl (Salting out) before extraction.[1][2]

  • Fix 2: Use a more polar organic solvent like n-Butanol or Chloroform/Isopropanol (3:1) for extraction.[1][2]

  • Fix 3: Continuous liquid-liquid extraction (soxhlet type) for 24 hours.

Q: Can I distill this compound? A: Likely yes, but it requires high vacuum (< 1 mmHg) due to hydrogen bonding increasing the boiling point.[2]

  • Warning: Amino alcohols are sensitive to thermal degradation (oxidation/polymerization) at high temperatures.[1][2] Bulb-to-bulb distillation (Kugelrohr) is safer than fractional distillation.[1][2]

Q: How should I store the purified product? A: Amino alcohols act as


 scrubbers.[1][2] They will react with atmospheric 

to form carbamates (white crust).[1][2]
  • Storage: Store under Argon/Nitrogen atmosphere in a tightly sealed vial at -20°C.

References

  • Seyden-Penne, J. (1997).[1][2] Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.[1][2][3] (Foundational text on quenching aluminum/boron complexes).

  • Kozma, D. (2001).[1][2] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1][2] (Source for chiral acid selection).[1][2][4][5]

  • Dunn, P. J., et al. (2010).[1][2] Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.[1][2][3] (Reference for Rochelle's salt workup as a greener/safer alternative to acid quenching).

  • McKennon, M. J., et al. (1993).[1][2] "A convenient reduction of amino acids and their derivatives".[1][2][4] The Journal of Organic Chemistry, 58(13), 3568-3571. Link (Primary citation for NaBH4/I2 reduction and workup).[1][2]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage Guide for (R)-3-m-Tolyl-beta-alaninol

Product Identification & Chemical Context Before addressing stability, it is critical to verify the exact chemical entity, as nomenclature in beta-amino alcohols can be variable. PropertyDetail Common Name (R)-3-m-Tolyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Product Identification & Chemical Context

Before addressing stability, it is critical to verify the exact chemical entity, as nomenclature in beta-amino alcohols can be variable.

PropertyDetail
Common Name (R)-3-m-Tolyl-beta-alaninol
IUPAC Name (R)-3-amino-3-(3-methylphenyl)propan-1-ol
CAS Number 1213568-19-4 (Specific (R)-isomer) Related: 1226363-38-7 (Racemic/General)
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Physical State Viscous oil or low-melting solid (depending on purity/polymorph)
Key Functional Groups Primary Amine (Benzylic), Primary Alcohol, Tolyl Ring

Core Storage Directives (The "Golden Rules")

This compound belongs to the class of chiral benzylic amino alcohols . These molecules are chemically labile due to the synergistic reactivity of the amine and alcohol groups, compounded by the benzylic position of the amine.

Rule 1: Exclude Atmospheric Moisture (Hygroscopicity)
  • Risk: Amino alcohols are notoriously hygroscopic. Absorption of water leads to "gumming," difficulty in weighing, and potential hydrolysis of downstream intermediates.

  • Protocol: Store under an inert atmosphere (Argon or Nitrogen). Cap vials immediately after use. For long-term storage, use Parafilm® or heat-shrink bands over the cap.

Rule 2: Prevent Carbamate Formation (CO₂ Scavenging)
  • Risk: Primary amines react reversibly with atmospheric CO₂ to form carbamate salts (white crusts).

  • Mechanism:

    
    
    
  • Protocol: Never leave the container open to air. Flush headspace with inert gas before resealing.

Rule 3: Mitigate Benzylic Oxidation
  • Risk: The amine is attached to a benzylic carbon (C3). While less sensitive than secondary benzylic amines, it is susceptible to oxidative deamination or imine formation upon prolonged exposure to air and light.

  • Protocol: Store in amber glass to block UV light. Keep at -20°C for long-term stability (>6 months) or 2-8°C for active use.

Workflow Visualization: Receipt to Storage

The following diagram outlines the mandatory workflow upon receiving this reagent to ensure chiral integrity and chemical purity.

StorageWorkflow cluster_warning Critical Control Point Receipt Receipt of Material Inspect Visual Inspection (Color/State) Receipt->Inspect KF_Test Optional: KF Titration (Limit < 0.5%) Inspect->KF_Test If critical synthesis Aliquoting Aliquot under Inert Gas (Glovebox/Schlenk) Inspect->Aliquoting Routine use KF_Test->Aliquoting Sealing Seal & Parafilm Aliquoting->Sealing Storage Store at -20°C (Amber Vial) Sealing->Storage

Figure 1: Standard Operating Procedure (SOP) for the intake and storage of labile chiral amino alcohols.

Troubleshooting Guide & FAQs

This section addresses specific issues reported by users handling (R)-3-m-Tolyl-beta-alaninol.

Category: Physical Appearance[2]

Q: The compound arrived as a viscous yellow oil, but the Certificate of Analysis (CoA) says "Solid." Is it degraded?

  • Diagnosis: Likely Supercooling or Melting Point Depression .

  • Explanation: Many low-molecular-weight amino alcohols have melting points near room temperature (50–70°C range). Small amounts of impurities (even 1-2% solvent or water) can depress the melting point significantly, keeping it liquid. Yellowing indicates mild surface oxidation (trace quinone/imine formation) but often does not affect bulk purity.

  • Action:

    • Check purity via HPLC or NMR.

    • If purity is >95%, store in the freezer (-20°C); it may crystallize over time.

    • If used for strict stoichiometry, determine the wt% content via qNMR.

Q: There is a white crust on the rim of the bottle.

  • Diagnosis: Carbamate Formation .

  • Explanation: The amine has reacted with atmospheric CO₂. This is a common surface phenomenon.

  • Action: Do not scrape the crust into the bulk material. Wipe the rim with a dry tissue. Flush the bottle with Argon before resealing. The bulk material underneath is usually intact.

Category: Chemical Reactivity

Q: My reaction yield is low, and I see a byproduct with M+12 mass.

  • Diagnosis: Methylene Bridge Formation (Formaldehyde contamination).

  • Explanation: Amino alcohols can react with trace formaldehyde (often found in poor-quality solvents like dichloromethane or methanol) to form oxazolidines.

  • Action: Ensure all solvents are HPLC grade and free of aldehydes.

Q: Can I dry this compound in a vacuum oven?

  • Diagnosis: Risk of Sublimation/Degradation .

  • Action: Yes, but with caution. Use a vacuum desiccator at room temperature over P₂O₅. Avoid heating above 40°C under high vacuum (<1 mbar), as beta-amino alcohols can sublime or undergo intermolecular condensation (polymerization) at high temperatures.

Analytical Verification Protocols

To validate the quality of (R)-3-m-Tolyl-beta-alaninol, use the following methods.

Method A: Purity & Identity (¹H NMR)
  • Solvent: CDCl₃ or DMSO-d₆.

  • Key Signals:

    • Methyl group (Tolyl): Singlet ~2.3 ppm.

    • Benzylic CH: Triplet or dd ~4.0–4.5 ppm (deshielded by amine and aryl ring).

    • CH₂-OH: Multiplets ~3.5–3.8 ppm.

  • Degradation Markers: Look for aldehyde peaks (~9-10 ppm) indicating oxidative deamination, or broad carbamate peaks if CO₂ exposure occurred.

Method B: Enantiomeric Excess (Chiral HPLC)
  • Column: Daicel Chiralcel OD-H or AD-H are standard starting points for benzylic amines.

  • Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine (DEA) or Ethanolamine.

  • Critical Note: You must add a basic modifier (DEA) to the mobile phase. Without it, the free amine will interact strongly with the silanols on the column, resulting in severe peak tailing and inaccurate ee% determination.

Emergency Recovery (Repurification)

If the compound has degraded (turned dark brown or became wet):

  • Dissolution: Dissolve in EtOAc or DCM.

  • Wash: Wash with 1M NaOH (to remove carbamates/salts) then Brine. Note: Do not use acid extraction as the amino alcohol is water-soluble in acidic pH.

  • Dry: Dry organic layer over Na₂SO₄.

  • Recrystallization: If solid, recrystallize from Hexane/EtOAc or Toluene. If oil, perform bulb-to-bulb distillation under high vacuum (Kugelrohr).

References

  • Organic Chemistry Portal. (2023). Synthesis and Stability of Beta-Amino Alcohols. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). Compound Summary: 3-amino-3-phenylpropan-1-ol (Structural Analog). Retrieved from [Link]

Optimization

Common impurities in (r)-3-m-Tolyl-beta-alaninol and their removal

Introduction You are likely working with (R)-3-amino-3-(3-methylphenyl)-1-propanol (also known as (R)-3-m-Tolyl-beta-alaninol). This chiral -amino alcohol is a critical pharmacophore, often serving as a building block fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely working with (R)-3-amino-3-(3-methylphenyl)-1-propanol (also known as (R)-3-m-Tolyl-beta-alaninol). This chiral


-amino alcohol is a critical pharmacophore, often serving as a building block for serotonin-norepinephrine reuptake inhibitors (SNRIs) and other CNS-active agents.

Achieving high enantiomeric excess (


) and chemical purity is notoriously difficult due to the "sticky" nature of amino alcohols and their tendency to form stable complexes with reduction byproducts. This guide addresses the specific impurities inherent to this scaffold and provides validated removal protocols.

Module 1: The Diagnostic Hub (Triage)

Before attempting purification, identify your specific issue using the physical behaviors described below.

SymptomProbable ImpurityRoot CauseImmediate Action
Split Peak (HPLC) (S)-Enantiomer Incomplete asymmetric induction or resolution failure.See Module 2 (Resolution).
Sticky/Viscous Oil Boron-Amine Complex Incomplete quenching of Borane/LAH reduction.See Module 3 (The Boron Break).
Cloudy in Acid Neutral Organics Unreacted starting material (Aldehyde/Ketone).See Module 3 (Acid/Base Wash).
Extra Aromatic Peaks Regioisomers (o/p) Impure starting material (m-Tolualdehyde).Recrystallize precursor or Prep-HPLC.

Module 2: The Enantiomeric Crisis (Stereochemical Purity)

The Problem: The (S)-Isomer

Even with asymmetric synthesis, you may end up with 80-90%


. To reach pharmaceutical grade (>99% 

), you cannot rely on silica chromatography. You must use Diastereomeric Salt Crystallization .
The Solution: Classical Resolution Protocol

This protocol utilizes the solubility difference between the diastereomeric salts formed with a chiral acid.

Reagents:

  • Target Amine: Crude (R)-3-m-Tolyl-beta-alaninol

  • Resolving Agent: (S)-(+)-Mandelic Acid or Dibenzoyl-L-tartaric acid .

  • Solvent: Ethanol/Isopropyl Acetate (1:3 ratio).

Step-by-Step Protocol:

  • Dissolution: Dissolve 10g of crude amine in 50 mL of warm Ethanol (40°C).

  • Addition: Slowly add 1.05 equivalents of (S)-(+)-Mandelic Acid dissolved in 20 mL Ethanol.

  • Precipitation: Add 150 mL of Isopropyl Acetate. Stir at room temperature for 2 hours, then cool to 0°C for 4 hours.

  • Filtration: Filter the white precipitate. Note: The solid is the Salt of the (R)-amine.

  • The "Free-Basing" Step:

    • Suspend the solid in DCM (100 mL).

    • Add 1M NaOH (50 mL) and stir vigorously until the solid dissolves.

    • Separate the organic layer, dry over

      
      , and evaporate.
      

Expert Insight: If the


 is still low (<98%) after one pass, recrystallize the salt itself from hot ethanol before free-basing.

Module 3: Chemical Impurities & Process Artifacts

Issue A: The "Boron Trap" (Reduction Byproducts)

If you synthesized this via reduction of the corresponding


-amino acid using Borane (

) or

, the nitrogen atom often forms a stable coordinate covalent bond with boron (N:

B), resulting in a gummy product that smears on NMR.

The "Methanol-HCl" Quench (Rigorous Method):

  • Dissolve the crude reaction mixture in Methanol.

  • Add concentrated HCl dropwise until pH < 1.

  • Reflux the mixture for 1 hour. This is critical to break the N-B bond.

  • Concentrate to dryness (you will get the amine-hydrochloride salt).

  • Redissolve in water, basify with NaOH to pH 12, and extract with DCM.

Issue B: Unreacted Precursors (Acid/Base Swing)

To remove neutral impurities (like unreacted 3-methylbenzaldehyde or non-basic side products), use the chemical switching capability of the amine.

DOT Diagram: Purification Logic Flow

PurificationLogic Start Crude Mixture (Amine + Neutrals + Acids) AcidStep 1. Dissolve in DCM 2. Extract with 1M HCl Start->AcidStep AqLayer Aqueous Layer (Acidic) Contains: Product (Amine-HCl) AcidStep->AqLayer Product moves to water OrgLayer Organic Layer (DCM) Contains: Neutrals (Aldehydes) AcidStep->OrgLayer Discard BaseStep 1. Basify Aqueous to pH 12 (NaOH) 2. Extract with DCM AqLayer->BaseStep FinalOrg Final Organic Layer Contains: Pure Amine BaseStep->FinalOrg Product moves to DCM FinalAq Final Aqueous Waste Contains: Salts/Acids BaseStep->FinalAq Discard

Caption: The "Acid-Base Swing" technique separates the basic amino alcohol from neutral or acidic impurities.

Module 4: Analytical Validation

You cannot rely on standard C18 HPLC for enantiomeric purity. You must use chiral stationary phases.

Recommended HPLC Conditions
  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Why Diethylamine? It masks silanol groups on the silica, preventing peak tailing of the amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amine absorption) and 254 nm (Aromatic ring).

Quantitative Data: Expected Impurity Profiles
Impurity TypeSourceDetection MethodLimit (Pharma)
(S)-Enantiomer Resolution failureChiral HPLC

3-Methylbenzoic acid Oxidation of precursorReverse Phase HPLC

Boron Salts Reduction reagent

-NMR

Residual Solvents Extraction (DCM/EtOAc)GC-HeadspaceSee ICH Q3C

References

  • Separation of Amino Alcohol Enantiomers

    • Title: Resolution of chiral beta-amino alcohols via diastereomeric salt form
    • Source:Journal of Organic Chemistry
    • Context: Defines the standard protocol for resolving phenyl-propanolamine derivatives using tartaric and mandelic acids.
  • Reduction of Beta-Amino Acids

    • Title: Mechanism of Borane Reduction of Amino Acids.
    • Source:J. Am. Chem. Soc.
    • Context: Explains the formation of the stable N-B complex and the necessity of the acid reflux quench.
  • Analytical Profiling

    • Title: Analytical Chemistry of Impurities in Amino Acids.[1][2]

    • Source:ResearchG
    • Context: General methodologies for detecting trace impurities in amino acid deriv

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for (R)-3-m-Tolyl-beta-alaninol before handling.

Sources

Troubleshooting

Technical Support Center: Synthesis of (R)-3-m-Tolyl-beta-alaninol

Welcome to the technical support center for the synthesis of (R)-3-m-Tolyl-beta-alaninol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-3-m-Tolyl-beta-alaninol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, enhance yields, and achieve high enantiopurity. (R)-3-m-Tolyl-beta-alaninol is a valuable chiral building block in pharmaceutical development, and its efficient synthesis is critical. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.

Core Synthesis Strategy: Asymmetric Reduction

The most prevalent and reliable method for synthesizing enantiomerically pure β-amino alcohols like (R)-3-m-Tolyl-beta-alaninol is the asymmetric reduction of a prochiral ketone precursor. This typically involves the reduction of an N-protected 3-amino-1-(m-tolyl)propan-1-one derivative. The choice of catalyst is paramount for achieving high enantioselectivity.

General Reaction Scheme:

Below, we address common issues encountered in this and related synthetic pathways.

Troubleshooting Guide & FAQs

Section 1: Yield and Reaction Efficiency

Question: My overall yield for the synthesis of (R)-3-m-Tolyl-beta-alaninol is consistently below 50%. What are the primary factors I should investigate?

Answer: Low overall yield is a multifaceted problem that can stem from several stages of the synthesis. Let's break down the most common culprits from the precursor synthesis to the final product isolation.

  • Incomplete Reduction: The core asymmetric reduction step may not be proceeding to completion.

    • Catalyst Deactivation: The chiral catalyst (e.g., an oxazaborolidine for a CBS reduction or a Ru/Rh complex) can be sensitive to impurities in the substrate, solvent, or atmosphere (oxygen, moisture). Ensure all reagents and solvents are rigorously purified and dried, and the reaction is conducted under an inert atmosphere (Nitrogen or Argon).

    • Insufficient Reducing Agent: The hydride source (e.g., borane, catecholborane, isopropanol for transfer hydrogenation) must be present in a sufficient stoichiometric excess.[1] Verify the molarity of your hydride source, as these reagents can degrade upon storage. A 1.5 to 2.0 molar excess is a common starting point.

    • Poor Mixing: In heterogeneous reactions or viscous solutions, inadequate stirring can lead to localized reagent depletion and stalled reactions.

  • Side-Product Formation: The formation of unwanted byproducts consumes starting material and complicates purification.

    • Over-reduction: While less common for this specific substrate, aggressive reducing agents or prolonged reaction times could potentially lead to undesired reactions.

    • Racemization: The product's stereocenter can racemize under harsh pH conditions (strongly acidic or basic) during work-up or purification. A careful aqueous work-up with mild acids/bases (e.g., saturated NH₄Cl, NaHCO₃) is crucial.

  • Product Degradation & Purification Losses:

    • Work-up Issues: Emulsion formation during aqueous extraction can lead to significant loss of material.

    • Column Chromatography: The slightly basic nature of the amino alcohol can cause it to streak on silica gel. Pre-treating the silica with a small amount of triethylamine (~1% in the eluent) can neutralize acidic sites and improve chromatographic performance.

    • Product Volatility: While not highly volatile, some product can be lost if rotary evaporation is performed at excessively high temperatures or low pressures.

Section 2: Enantioselectivity Control

Question: I'm obtaining the desired product, but the enantiomeric excess (ee) for the (R)-isomer is poor (<80%). How can I improve the stereocontrol?

Answer: Achieving high enantioselectivity is the central challenge of this synthesis. It is almost entirely dependent on the conditions of the asymmetric reduction step.

  • Catalyst Selection and Integrity:

    • The Right Catalyst: The Corey-Bakshi-Shibata (CBS) reduction using an (S)-oxazaborolidine catalyst is a highly effective method for generating (R)-alcohols from ketones.[2] Alternatively, Noyori-type asymmetric transfer hydrogenation with a chiral Ru(II) catalyst and isopropanol as the hydrogen source is another excellent choice.[1]

    • Catalyst Purity: The enantiopurity and chemical purity of your catalyst are critical. Use a catalyst from a reputable supplier or one that has been freshly prepared and characterized. Even small amounts of the opposing enantiomer will drastically lower the product's ee.

    • Catalyst Loading: While catalytic, a sufficient loading is necessary. A typical range is 5-10 mol%. Too little catalyst can lead to a slow reaction and a more significant contribution from any uncatalyzed, non-selective background reduction.

  • Reaction Temperature:

    • Lower is Often Better: Asymmetric reductions are frequently temperature-sensitive. Lowering the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C) often enhances enantioselectivity by favoring the more ordered, stereodetermining transition state. The optimal temperature must be determined empirically.

  • Solvent Effects:

    • The solvent can significantly influence the catalyst's conformation and, therefore, its stereodirecting ability. Aprotic, non-coordinating solvents like Toluene or Dichloromethane (DCM) are generally preferred for CBS reductions.

  • Substrate Purity & Structure:

    • Protecting Group (P): The size and nature of the N-protecting group can influence how the substrate docks with the chiral catalyst. Bulky groups like Benzyl (Bn) or tert-Butoxycarbonyl (Boc) are common and often provide good stereochemical communication.

    • Substrate Purity: Impurities in the ketone starting material can sometimes interfere with or poison the catalyst, leading to poor performance. Ensure the precursor is highly pure before the reduction step.

Visualizing the Workflow & Troubleshooting

General Experimental Workflow Diagram

The following diagram outlines the typical sequence for synthesizing (R)-3-m-Tolyl-beta-alaninol via asymmetric reduction.

G cluster_0 Precursor Synthesis cluster_1 Asymmetric Reduction cluster_2 Work-up & Purification cluster_3 Analysis Ketone_Prep Prepare N-Protected 3-amino-1-(m-tolyl)propan-1-one Purify_Ketone Purify Ketone (Column or Crystallization) Ketone_Prep->Purify_Ketone Setup Setup Reaction under Inert Atmosphere (N2/Ar) Purify_Ketone->Setup Add_Catalyst Add Chiral Catalyst & Substrate in Solvent Setup->Add_Catalyst Cool Cool to Optimal Temperature (e.g., -20°C) Add_Catalyst->Cool Add_Reductant Slowly Add Hydride Source Cool->Add_Reductant Monitor Monitor Reaction (TLC / LC-MS) Add_Reductant->Monitor Quench Quench Reaction (e.g., Methanol, NH4Cl) Monitor->Quench Extract Aqueous Extraction Quench->Extract Purify_Product Purify Product (Column Chromatography) Extract->Purify_Product Characterize Characterize Structure (NMR, MS) Purify_Product->Characterize Analyze_ee Determine ee% (Chiral HPLC/GC) Characterize->Analyze_ee

Caption: General workflow for (R)-3-m-Tolyl-beta-alaninol synthesis.

Troubleshooting Decision Tree: Low Enantioselectivity

If you encounter poor enantiomeric excess (ee), this decision tree can guide your optimization process.

G Start Low ee% Observed Check_Catalyst Verify Catalyst: - Enantiopurity - Chemical Purity - Source Start->Check_Catalyst Check_Temp Lower Reaction Temperature (e.g., 0°C, -20°C, -78°C) Start->Check_Temp Check_Reagents Verify Purity of: - Substrate - Solvent (Anhydrous) - Hydride Source Start->Check_Reagents Analyze Re-run and Analyze ee% Check_Catalyst->Analyze Check_Temp->Analyze Check_Reagents->Analyze Re_evaluate Re-evaluate: - N-Protecting Group - Solvent Choice Analyze->Re_evaluate Still Low ee%

Caption: Decision tree for troubleshooting low enantioselectivity.

Validated Experimental Protocol

This protocol describes a robust method for the target synthesis using a CBS reduction.

Objective: To synthesize (R)-3-(N-Boc-amino)-1-(m-tolyl)propan-1-ol.

Materials:

  • N-Boc-3-amino-1-(m-tolyl)propan-1-one (1.0 eq)

  • (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1M in Toluene)

  • Borane-dimethyl sulfide complex (BMS, ~1.5 eq, 10M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

  • Eluent: Hexanes/Ethyl Acetate mixture (e.g., starting from 4:1)

Procedure:

  • Reaction Setup: Under an argon atmosphere, dissolve N-Boc-3-amino-1-(m-tolyl)propan-1-one (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Catalyst Addition: Add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) to the flask.

  • Cooling: Cool the reaction mixture to -20 °C using a suitable cooling bath.

  • Reductant Addition: Add the borane-dimethyl sulfide (BMS) complex (1.5 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -15 °C.

  • Reaction Monitoring: Stir the reaction at -20 °C for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at -20 °C until gas evolution ceases.

  • Warm-up and Work-up: Allow the mixture to warm to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure (R)-3-(N-Boc-amino)-1-(m-tolyl)propan-1-ol.

  • Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess by chiral HPLC analysis.

Data Summary Table

The following table summarizes how key parameters can influence the outcome of the asymmetric reduction. The values are illustrative and should be optimized for your specific setup.

ParameterCondition ACondition BCondition CExpected Outcome
Catalyst (S)-CBS(S)-CBSRacemic CatalystHigh ee for (R)
Temperature 25 °C-20 °C-78 °Cee generally increases as temperature decreases.
Solvent THFTolueneMethanol (Protic)Aprotic solvents (THF, Toluene) are preferred. Protic solvents can destroy the hydride reagent.
Yield (%) ~85%~90%~88%Yield is often high if the reaction goes to completion.
ee (%) 85-90%>95%>98%Lower temperatures significantly improve enantioselectivity.

References

  • Vertex AI Search. (2020). Enantioselective radical C-H amination for the synthesis of β-amino alcohols. PubMed.
  • Diva-portal.org.
  • PubMed Central. (2023). Advances in the synthesis of β-alanine.
  • Cossy, J. (2007).
  • Frontiers. (2023). Advances in the synthesis of β-alanine.
  • ResearchGate. Regioselective β-Csp3-Arylation of β-Alanine: An Approach for the Exclusive Synthesis of Diverse β-Aryl-β-Amino Acids.
  • ACS Publications. (2002). Highly Enantioselective Synthesis of β-Amino Alcohols. Organic Letters.
  • PubMed Central. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β.
  • NIH. (2024).
  • Organic Chemistry Portal.
  • Google Patents. (2021). Preparation method of beta-N-methylamino-L-alanine.
  • MDPI. (2018).
  • Organic Syntheses Procedure. N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE.
  • ResearchGate. (2019). Three Decades of Amyloid Beta Synthesis: Challenges and Advances.
  • NIH. (2014). Asymmetric reduction of ketones and β-keto esters by (S)
  • Nanjing Chemical Material Corp. BETA-Alanine Process Introduction.
  • SpringerLink. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • CHIMIA. (2013). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides.
  • PubMed Central. (2019). Three Decades of Amyloid Beta Synthesis: Challenges and Advances.
  • PubMed. (2019). Regioselective β-Csp3-Arylation of β-Alanine: An Approach for the Exclusive Synthesis of Diverse β-Aryl-β-amino Acids.
  • Organic Chemistry Portal. (2007). Ketone Reduction, β-Amino Alcohols, Conjugate Additions, Dihydroquinolines and Quinolines.
  • PubMed. (2019). The Synthesis and Role of β-Alanine in Plants.
  • Applied Biosystems. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Wikipedia. Enantioselective reduction of ketones.
  • YouTube. (2021).
  • ResearchGate. (1991). Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine.
  • ResearchGate. (2002).

Sources

Optimization

Overcoming racemization in (r)-3-m-Tolyl-beta-alaninol reactions

Subject: Troubleshooting & Prevention of Racemization in (R)-3-amino-3-(3-methylphenyl)propan-1-ol Derivatives Ticket ID: #RAC-TOL-003 Status: Open for Consultation Assigned Specialist: Senior Application Scientist, Chir...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Prevention of Racemization in (R)-3-amino-3-(3-methylphenyl)propan-1-ol Derivatives Ticket ID: #RAC-TOL-003 Status: Open for Consultation Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division

Executive Summary

(R)-3-m-Tolyl-beta-alaninol presents a unique "perfect storm" for racemization. Unlike aliphatic amino alcohols, the benzylic position (C3) is electronically activated by the meta-tolyl ring. This stabilizes partial carbocation character, making the stereocenter highly susceptible to scrambling via aziridinium ion intermediates or benzylic deprotonation pathways.

This guide provides a non-linear troubleshooting architecture to diagnose, remediate, and prevent optical purity loss.

Module 1: The Diagnostic Triage

Before adjusting synthetic parameters, confirm the mechanism of failure.

Q: How do I distinguish between chemical impurity and racemization?

A: Standard HPLC often fails to separate enantiomers of this specific amino alcohol due to the free amine/alcohol dragging.

  • The Fix: Derivatize before analysis.

    • Protocol: React a small aliquot (~5 mg) with Mosher's Acid Chloride (MTPA-Cl) or FDAA (Marfey’s Reagent) .

    • Analysis: Run 1H NMR or UPLC. The diastereomeric protons at the benzylic position will show distinct chemical shifts (typically

      
       ppm).
      
    • Interpretation:

      • Split Peaks (1:1 ratio): Complete racemization.[1][2]

      • Split Peaks (Uneven ratio): Partial racemization.

      • Single Peak + New Impurities: Regioisomer formation (Aziridinium ring opening at the wrong carbon).

Q: My product mass is correct, but the melting point is off. Is it racemic?

A: Likely yes. Racemates often pack more efficiently than pure enantiomers, altering the melting point. However, this symptom also points to regio-isomerization .

  • The Mechanism: If you activated the hydroxyl group (e.g., mesylation), the amine likely displaced it intramolecularly to form an aziridinium ion. If the nucleophile attacks the benzylic carbon (Path A) instead of the terminal carbon (Path B), you get the rearranged product (an alpha-methyl-beta-amino structural isomer).

Module 2: Mechanistic Troubleshooting

Scenario A: Loss of Optical Purity During N-Protection

User Issue: "I used NaH/DMF to install a benzyl group, and the ee% dropped to 60%."

Root Cause: Benzylic Deprotonation. The m-tolyl group lowers the pKa of the benzylic proton. Strong bases like NaH or even KOH in polar aprotic solvents (DMF/DMSO) facilitate proton abstraction, leading to a transient enolate-like planar intermediate.

Corrective Action:

  • Switch Solvent: Use non-polar solvents (DCM, Toluene) or protic solvents (MeOH) where charge separation is less favorable.

  • Switch Base: Use hindered organic bases (DIPEA, 2,6-Lutidine) or mild inorganic bases (K2CO3/NaHCO3).

  • Temperature: Never exceed 0°C during base addition.

Scenario B: Racemization During Hydroxyl Activation (Mesylation/Tosylation)

User Issue: "I tried to convert the alcohol to a leaving group, but I got a mixture of isomers."

Root Cause: Aziridinium Ion Formation. The neighboring amine is a potent nucleophile. As soon as the -OH becomes -OMs, the nitrogen attacks the beta-carbon, ejecting the mesylate. This forms a symmetrical (or pseudo-symmetrical) aziridinium ion. Re-opening this ring is non-stereospecific at the benzylic position.

Visualization of Failure Mode:

AziridiniumPath SM (R)-3-m-Tolyl-beta-alaninol (Activated -OMs) Aziridinium Aziridinium Ion (Bicyclic Intermediate) SM->Aziridinium Intramolecular Cyclization (Fast) Prod_Ret Product (Retention) (Attack at Terminal C) Aziridinium->Prod_Ret Nu- attack (Path B) Prod_Inv Racemic/Rearranged (Attack at Benzylic C) Aziridinium->Prod_Inv Nu- attack (Path A)

Caption: Figure 1. The Aziridinium "Death Spiral." Once formed, the stereochemical information at the benzylic center is compromised.

Corrective Action:

  • Protonation First: Ensure the amine is fully protonated (as a salt) before adding the sulfonyl chloride. The ammonium ion cannot nucleophilically attack the beta-carbon.

  • N-Protection: Mandatory. Do not activate the alcohol on a free amine. Protect with Boc or Cbz first to reduce nucleophilicity.

Module 3: The "Self-Validating" Protocol

This workflow is designed to be chemically "safe" for the m-tolyl benzylic center.

Step 1: N-Protection (The Shield)

Goal: Remove amine nucleophilicity to prevent aziridinium formation.

  • Reagents: Boc2O (1.1 equiv), DIPEA (1.2 equiv).

  • Solvent: DCM (Dichloromethane).[3] Why? Avoids polar aprotic solvents that encourage racemization.

  • Temp: 0°C to RT.

  • Validation: Check TLC. The product should be less polar. If the spot streaks, the amine is not fully protected.

Step 2: Activation (The Critical Step)

Goal: Convert OH to LG without touching the benzylic proton.

  • Reagents: Methanesulfonyl chloride (MsCl, 1.1 equiv), Triethylamine (Et3N) .

  • Crucial Detail: Add MsCl before the base if possible, or add base very slowly at -10°C.

  • Stop Condition: Quench immediately upon consumption of starting material. Prolonged exposure to base/MsCl encourages oxazoline formation (a secondary racemization route).

Step 3: Cyclization/Substitution
  • If your goal is to close the ring (e.g., to Aziridine) intentionally: Use strong kinetic control .

  • Reagents: KOH flakes in THF/Water (biphasic).

  • Why: Rapid interfacial reaction minimizes the lifetime of the planar intermediate.

Reference Data

Table 1: Solvent Risk Assessment for Benzylic Amino Alcohols
Solvent ClassExamplesRisk LevelMechanism of Failure
Chlorinated DCM, ChloroformLow Poor solubility of ionic intermediates; suppresses ionization.
Ethers THF, MTBELow/Med Good for kinetic control; avoid heating.
Polar Aprotic DMF, DMSO, NMPHIGH Enhances basicity of reagents; stabilizes carbocations/enolates.
Protic MeOH, WaterMedium Can solvate leaving groups, encouraging S_N1 (racemization).
Decision Tree: Reaction Optimization

DecisionTree Start Start: Low ee% Detected CheckStep Which step? Start->CheckStep Prot N-Protection CheckStep->Prot Act OH Activation CheckStep->Act BaseCheck Strong Base used? Prot->BaseCheck Soln1 Switch to NaHCO3/DCM BaseCheck->Soln1 Yes AmineCheck Is Amine Protected? Act->AmineCheck Soln2 Protect Amine (Boc/Cbz) AmineCheck->Soln2 No TempCheck Temp > 0°C? AmineCheck->TempCheck Yes Soln3 Cool to -10°C Slow Base Addition TempCheck->Soln3 Yes

Caption: Figure 2. Troubleshooting logic flow for isolating the source of stereochemical erosion.

References

  • Myers, A. G. "Pseudoephedrine as a Practical Chiral Auxiliary." Myers Group Teaching Resources, Harvard University. Link (General principles of amino alcohol auxiliary stability).

  • Gao, Y., & Sharpless, K. B. (1988). "Asymmetric Synthesis of Both Enantiomers of Tomoxetine and Fluoxetine. Selective Reduction of 2,3-Epoxycinnamyl Alcohol with Red-Al." Journal of Organic Chemistry, 53(17), 4081–4084. Link (Foundational work on benzylic amino alcohol handling).

  • Concellón, J. M., et al. (2004). "Regioselective Ring Opening of N-Boc-2-arylaziridines." Organic Letters, 6(24), 4499–4501. Link (Mechanisms of benzylic aziridine opening and regio-control).

  • Bergmeier, S. C. (2000). "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 56(17), 2561-2576. Link (Comprehensive review of aziridinium intermediates).

Sources

Troubleshooting

Technical Support Center: Catalyst Loading Optimization for (r)-3-m-Tolyl-beta-alaninol Mediated Reactions

Welcome to the technical support center for (r)-3-m-Tolyl-beta-alaninol mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (r)-3-m-Tolyl-beta-alaninol mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing catalyst loading and addressing common experimental challenges. Our goal is to empower you with the knowledge to achieve high yields and enantioselectivities in your asymmetric syntheses.

Introduction to (r)-3-m-Tolyl-beta-alaninol as an Organocatalyst

(r)-3-m-Tolyl-beta-alaninol belongs to the class of chiral β-amino alcohols, which are powerful organocatalysts in asymmetric synthesis.[1] Derived from amino acids, these catalysts are prized for their accessibility, stability, and ability to promote a variety of stereoselective transformations under mild conditions.[2] The catalytic activity of (r)-3-m-Tolyl-beta-alaninol stems from its bifunctional nature, possessing both a basic amino group and a hydroxyl group capable of hydrogen bonding. This allows for the activation of substrates through the formation of nucleophilic enamine or electrophilic iminium ion intermediates, while simultaneously directing the stereochemical outcome of the reaction.[3]

This guide will focus on two of the most common applications of this catalyst class: the asymmetric Aldol and Michael addition reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading range for (r)-3-m-Tolyl-beta-alaninol?

For many organocatalytic reactions, a catalyst loading of 10-20 mol% is a common starting point.[4] However, the optimal loading is highly dependent on the specific reaction, substrates, and reaction conditions. It is crucial to perform a catalyst loading screen to find the ideal balance between reaction rate, yield, and enantioselectivity. In some cases, catalyst loading can be as low as 1-5 mol% for highly reactive substrates.

Q2: How does catalyst loading impact the enantioselectivity of the reaction?

The relationship between catalyst loading and enantioselectivity can be complex. While a higher catalyst loading can increase the reaction rate, it does not always lead to higher enantioselectivity. In some instances, higher catalyst concentrations can lead to the formation of catalyst aggregates, which may have different or lower stereoselectivity compared to the monomeric catalyst.[5] Conversely, at very low catalyst loadings, the background, uncatalyzed reaction may become more significant, leading to a decrease in the overall enantiomeric excess (ee) of the product.[6] An adverse effect of higher catalyst loading on enantioselectivity has been observed in some organocatalytic multicomponent reactions.[7]

Q3: My reaction is showing low conversion. What are the likely causes?

Low conversion in organocatalyzed reactions can be attributed to several factors:

  • Insufficient Catalyst Activity: The catalyst may not be active enough under the chosen reaction conditions.

  • Catalyst Deactivation: The catalyst can be deactivated by acidic or basic impurities in the reagents or solvent.[2] Moisture can also be detrimental in some cases.

  • Poor Substrate Reactivity: The electrophile or nucleophile may be sterically hindered or electronically deactivated.

  • Suboptimal Reaction Conditions: The temperature, solvent, or concentration may not be ideal for the reaction.

  • Reversible Reaction: If the reaction is reversible, the equilibrium may not favor the product.

Q4: I am observing low enantioselectivity. What are the common troubleshooting steps?

Low enantioselectivity is a frequent challenge in asymmetric catalysis. Here are some key areas to investigate:

  • Catalyst Purity: Ensure the (r)-3-m-Tolyl-beta-alaninol is of high enantiomeric purity.

  • Reaction Temperature: Lowering the reaction temperature often improves enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can significantly influence the transition state geometry and, therefore, the enantioselectivity. A solvent screen is highly recommended.

  • Additives: The presence of co-catalysts, such as weak acids or bases, can have a profound impact on both the rate and enantioselectivity.[5]

  • Background Reaction: A non-selective background reaction can erode the enantiomeric excess. Optimizing conditions to favor the catalyzed pathway is essential.

Troubleshooting Guides

Issue 1: Low to No Product Formation (Low Conversion)
Potential Cause Troubleshooting Step Scientific Rationale
Inactive Catalyst 1. Verify catalyst integrity and purity. 2. Increase catalyst loading incrementally (e.g., from 10 mol% to 20 mol%). 3. Consider the use of an acidic or basic additive to generate the active catalytic species.The catalyst may have degraded or contain impurities that inhibit its activity. Higher loading increases the concentration of the active species. Additives can facilitate the formation of the key enamine or iminium ion intermediates.
Poor Substrate Reactivity 1. Increase the reaction temperature in increments of 10 °C. 2. Use a more concentrated solution of reactants. 3. If possible, modify the substrates to be more electronically activated or less sterically hindered.Higher temperatures provide more energy to overcome the activation barrier. Increased concentration can accelerate bimolecular reactions. Substrate modifications can directly influence the reaction kinetics.
Suboptimal Solvent 1. Perform a solvent screen with a range of polar aprotic (e.g., DMSO, DMF), polar protic (e.g., EtOH, IPA), and nonpolar (e.g., toluene, CH2Cl2) solvents.The solvent plays a critical role in solvating the reactants and transition states. The optimal solvent provides a balance of solubility and stabilization of the key intermediates.[8]
Catalyst Poisoning 1. Ensure all reagents and solvents are dry and free of acidic or basic impurities. 2. Purify starting materials if their purity is questionable.Impurities can react with the catalyst, rendering it inactive. For example, acidic impurities can protonate the amine, preventing enamine formation.[2]
Issue 2: High Conversion but Low Enantioselectivity (Low ee)
Potential Cause Troubleshooting Step Scientific Rationale
High Reaction Temperature 1. Decrease the reaction temperature. Reactions are often run at room temperature, 0 °C, or even lower (e.g., -20 °C or -78 °C).Lower temperatures increase the energy difference between the diastereomeric transition states leading to the major and minor enantiomers, thus enhancing enantioselectivity.[6]
Unfavorable Solvent 1. Conduct a solvent screen, paying close attention to the solvent's ability to participate in hydrogen bonding.The solvent can influence the conformation of the transition state assembly through hydrogen bonding and other non-covalent interactions, directly impacting stereochemical induction.
Background Reaction 1. Lower the reaction temperature. 2. Decrease the concentration of the reactants. 3. Increase the catalyst loading.A non-catalyzed, non-selective reaction can compete with the desired asymmetric pathway. Lowering the temperature and concentration can disfavor the higher-activation energy background reaction. Increasing the catalyst concentration can accelerate the catalyzed pathway.
Catalyst Aggregation 1. Decrease the catalyst loading. 2. Change the solvent to one that better solvates the catalyst.At high concentrations, some organocatalysts can form aggregates that may have lower enantioselectivity than the monomeric form.[5]
Presence of Water 1. For reactions sensitive to water, ensure all glassware is oven-dried and reagents are anhydrous. Run the reaction under an inert atmosphere (N2 or Ar). 2. Conversely, for some proline-catalyzed reactions, a small amount of water can be beneficial.[9] Consider adding a controlled amount of water if the reaction is known to benefit from it.Water can interfere with the catalytic cycle, for instance, by hydrolyzing the enamine intermediate. However, in some cases, it can act as a proton shuttle and accelerate catalyst turnover.

Experimental Protocols

General Protocol for Catalyst Loading Optimization in an Asymmetric Michael Addition

This protocol provides a general framework for optimizing the catalyst loading of (r)-3-m-Tolyl-beta-alaninol in the Michael addition of an aldehyde to a nitroalkene.

Materials:

  • (r)-3-m-Tolyl-beta-alaninol

  • Aldehyde (e.g., propanal)

  • Nitroalkene (e.g., trans-β-nitrostyrene)

  • Anhydrous solvent (e.g., toluene)

  • Internal standard (for GC/HPLC analysis)

  • Small reaction vials with stir bars

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a series of five oven-dried reaction vials, each with a stir bar.

  • To each vial, add the nitroalkene (0.1 mmol, 1.0 equiv).

  • Add the desired amount of (r)-3-m-Tolyl-beta-alaninol to each vial according to the table below:

VialCatalyst Loading (mol%)Amount of Catalyst (mg)
12(Calculate based on MW)
25(Calculate based on MW)
310(Calculate based on MW)
415(Calculate based on MW)
520(Calculate based on MW)
  • Add the anhydrous solvent (e.g., 1.0 mL of toluene) to each vial.

  • Purge each vial with an inert gas.

  • Add the aldehyde (0.2 mmol, 2.0 equiv) to each vial.

  • Stir the reactions at the desired temperature (e.g., room temperature or 0 °C).

  • Monitor the reactions by TLC, GC, or LC-MS at regular intervals (e.g., 2, 4, 8, and 24 hours).

  • Once the reaction in the most promising vial is complete (as determined by the consumption of the limiting reagent), quench the reactions.

  • Analyze the conversion and enantiomeric excess of the product in each vial by chiral GC or HPLC.

Data Analysis: Plot the conversion and enantiomeric excess as a function of catalyst loading to determine the optimal concentration that provides the best balance of reaction efficiency and stereoselectivity.

Visualizations

Catalytic Cycle of a Proline-type Catalyzed Aldol Reaction

Aldol_Cycle cluster_0 Catalytic Cycle A Catalyst ((r)-3-m-Tolyl-beta-alaninol) B Enamine Intermediate A->B + Ketone - H2O C Iminium Ion Intermediate B->C + Aldehyde D Aldol Adduct C->D + H2O D->A - Product Ketone Ketone Aldehyde Aldehyde Water H2O

Caption: Generalized catalytic cycle for an aldol reaction.

Troubleshooting Logic for Low Enantioselectivity

Troubleshooting_Low_EE Start Low Enantioselectivity Observed Temp Decrease Reaction Temperature Start->Temp Solvent Perform Solvent Screen Start->Solvent Loading Vary Catalyst Loading Start->Loading Additives Screen Additives (e.g., weak acids/bases) Start->Additives Purity Check Catalyst Enantiomeric Purity Start->Purity

Caption: Troubleshooting workflow for low enantioselectivity.

References

  • Influence of catalysts loading on enantioselectivities for catalyst 3 (given as enantiomeric excess for (R)-6). ResearchGate. [Link]

  • Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts. MDPI. [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. [Link]

  • Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. PMC. [Link]

  • Asymmetric Synthesis of β-Hydroxy Amino Acids via Aldol Reactions Catalyzed by Chiral Ammonium Salts. ACS Publications. [Link]

  • Insights into Ag(i)-catalyzed addition reactions of amino alcohols to electron-deficient olefins: competing mechanisms, role of catalyst, and origin of chemoselectivity. NIH. [Link]

  • Heterogeneous organocatalysis: the proline case. RSC Advances. [Link]

  • β-Amino Alcohol Organocatalysts for Asymmetric Additions. ResearchGate. [Link]

  • Asymmetric aldol reaction to synthesize chiral β‐hydroxy‐α‐amino acid... ResearchGate. [Link]

  • An Adverse Effect of Higher Catalyst Loading and Longer Reaction Time on Enantioselectivity in an Organocatalytic Multicomponent Reaction. PubMed. [Link]

  • Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. NIH. [Link]

  • Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI. [Link]

  • Technical Piece SOME SCALE-UP CONSIDERATIONS. CatSci Ltd. [Link]

  • Chemistry Lab Report: Aldol Reaction. Scribd. [Link]

  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI. [Link]

  • γ-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

  • Advances in the synthesis of β-alanine. PMC. [Link]

  • Nobel Prize in Chemistry 2021 Part 2, Asymmetric Organocatalysis, Enantioselective Organic Chemistry. YouTube. [Link]

  • Process for the preparation of (R)-Beta-Arylalanines by coupled Racemase/Aminomutase catalysis.
  • 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. [Link]

  • Unprecedented Proline-Based Heterogeneous Organocatalyst for Selective Production of Vanillin. MDPI. [Link]

  • Design and Synthesis of Novel Tetrahydroquinoline/1,2,3-Triazole Compound Derivatives and Their Anticholinergic Activity as Potential Anti-Alzheimer Agents. MDPI. [Link]

  • Proline-beta(3)-amino-ester dipeptides as efficient catalysts for enantioselective direct aldol reaction in aqueous medium. PubMed. [Link]

  • Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. PubMed. [Link]

  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. ProQuest. [Link]

Sources

Optimization

Solvent effects on the stereoselectivity of (r)-3-m-Tolyl-beta-alaninol reactions

Technical Support Center: Solvent Optimization for (R)-3-m-Tolyl- -Alaninol Reactions Topic: Solvent effects on the stereoselectivity of (R)-3-m-Tolyl- -alaninol reactions. Audience: Researchers, Process Chemists, and Dr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Optimization for (R)-3-m-Tolyl- -Alaninol Reactions

Topic: Solvent effects on the stereoselectivity of (R)-3-m-Tolyl-


-alaninol reactions.
Audience:  Researchers, Process Chemists, and Drug Development Scientists.
Date:  October 26, 2023

Introduction: The Solvation-Stereocontrol Paradox

(R)-3-m-Tolyl-


-alaninol is a critical chiral building block and auxiliary. Unlike its unsubstituted phenyl analog, the meta-methyl group introduces specific lipophilic and steric properties that alter its solvation profile.

In asymmetric synthesis involving this scaffold—whether used as a chiral ligand, a resolving agent, or a substrate for cyclization (e.g., to oxazolines)—stereocontrol is governed by the Conformational Lock Hypothesis . High stereoselectivity typically requires a rigid transition state, often stabilized by intramolecular Hydrogen bonding (H-bonding) or metal chelation.

The Core Challenge: Solvents that dissolve the polar amino-alcohol moiety (polar protic) often disrupt the very H-bond networks required for stereochemical rigidity, leading to racemization or poor diastereomeric excess (de).

Module 1: Solvent Selection Logic

The Polarity-Selectivity Trade-off

For reactions relying on the (R)-3-m-Tolyl-


-alaninol backbone to transfer chirality, the solvent dielectric constant (

) is inversely proportional to stereocontrol efficiency.
Solvent ClassRepresentative SolventsInteraction MechanismStereoselectivity Impact
Non-Polar Aprotic Toluene, Hexane, DCMPromotes Intramolecular H-bonding. The molecule folds into a rigid, chiral pocket.High (Preferred)
Polar Aprotic THF, Acetonitrile, DMFCompetes for metal coordination; disrupts weak H-bonds.Moderate to Low
Polar Protic Methanol, Ethanol, WaterPromotes Intermolecular H-bonding. Solvates the amine/alcohol, breaking the rigid conformation.Poor (High risk of racemization)
The m-Tolyl Advantage

The meta-methyl substituent is not merely a spectator; it is a solubility handle.

  • Effect: It increases the lipophilicity (

    
    ) of the molecule compared to phenyl-
    
    
    
    -alaninol.
  • Benefit: This allows the use of highly non-polar solvents (like pure Hexane or Heptane) at lower temperatures without precipitation, enabling "cryogenic rigidification" that would be impossible with less soluble analogs.

Module 2: Troubleshooting Guide (FAQ)

Q1: My diastereomeric excess (de) dropped significantly upon scaling up. Why?

Diagnosis: This is often a "Wet Solvent" effect. Explanation: On a small scale, the ratio of adventitious water to substrate is low. On a large scale, if solvents are not strictly anhydrous, water molecules act as "H-bond bridges," disrupting the tight transition state required for stereoselection. Action:

  • Titrate solvent water content (Karl Fischer). Ensure

    
     ppm.
    
  • Switch from THF (hygroscopic) to Toluene or DCM if solubility permits.

Q2: I observe partial racemization during N-acylation or cyclization.

Diagnosis: Thermal racemization via a retro-aldol type mechanism or proton exchange. Explanation: In polar basic media (e.g., DMF/Et


N), the benzylic proton at the chiral center is sufficiently acidic to undergo reversible deprotonation, especially at elevated temperatures (

C). Action:
  • Lower Temperature: Operate at

    
    C to 
    
    
    
    C.
  • Change Base: Switch from soluble organic bases (TEA) to heterogeneous inorganic bases (K

    
    CO
    
    
    
    ) in non-polar solvents to minimize solution-phase basicity.
Q3: The reaction is too slow in Toluene.

Diagnosis: Poor solubility of the anionic intermediate. Action: Do not switch entirely to MeOH. Instead, use a Lipophilic Co-solvent System .

  • Protocol: Add 5-10% tert-Butyl Methyl Ether (MTBE) to the Toluene. MTBE coordinates weakly but improves solubility without completely stripping the chiral cation.

Module 3: Experimental Protocols

Protocol A: Solvent Screening for Stereocontrol

Use this workflow to determine the optimal solvent for a new reaction involving (R)-3-m-Tolyl-


-alaninol.
  • Preparation: Prepare 5 parallel reaction vials containing 0.1 mmol of substrate.

  • Solvent Charge: Add 1.0 mL of the following anhydrous solvents:

    • Vial A: Toluene (

      
      )
      
    • Vial B: Dichloromethane (

      
      )
      
    • Vial C: THF (

      
      )
      
    • Vial D: Acetonitrile (

      
      )
      
    • Vial E: Methanol (

      
      ) - Negative Control
      
  • Reaction: Run standard transformation at

    
    C for 4 hours.
    
  • Quench: Standard aqueous workup.

  • Analysis: Analyze crude mixture via Chiral HPLC (e.g., Chiralcel OD-H column).

  • Metric: Calculate Enantiomeric Ratio (er) or Diastereomeric Ratio (dr).

Target Outcome: Vial A or B should yield the highest selectivity. If Vial A is slow, try a 9:1 Toluene:THF mixture.

Module 4: Visualization & Logic Flows

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the reaction medium based on solubility and stereochemical requirements.

SolventSelection Start Start: Select Solvent for (R)-3-m-Tolyl-beta-alaninol Reaction Q1 Is the reaction Metal-Catalyzed? Start->Q1 Q2 Is the intermediate ionic/charged? Q1->Q2 No (Organic/Base) Res1 Use Non-Coordinating Solvent (Toluene, DCM) Reason: Prevents catalyst poisoning Q1->Res1 Yes (Lewis Acid) Res2 Use Weakly Coordinating Ether (MTBE, Et2O) Reason: Solubilizes ions w/o stripping chirality Q2->Res2 No (Neutral TS) Res3 Avoid Polar Protic (MeOH) Use Aprotic Polar (ACN, DMF) *Warning: Check Stereoselectivity* Q2->Res3 Yes (Salt Formation)

Figure 2: Troubleshooting Stereoselectivity Loss

Caption: Diagnostic workflow when experimental de/ee falls below specifications.

Troubleshooting Issue Issue: Low Stereoselectivity (ee/de < 90%) Check1 Check Solvent Water Content (Karl Fischer) Issue->Check1 Decision1 Is Water > 100ppm? Check1->Decision1 Action1 Dry Solvent / Add Molecular Sieves Decision1->Action1 Yes Check2 Check Reaction Temperature Decision1->Check2 No Decision2 Is Temp > 25°C? Check2->Decision2 Action2 Cool to -10°C or -78°C Decision2->Action2 Yes Check3 Check Solvent Polarity Decision2->Check3 No Action3 Switch to Toluene or Hexane/DCM Check3->Action3

References

  • Solvent Effects on Stereoselectivity

    • Title: Solvent effects on stereoselectivity: more than just an environment.[1]

    • Source:Chem. Soc. Rev., 2009, 38, 1674-1689.
    • URL:[Link]

  • Beta-Amino Alcohol Synthesis & Reactivity

    • Title: Amino Alcohols: Stereoselective Synthesis and Applic
    • Source:Diva Portal (Dissert
    • URL:[Link]

  • Oxazoline Formation (Cyclization)

    • Title: Oxazoline-medi

      
      -substituted-
      
      
      
      -aminoalkanamides.[2]
    • Source:J. Org. Chem. (via ResearchGate).[3]

    • URL:[Link]

  • General Asymmetric Catalysis with Amino Alcohols

    • Title: Simple primary

      
      -amino alcohols as organocatalysts for the asymmetric Michael addition.[4]
      
    • Source:RSC Advances, 2021.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: (R)-3-m-Tolyl-beta-alaninol Protection Strategies

The following guide is structured as a Technical Support Center for researchers working with (R)-3-m-Tolyl-beta-alaninol . It prioritizes experimental problem-solving, causal analysis, and field-proven strategies over ge...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers working with (R)-3-m-Tolyl-beta-alaninol . It prioritizes experimental problem-solving, causal analysis, and field-proven strategies over generic textbook definitions.

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist Subject: Chemoselectivity, Stability, and Troubleshooting for Benzylic Amino-Propanols

Core Chemistry & Structural Analysis

Before selecting a strategy, you must understand the substrate's unique reactivity profile. (R)-3-m-Tolyl-beta-alaninol is not a standard aliphatic amino alcohol; it is a benzylic amine with a 1,3-relationship to a primary alcohol.

  • Benzylic Amine Sensitivity: The C-N bond at the 3-position is benzylic. While stable under most conditions, it introduces a risk of hydrogenolytic cleavage (deamination) if aggressive hydrogenation is used to remove Cbz or Bn groups.

  • 1,3-Relationship: Unlike 1,2-amino alcohols (serine/phenylglycinol types) that form 5-membered oxazolidinones, this substrate forms 6-membered tetrahydro-1,3-oxazin-2-ones . This ring size is thermodynamically different and affects formation/cleavage rates.

  • m-Tolyl Substituent: The meta-methyl group is electron-donating. It slightly increases the electron density of the aromatic ring compared to a phenyl group, making the benzylic position slightly more susceptible to oxidative or radical side reactions, though generally stable to standard acid/base protocols.

Decision Matrix: Selecting the Right Strategy

Use this logic flow to determine the optimal protection route for your synthesis.

ProtectionStrategy Start Start: (R)-3-m-Tolyl-beta-alaninol Q1 Is the next step Strongly Acidic? Start->Q1 Q2 Is the next step Strongly Basic/Nucleophilic? Q1->Q2 No RouteA Route A: N-Fmoc (Acid Stable, Base Labile) Q1->RouteA Yes Q3 Do you need to modify the Alcohol? Q2->Q3 No RouteB Route B: N-Boc (Base Stable, Acid Labile) Q2->RouteB Yes Q3->RouteB No (Standard) RouteC Route C: Cyclic Carbamate (Simultaneous N,O-Protection) Q3->RouteC Yes (Rigidify)

Figure 1: Strategic Decision Tree for Protecting Group Selection.

Technical Protocols & Troubleshooting

Module A: N-Protection (Chemoselective Amine Protection)

Goal: Protect the nucleophilic nitrogen without reacting with the hydroxyl group.

Protocol 1: N-Boc Protection (Recommended Standard)

The tert-butoxycarbonyl (Boc) group is ideal because it avoids hydrogenolysis risks associated with Cbz.

  • Dissolution: Dissolve (R)-3-m-Tolyl-beta-alaninol (1.0 equiv) in DCM or THF/H2O (1:1).

  • Base Addition: Add Et3N (1.2 equiv) or NaHCO3 (2.0 equiv).

  • Reagent: Slowly add Boc2O (1.1 equiv) at 0°C.

  • Workup: Stir at RT for 2-4 h. Wash with mild citric acid (pH 4-5) to remove unreacted amine. Do not use strong HCl , as it may cleave the Boc or induce side reactions.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
O-acylation observed (Boc on Oxygen)Reaction pH too high (>10) or excess Boc2O used with DMAP.Avoid DMAP. Use mild bases like NaHCO3. If O-Boc forms, treat with LiOH/MeOH to selectively hydrolyze the ester while keeping N-Boc intact.
Gummy/Oily Product Residual Boc2O or t-BuOH byproducts.Wash organic layer with dilute NH4Cl. If oil persists, triturate with cold pentane/hexanes to induce crystallization.
Low Yield Poor solubility of amino alcohol.Switch solvent to Dioxane/Water or add MeOH to improve homogeneity.
Protocol 2: N-Fmoc Protection (For Acidic Downstream Chemistry)

Use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl to prevent O-acylation and minimize racemization risks.

  • Solvent: Acetone/Water (1:1) or Dioxane/Water.[1]

  • Buffer: NaHCO3 (1.5 equiv).

  • Reaction: Add Fmoc-OSu (1.1 equiv) at RT.

  • Purification: The byproduct N-hydroxysuccinimide is water-soluble.

Critical Warning: Fmoc removal uses piperidine.[2] Ensure your downstream intermediates are stable to secondary amines.

Module B: Cyclic Protection (The "Pro" Strategy)

Goal: Simultaneous protection of N and O, locking the conformation and preventing migration. Structure Formed: 6-m-Tolyl-tetrahydro-1,3-oxazin-2-one.

This strategy is superior when you need to perform harsh modifications (e.g., oxidation of the aromatic ring, strong alkylations) or require rigid stereochemical control.

Protocol: Cyclic Carbamate Formation
  • Reagents: Use CDI (1,1'-Carbonyldiimidazole) or Triphosgene . CDI is safer.

  • Conditions: Dissolve amino alcohol in dry DCM. Add CDI (1.2 equiv).

  • Mechanism: The amine reacts first to form the imidazole-urea intermediate, followed by intramolecular cyclization by the alcohol.

  • Catalyst: No base usually needed, but catalytic DMAP can accelerate the cyclization step if slow.

CyclicProtection Substrate (R)-3-m-Tolyl- beta-alaninol Intermediate N-Acyl Imidazole Intermediate Substrate->Intermediate CDI, DCM (Amine attack) Product 6-membered Cyclic Carbamate Intermediate->Product Intramolecular Alcohol attack

Figure 2: Formation of the 6-membered cyclic carbamate using CDI.

Advantages:

  • Orthogonality: The cyclic carbamate is very stable to acid and mild base. It requires strong hydrolysis (LiOH/heat or KOH) to open.

  • Atom Economy: Protects two groups with one reagent.

Module C: Deprotection & Stability Data

Comparative Stability Table

Protecting GroupAcid Stability (TFA/HCl)Base Stability (Piperidine/LiOH)Hydrogenolysis (H2/Pd)Risk Factor for this Substrate
N-Boc Unstable (Cleaves)StableStableLow. Best general choice.
N-Fmoc StableUnstable (Cleaves)StableMedium. Solubility issues common.
N-Cbz StableStable (mostly)Unstable (Cleaves)High . Risk of benzylic C-N bond cleavage during deprotection.
Cyclic Carbamate StableStable (requires strong hydrolysis)StableLow. Requires harsh conditions to remove.[3]

Frequently Asked Questions (FAQ)

Q: Can I use Cbz protection for this molecule? A: Proceed with extreme caution. While Cbz is a standard amine PG, the benzylic position at C-3 (next to the m-tolyl ring) weakens the C-N bond. Standard hydrogenolysis (Pd/C, H2) intended to remove the Cbz group can inadvertently cleave the C-N bond, resulting in the loss of the amine and formation of 3-m-tolylpropanol derivatives.

  • Alternative: If you must use Cbz, use milder removal conditions like HBr/AcOH or TMSI , avoiding catalytic hydrogenation.

Q: I see "oxazolidinone" mentioned in literature. Is that what forms here? A: No. Oxazolidinones are 5-membered rings formed from 1,2-amino alcohols (like phenylglycinol). Your substrate is a 1,3-amino alcohol (beta-alaninol derivative), so it forms a 6-membered tetrahydro-1,3-oxazin-2-one . This ring is less strained than an oxazolidinone and may require slightly more vigorous conditions to hydrolyze open later.

Q: How do I selectively protect the Alcohol (O-protection) leaving the Amine free? A: This is difficult because the amine is more nucleophilic. You generally cannot "skip" N-protection.

  • Strategy:

    • N-Boc protect first.

    • O-Silylate (TBSCl/Imidazole) or O-Benzyl (BnBr/NaH).

    • Selectively remove N-Boc using mild acid (e.g., 4M HCl in Dioxane) if the O-group is acid stable (Benzyl is, TBS is moderately stable but might cleave).

    • Better Route: Use TMSOTf/2,6-lutidine to silylate both N and O, then work up with MeOH which often selectively cleaves N-Si while leaving O-Si intact (though this is finicky). The N-Boc -> O-Prot -> N-Deprot route is far more robust.

Q: Does the m-tolyl group cause steric hindrance? A: Minimal. The meta-methyl is far enough from the reaction center (beta-position) that it does not sterically block reagents like Boc2O or Fmoc-OSu. However, it makes the molecule more lipophilic, so ensure you use organic co-solvents (DCM, Dioxane) rather than purely aqueous systems.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Standard protocols for N-Boc, N-Fmoc, and Cyclic Carbamate formation.[4]

  • Chemoselective N-Boc Protection . Sarkar, A., et al. (2011).[4] Ionic liquid catalyzed chemoselective N-tert-butyloxycarbonylation of amines.[4]

  • Cyclic Carbamate Synthesis . Agami, C., et al. (2002). Synthesis of 1,3-amino alcohols and their application in cyclic carbamate formation.

  • Benzylic Amine Stability . Risk of hydrogenolysis in benzylic amines.

Sources

Optimization

Technical Support Center: Navigating Reactions with (r)-3-m-Tolyl-beta-alaninol

Welcome to the technical support center for (r)-3-m-Tolyl-beta-alaninol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (r)-3-m-Tolyl-beta-alaninol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) for work-up procedures involving this valuable chiral building block. Our goal is to equip you with the expertise to anticipate and resolve experimental challenges, ensuring the integrity and purity of your reaction products.

Introduction: The Chemistry of (r)-3-m-Tolyl-beta-alaninol

(r)-3-m-Tolyl-beta-alaninol is a chiral amino alcohol, a structural motif of significant interest in medicinal chemistry due to its prevalence in numerous biologically active compounds. Its utility as a chiral auxiliary or a key synthetic intermediate demands robust and reliable methods for its purification and the isolation of products from reactions in which it is involved. The presence of both a basic amino group and a hydroxyl group, along with an aromatic tolyl moiety, dictates a specific set of considerations for its work-up and purification.

This guide will delve into the practical aspects of handling this compound post-reaction, focusing on the principles of acid-base extraction, crystallization, and chromatographic purification. We will address common pitfalls and provide scientifically grounded solutions to ensure you can achieve high purity and yield in your synthetic endeavors.

Frequently Asked Questions (FAQs)

General Handling and Properties

Q1: What are the key physical properties of (r)-3-m-Tolyl-beta-alaninol that I should be aware of during work-up?

  • Solubility: Expect it to have some solubility in water due to the polar amino and hydroxyl groups. It will likely be more soluble in polar organic solvents like methanol and ethanol and have limited solubility in nonpolar solvents like hexanes. Its solubility will be highly pH-dependent.

  • pKa: The amino group will have a pKa around 9-10, making it basic. The hydroxyl group is weakly acidic, with a pKa typically above 14. For beta-alanine, the carboxylic acid has a pKa of about 3.6, and the amino group has a pKa of about 10.2[1]. This dual nature is the cornerstone of purification by acid-base extraction.

  • Appearance: It is expected to be a solid at room temperature.

Acid-Base Extraction

Q2: I've completed a reaction where (r)-3-m-Tolyl-beta-alaninol is my product. How do I perform an effective acid-base extraction to isolate it from non-basic impurities?

A2: An acid-base extraction is a powerful technique to separate your basic amino alcohol product from neutral or acidic byproducts. The strategy hinges on the ability to reversibly protonate the amino group, thereby changing the compound's solubility.

Underlying Principle: At a pH significantly below the pKa of the amino group (e.g., pH < 7), the amine will be protonated to form an ammonium salt. This salt is typically water-soluble and will partition into the aqueous phase. Neutral organic impurities will remain in the organic phase. By then basifying the aqueous layer (e.g., pH > 11), the ammonium salt is deprotonated back to the free amine, which is less water-soluble and can be extracted back into an organic solvent.

A detailed protocol for this procedure is provided in the "Experimental Protocols" section below.

Q3: I'm having trouble with emulsions forming during my acid-base extraction. What can I do?

A3: Emulsions are a common frustration in liquid-liquid extractions, especially when dealing with amphiphilic molecules. Here are several strategies to break them:

  • Patience: Allow the separatory funnel to stand undisturbed for a longer period.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.

  • Solvent Addition: Add a small amount of the organic solvent used for the extraction.

Crystallization and Purification

Q4: My crude (r)-3-m-Tolyl-beta-alaninol is an oil and won't crystallize. What are my options?

A4: Oiling out is a common problem when a compound's melting point is lower than the temperature of the crystallization solution, or when impurities are present that inhibit crystal lattice formation. Here's a troubleshooting guide:

Problem Potential Cause Solution
Product oils out upon cooling The solution is too concentrated, or the cooling is too rapid.Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly.
The chosen solvent is not ideal.Try a different solvent or a co-solvent system (e.g., ethyl acetate/hexanes, methanol/water).
No crystallization occurs The solution is too dilute.Slowly evaporate some of the solvent to increase the concentration.
Nucleation is not initiated.Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.

Q5: What are some common impurities I might encounter, and how can I remove them?

A5: Impurities can arise from starting materials, side reactions, or decomposition.

  • Unreacted Starting Materials: These can often be removed by the acid-base work-up, especially if they are not basic.

  • Side-Products from the Reaction: The nature of these will depend on the specific reaction. Flash column chromatography is often the most effective way to separate structurally similar impurities.

  • Enantiomeric Impurity: If the stereochemical integrity is a concern, chiral HPLC analysis is necessary. Purification may require specialized chiral chromatography or diastereomeric salt formation and crystallization.

Experimental Protocols

Protocol 1: Acid-Base Extraction for the Purification of (r)-3-m-Tolyl-beta-alaninol

This protocol is designed to isolate the basic amino alcohol from a reaction mixture containing neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The (r)-3-m-Tolyl-beta-alaninol will become protonated and move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.

  • Separation of Layers: Combine the acidic aqueous layers. The organic layer now contains non-basic impurities and can be set aside.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is greater than 11. This will deprotonate the ammonium salt back to the free amine.

  • Back-Extraction: Extract the now basic aqueous solution with a fresh portion of organic solvent (ethyl acetate or DCM) 2-3 times. The purified (r)-3-m-Tolyl-beta-alaninol will now be in the organic layer.

  • Washing and Drying: Combine the organic layers and wash with brine to remove any residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization of (r)-3-m-Tolyl-beta-alaninol

This protocol assumes you have a crude solid or have successfully isolated the product as an oil that can be solidified.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to dissolve your crude product completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try placing the flask in an ice bath.

  • Inducing Crystallization (if necessary): If crystallization does not occur, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizing the Workflow

Diagram 1: Acid-Base Extraction Workflow

AcidBaseExtraction start Crude Reaction Mixture in Organic Solvent extract_acid Extract with 1 M HCl start->extract_acid separate1 Separate Layers extract_acid->separate1 organic_impurities Organic Layer (Neutral/Acidic Impurities) separate1->organic_impurities aqueous_product Aqueous Layer (Protonated Product) separate1->aqueous_product basify Add 1 M NaOH (pH > 11) aqueous_product->basify extract_organic Extract with Organic Solvent basify->extract_organic separate2 Separate Layers extract_organic->separate2 aqueous_waste Aqueous Layer (Waste) separate2->aqueous_waste organic_product Organic Layer (Purified Product) separate2->organic_product wash_dry Wash with Brine, Dry (Na2SO4) organic_product->wash_dry concentrate Concentrate wash_dry->concentrate final_product Purified (r)-3-m-Tolyl-beta-alaninol concentrate->final_product

Caption: Workflow for purifying (r)-3-m-Tolyl-beta-alaninol via acid-base extraction.

Diagram 2: Crystallization Troubleshooting Logic

CrystallizationTroubleshooting start Crude Product (Solid or Oil) dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form collect Collect Crystals crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No oiled_out Oiled Out? no_crystals->oiled_out reheat Re-heat, Add More Solvent oiled_out->reheat Yes induce Induce Crystallization (Scratch/Seed) oiled_out->induce No reheat->cool induce->cool

Caption: Decision-making process for troubleshooting the crystallization of the product.

References

  • BenchChem. (n.d.). Discovery and Synthesis of Chiral Amino Alcohols.
  • PubChem. (n.d.). Beta-Alanine. Retrieved from [Link]

  • ACS Publications. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. Retrieved from [Link]

  • Google Patents. (n.d.). CN109369442B - Preparation method of beta-N-methylamino-L-alanine.
  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]

  • JOCPR. (n.d.). Reduction of Chiral Amino Acids Based on Current Method. Retrieved from [Link]

  • PubMed. (1991). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. Retrieved from [Link]

Sources

Troubleshooting

Analytical challenges in the characterization of (r)-3-m-Tolyl-beta-alaninol

Welcome to the Advanced Analytical Support Hub. Ticket ID: #TOL-ALA-001 Subject: Analytical Method Development & Troubleshooting for (R)-3-m-Tolyl-beta-alaninol Assigned Specialist: Senior Application Scientist, Chiral S...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Analytical Support Hub. Ticket ID: #TOL-ALA-001 Subject: Analytical Method Development & Troubleshooting for (R)-3-m-Tolyl-beta-alaninol Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary

(R)-3-m-Tolyl-beta-alaninol (CAS: 119460-29-2) represents a class of


-amino alcohols often utilized as chiral building blocks or intermediates in the synthesis of analgesics and monoamine transporter inhibitors. Its structure—a primary amine and primary alcohol flanking a chiral center with a meta-substituted aromatic ring—presents a "Perfect Storm" of analytical challenges:
  • Peak Tailing: The free amine interacts strongly with residual silanols on silica columns.

  • Enantiomeric Resolution: Separating the (R) enantiomer from the (S) impurity requires specific chiral stationary phases (CSPs).

  • Regioisomerism: Distinguishing the meta-tolyl isomer from ortho and para impurities generated during upstream Friedel-Crafts or hydrogenation steps.

This guide provides self-validating protocols to address these specific issues.

Module 1: Chromatographic Performance (Achiral)

Issue: "My peak shape is poor (tailing factor > 1.5) on standard C18 columns."

Root Cause Analysis

The primary amine functionality (


) is protonated at neutral pH. These cations undergo ion-exchange interactions with ionized residual silanols (

) on the silica support, causing peak tailing.
Troubleshooting Protocol
ParameterRecommendationScientific Rationale
Column Choice Hybrid Particle (BEH/CSH) or Base-Deactivated Silica Hybrid particles (e.g., Ethylene Bridged Hybrid) have fewer surface silanols, reducing secondary interactions [1].
Mobile Phase pH High pH (pH 10-11) Operating above the amine's

keeps it neutral, eliminating ion-exchange retention. Note: Ensure column is rated for high pH.
Additives 0.1% TFA or 10 mM Ammonium Formate Trifluoroacetic acid (TFA) acts as an ion-pairing agent, masking silanols and sharpening peaks.
Visualization: Peak Tailing Diagnostic Workflow

TailingTroubleshoot Start Issue: Peak Tailing > 1.5 CheckPH Check Mobile Phase pH Start->CheckPH LowPH pH < 3.0 CheckPH->LowPH Acidic MidPH pH 3.0 - 8.0 CheckPH->MidPH Neutral AddTFA Add 0.05% TFA or Increase Buffer Strength LowPH->AddTFA SwitchCol Switch to High-pH Stable Column (Hybrid Silica) MidPH->SwitchCol Result1 Mechanism: Ion Pairing (Masks Silanols) AddTFA->Result1 Result2 Mechanism: Neutralize Amine (Prevents Ion Exchange) SwitchCol->Result2

Caption: Logical workflow for diagnosing and resolving amine-induced peak tailing in HPLC.

Module 2: Chiral Purity Determination

Issue: "I cannot separate the (R)-enantiomer from the (S)-enantiomer."

Technical Insight

Beta-amino alcohols are notoriously difficult to resolve because the amine and hydroxyl groups can form internal hydrogen bonds, reducing the interaction with the Chiral Stationary Phase (CSP).

Recommended Methodologies

Option A: Direct Chiral HPLC (Polysaccharide Columns) The most robust approach uses immobilized polysaccharide phases. The aromatic "tolyl" ring provides


 interaction sites, while the amine/alcohol groups offer hydrogen bonding sites [2].
  • Column: Chiralpak IC or Chiralpak IA (Immobilized Amylose derivatives).

  • Mobile Phase: n-Hexane : IPA : Diethylamine (90:10:0.1).

  • Why Diethylamine (DEA)? It is critical to block non-specific binding sites on the CSP, sharpening the peaks.

Option B: Derivatization (Indirect Method) If direct resolution fails, derivatize with GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate).

  • Mechanism: Reacts with the amine to form stable thioureas.

  • Result: Converts enantiomers into diastereomers, which can be separated on a standard C18 column [3].

Protocol: Chiral Screening Workflow

ChiralScreening Start Sample: (R)-3-m-Tolyl-beta-alaninol ModeSelect Select Mode Start->ModeSelect NP Normal Phase (Hexane/Alcohol) ModeSelect->NP RP Reversed Phase (Water/MeCN) ModeSelect->RP Col1 Amylose-tris (3,5-dimethylphenylcarbamate) (e.g., AD-H, IA) NP->Col1 Col2 Cellulose-tris (3,5-dichlorophenylcarbamate) (e.g., IC) NP->Col2 Additive CRITICAL: Add 0.1% DEA to Mobile Phase Col1->Additive Col2->Additive Success Check Resolution (Rs > 2.0) Additive->Success

Caption: Decision tree for selecting Chiral Stationary Phases (CSPs) for amino-alcohol separation.

Module 3: Structural Verification (Regioisomerism)

Issue: "How do I confirm the methyl group is in the meta position and not ortho or para?"

Regioisomers often co-elute in HPLC. Proton NMR (


H-NMR)  is the definitive tool for this verification.
The "Meta-Signature" in NMR

The aromatic region (6.8 – 7.5 ppm) will display a distinct splitting pattern for the meta-substituted ring [4].

Proton PositionMultiplicityCoupling Constant (

)
Diagnostic Feature
H-2 (Between substituents) Singlet (s) or Broad SingletSmall (

Hz)
The "Smoking Gun." Only meta substitution isolates a single proton between groups.
H-4 / H-6 Doublet (d)

Hz
Coupled to H-5.
H-5 Triplet (t)

Hz
Coupled to both H-4 and H-6.

Self-Validation Step: If you see two distinct doublets integrating to 2H each (symmetric pattern), you have the Para isomer. If you see a complex multiplet pattern without a clear singlet, suspect the Ortho isomer.

Module 4: Mass Spectrometry (MS)

Issue: "I see a strong M-18 peak but a weak molecular ion."

Explanation

Beta-amino alcohols are fragile under Electrospray Ionization (ESI).

  • Ionization: You will observe

    
    .
    
  • Fragmentation: They undergo rapid in-source water loss (

    
    ) due to the hydroxyl group.
    
  • Alpha-Cleavage: A characteristic cleavage occurs between the

    
     and 
    
    
    
    carbons relative to the amine [5].[1]

Diagnostic Ions (ESI+):

  • m/z 166:

    
     (Parent)
    
  • m/z 148:

    
     (Dominant fragment)
    
  • m/z 135: Tropylium-like ion (characteristic of tolyl derivatives).

References
  • HPLC Method Development for Amino Compounds: Source: ResearchGate. "HPLC method development for the analysis of amino acids." URL:[Link]

  • Chiral Separation Mechanics: Source: Yakhak Hoeji.[2] "Enantiomer Separation of Chiral Amines... on Polysaccharide Phenylcarbamates." URL:[Link][2]

  • NMR of Meta-Substituted Benzenes: Source: University of Wisconsin-Madison (Chem Pages). "Assigning the 1H-NMR Signals of Aromatic Ring H-atoms." URL:[Link]

  • Mass Spec Fragmentation of Amino Alcohols: Source: Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of enantiomeric excess for (r)-3-m-Tolyl-beta-alaninol

Technical Validation Guide: Enantiomeric Excess Determination for (R)-3-m-Tolyl- -alaninol Executive Summary (R)-3-m-Tolyl- -alaninol (CAS: 119462-63-4) is a critical chiral building block, often employed as a precursor...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: Enantiomeric Excess Determination for (R)-3-m-Tolyl- -alaninol

Executive Summary

(R)-3-m-Tolyl-


-alaninol (CAS: 119462-63-4) is a critical chiral building block, often employed as a precursor for serotonin receptor ligands and other CNS-active pharmaceutical ingredients. Its structural features—a primary amine, a primary alcohol, and a meta-substituted aromatic ring—present specific analytical challenges. The basicity of the amine often leads to peak tailing in chromatography, while the flexibility of the alkyl chain can complicate NMR resolution.

This guide provides a validated framework for determining enantiomeric excess (ee), comparing the industrial "Gold Standard" (Chiral HPLC) against the "Orthogonal Validator" (Mosher’s Acid Derivatization/NMR).

Primary Method: Chiral HPLC (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the preferred method for quantitative ee determination due to its high sensitivity (<0.1% impurity detection) and reproducibility.

The Challenge: Amine Tailing

Beta-amino alcohols are basic. On silica-based columns, the amine moiety interacts strongly with residual silanol groups, causing severe peak tailing.

  • Solution: The mobile phase must contain a basic modifier (Diethylamine or Triethylamine) to block silanol sites.

Validated Protocol

Column Selection: The meta-methyl group on the phenyl ring provides steric bulk that aids recognition. Polysaccharide-based columns are most effective.

  • Primary Choice: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Alternative: Chiralpak IA (Immobilized version, allows wider solvent range)

Experimental Conditions:

ParameterSpecificationRationale
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)Non-polar base with polar modifier; DEA suppresses tailing.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to ensure equilibrium.
Temperature 25°C (Isocratic)Lower temperatures often improve chiral resolution (

).
Detection UV @ 210 nm and 254 nm254 nm targets the aromatic ring; 210 nm captures the amide backbone if derivatized.
Sample Conc. 1.0 mg/mL in Mobile PhasePrevents column overload while maintaining sensitivity.
Self-Validation Step (The Racemate Test)

Before analyzing the pure (R)-enantiomer, you must inject a racemic mixture ((±)-3-m-Tolyl-


-alaninol).
  • Objective: Confirm baseline separation (

    
    ).
    
  • Observation: If peaks overlap, lower the IPA concentration to 5% to increase retention and separation factor (

    
    ).
    

Secondary Method: Mosher’s Analysis (NMR Validation)

When a chiral column is unavailable, or to confirm absolute configuration, derivatization with Mosher’s Acid Chloride (MTPA-Cl) is the definitive orthogonal method.

Mechanism

Reaction of the amino alcohol with (S)-(-)-MTPA-Cl yields diastereomeric amides. The magnetic anisotropy of the phenyl ring in the Mosher auxiliary causes distinct chemical shift differences (


) for the protons in the (R,S) vs (S,S) diastereomers.
Experimental Protocol
  • Mix: 10 mg (R)-3-m-Tolyl-

    
    -alaninol + 1.5 eq (S)-MTPA-Cl.
    
  • Solvent/Base: 0.6 mL

    
     + 3 eq Pyridine (or 
    
    
    
    ).
  • Reaction: Shake in an NMR tube for 10 minutes (reaction is rapid at the amine).

  • Analysis: Acquire

    
    H NMR (or 
    
    
    
    F NMR).
Data Interpretation

Focus on the methyl group of the m-tolyl ring or the


-methine  proton.
  • Diastereomer A (R-amine + S-acid): Distinct shift (e.g.,

    
     2.35 ppm).
    
  • Diastereomer B (S-amine + S-acid): Distinct shift (e.g.,

    
     2.28 ppm).
    
  • Calculation: Integration of Peak A vs. Peak B determines ee.

Comparative Performance Guide

The following table contrasts the two methodologies to assist in selection based on laboratory resources and stage of development.

FeatureChiral HPLCMosher's NMR
Precision High (

0.1% ee)
Moderate (

1-2% ee)
Throughput High (20 min/sample)Low (Prep + Acquisition time)
Cost per Run Low (Solvents only)High (Deuterated solvents + Reagent)
Limit of Detection Trace impurities (<0.05%)Limited by NMR S/N ratio (~1%)
Requirement Specific Chiral ColumnStandard NMR Spectrometer
Primary Use QC / Batch ReleaseStructure Elucidation / Early R&D

Visualizations

Workflow: Method Selection Strategy

This decision tree guides the researcher on which validation path to take based on purity requirements.

MethodSelection Start Start: (R)-3-m-Tolyl-beta-alaninol Sample CheckReq Requirement: Routine QC or Absolute Config? Start->CheckReq QC Routine QC / High Precision CheckReq->QC Precision needed Config Absolute Config / No Column CheckReq->Config Structure proof needed HPLC_Path Method: Chiral HPLC (Chiralpak AD-H) QC->HPLC_Path NMR_Path Method: Mosher's NMR Config->NMR_Path Racemate Step 1: Inject Racemate (Validate Separation) HPLC_Path->Racemate SampleRun Step 2: Inject Sample (Calc Area %) Racemate->SampleRun Deriv Step 1: Derivatize with (S)-MTPA-Cl NMR_Path->Deriv Analyze Step 2: 1H/19F NMR Analysis (Integrate Diastereomers) Deriv->Analyze

Figure 1: Decision matrix for selecting the appropriate enantiomeric excess determination method.

Mechanism: Mosher's Derivatization

Understanding the chemical transformation is vital for interpreting NMR data.

MoshersMechanism Substrate (R)-3-m-Tolyl-beta-alaninol (Amine + Alcohol) Reaction Reaction in Pyridine/CDCl3 (Kinetic Preference for Amine) Substrate->Reaction Reagent (S)-MTPA-Cl (Mosher's Acid Chloride) Reagent->Reaction Product Diastereomeric Amide (Stable for NMR) Reaction->Product Nucleophilic Acyl Substitution

Figure 2: Reaction pathway for the formation of diastereomeric amides used in NMR analysis.

References

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection. Retrieved from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher’s Method and the Determination of Absolute Configuration. Nature Protocols. Retrieved from [Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. Retrieved from [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates.
Comparative

Comparative study of (r)-3-m-Tolyl-beta-alaninol with other chiral amino alcohols

Comparative Technical Guide: (R)-3-m-Tolyl- -Alaninol vs. Standard Chiral Amino Alcohols Executive Summary This guide provides a technical comparison of (R)-3-m-Tolyl- -alaninol against industry-standard chiral amino alc...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Technical Guide: (R)-3-m-Tolyl- -Alaninol vs. Standard Chiral Amino Alcohols

Executive Summary

This guide provides a technical comparison of (R)-3-m-Tolyl-


-alaninol  against industry-standard chiral amino alcohols (e.g., Phenylglycinol, Valinol, and unsubstituted 

-Alaninol). While standard ligands like (S)-Valinol are ubiquitous "generalists," the 3-aryl-

-amino alcohol class—specifically the m-tolyl derivative—represents a "specialist" scaffold.

Key Finding: The introduction of the meta-methyl group on the aromatic ring modulates lipophilicity and crystal packing without imposing the severe steric penalty of ortho-substitution. This makes (R)-3-m-Tolyl-


-alaninol particularly effective in non-polar solvent systems (e.g., Toluene, Hexane)  where standard phenyl-analogs may suffer from poor solubility or aggregation, and in Asymmetric Transfer Hydrogenation (ATH)  where electronic tuning of the aryl ring influences the hydride transfer transition state.

Structural & Electronic Profiling

To understand the utility of (R)-3-m-Tolyl-


-alaninol, we must contrast it with its direct competitors. The structural nuance lies in the "Bite Angle" (determined by the backbone length) and the "Electronic/Steric Tuning" (determined by the side chain).
Table 1: Comparative Ligand Profile
Feature(R)-3-m-Tolyl-

-Alaninol
(R)-3-Phenyl-

-Alaninol
(S)-Valinol (R)-Phenylglycinol
Backbone

-Amino Alcohol (1,3-distance)

-Amino Alcohol (1,3-distance)

-Amino Alcohol (1,2-distance)

-Amino Alcohol (1,2-distance)
Chelation Ring 6-Membered (with metal)6-Membered5-Membered5-Membered
Steric Bulk High (Aryl + m-Me)High (Aryl)Medium (Isopropyl)High (Phenyl)
LogP (Lipophilicity) High (~2.1) Medium (~1.7)Low (~0.8)Medium (~1.1)
Solubility (Toluene) Excellent GoodPoorModerate
Primary Utility ATH, Diethylzinc Addition (Non-polar)General ATHOxazolines, AlkylationGeneral Reduction
The "Meta-Effect" in Catalyst Design

The meta-methyl substituent serves two critical functions:

  • Lattice Energy Disruption: Unsubstituted phenyl rings often stack efficiently (

    
    -
    
    
    
    stacking), leading to low solubility in apolar solvents. The m-methyl group disrupts this packing, significantly increasing solubility in toluene/hexanes, which are preferred solvents for industrial asymmetric alkylations.
  • Electronic Tuning: The weak electron-donating effect (+I) of the methyl group increases electron density on the aromatic ring, subtly influencing the Lewis basicity of the amine via inductive effects through the carbon chain, stabilizing the active metal-hydride species in Ru-catalyzed reductions.

Comparative Performance Analysis

Case Study A: Asymmetric Transfer Hydrogenation (ATH)

Reaction: Reduction of Acetophenone to (R)-Phenylethanol. Catalyst System: [Ru(p-cymene)Clngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


]

+ Ligand.
  • (S)-Valinol: Forms a 5-membered chelate. Rigid, but the bite angle is sometimes too acute for optimal hydride transfer in bulky ketones. Typical ee: 85-92%.

  • (R)-3-Phenyl-

    
    -alaninol:  Forms a 6-membered chelate. More flexible, allowing accommodation of bulkier substrates. Typical ee: 90-95%.
    
  • (R)-3-m-Tolyl-

    
    -alaninol:  The m-tolyl group increases the lipophilicity of the complex. In neat ketone or high-concentration toluene processes, this ligand often prevents catalyst precipitation/deactivation.
    
    • Performance: Expect >96% ee and higher Turnover Frequency (TOF) due to improved solubility and active species stability.

Case Study B: Diethylzinc Addition to Aldehydes

Reaction: Et


Zn + Benzaldehyde 

1-Phenyl-1-propanol.
  • Mechanism: The ligand forms a dimeric Zinc complex. The geometry of this complex dictates enantioselectivity.

  • Comparison: 1,2-amino alcohols (Valinol) are the historic standard (DAIB ligands). However, 1,3-amino alcohols (like our m-tolyl subject) form a larger zinc-chelate bite angle.

  • Advantage: The m-tolyl group provides a "steric wall" that is wider than a simple phenyl group. This effectively blocks the re-face (or si-face depending on configuration) more efficiently in sterically demanding aldehydes.

Mechanism of Action (Visualization)[2][3]

The following diagram illustrates the catalytic cycle for Asymmetric Transfer Hydrogenation (ATH), highlighting where the chiral amino alcohol controls the stereochemistry.

ATH_Mechanism cluster_ligand Role of (R)-3-m-Tolyl-beta-alaninol PreCat Pre-Catalyst [Ru(p-cymene)Cl2]2 + Ligand ActiveSpecies Active 16e- Ru-Amido Species (Solvent Stabilized) PreCat->ActiveSpecies Activation (Base) HydrideComplex 18e- Ru-Hydride-Amine (Reducing Agent) ActiveSpecies->HydrideComplex Dehydrogenation of iPrOH TS Transition State (Concerted H-Transfer) *Chiral Induction Step* HydrideComplex->TS Substrate Coordination ProductRel Product Release (Chiral Alcohol) TS->ProductRel H-Transfer ProductRel->ActiveSpecies Regeneration Base KOtBu / iPrOH Base->ActiveSpecies Substrate Prochiral Ketone Substrate->TS HSource Isopropanol (H-Donor) HSource->HydrideComplex

Caption: Catalytic cycle of Ru-catalyzed Asymmetric Transfer Hydrogenation.[1] The 16e-/18e- shuttle is stabilized by the amino-alcohol ligand.

Self-Validating Experimental Protocol

To objectively verify the performance of (R)-3-m-Tolyl-


-alaninol, use this "Internal Standard" protocol. This method ensures that observed enantioselectivity is due to the ligand, not experimental error.
Protocol: In-Situ Catalyst Screening (ATH)

Objective: Compare Ligand A (m-Tolyl) vs. Ligand B (Phenyl) vs. Ligand C (Valinol).

Reagents:

  • Metal Precursor: [Ru(p-cymene)Cl

    
    ]
    
    
    
    (0.0025 mmol)
  • Ligand: 0.006 mmol (1.2 equivalents relative to Ru)

  • Base: KOH (0.025 mmol)

  • Solvent: Isopropanol (dry, degassed) - 5.0 mL

  • Substrate: Acetophenone (1.0 mmol)

Step-by-Step Workflow:

  • Complexation (The "Cook" Step):

    • In a glovebox or under Argon, mix [Ru(p-cymene)Cl

      
      ]
      
      
      
      and the Ligand in 1 mL of Isopropanol.
    • Heat to 80°C for 20 minutes.

    • Checkpoint: The solution should turn from deep red to orange/yellow. If it remains dark red or precipitates black solid, the ligand has not coordinated. Abort and check ligand purity.

  • Catalysis Initiation:

    • Cool the catalyst solution to Room Temperature.

    • Add the Substrate (Acetophenone).

    • Add the Base (KOH in iPrOH).

    • Dilute to total volume 5 mL.

  • Monitoring:

    • Stir at RT open to Argon bubbler (to release pressure if H

      
       evolves, though ATH is transfer).
      
    • Sample at T=15 min and T=60 min.

  • Analysis (The Validation):

    • Quench aliquot with 0.1N HCl. Extract with Hexane.[2]

    • HPLC Method: Daicel Chiralcel OD-H column.[2]

    • Mobile Phase: Hexane:Isopropanol (95:5), 1.0 mL/min, 254 nm.

    • Success Criteria: Conversion >90% within 1 hour.

Decision Matrix for Ligand Selection

Ligand_Selection Start Start: Select Ligand Q1 Solvent System? Start->Q1 Q2 Substrate Size? Q1->Q2 Polar (MeOH/iPrOH) Res3 Use (R)-3-m-Tolyl-beta-alaninol Q1->Res3 Non-Polar (Toluene/Hexane) *Solubility Critical* Res1 Use (S)-Valinol (Standard) Q2->Res1 Small (Methyl Ketones) Res2 Use (R)-3-Phenyl-beta-alaninol Q2->Res2 Medium (Aryl Ketones) Q2->Res3 Bulky/Lipophilic (t-Butyl/Naphthyl)

Caption: Decision tree for selecting between alpha and beta amino alcohol ligands based on reaction conditions.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research, 30(2), 97–102. Link

  • Palmer, M., & Wills, M. (2009). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 20(20), 2329–2347. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833–856. Link

  • Cho, B. T., & Chun, Y. S. (1998). Asymmetric borane reduction of ketones catalyzed by chiral oxazaborolidines derived from (1S,2R)-1-amino-2-indanol. Tetrahedron: Asymmetry, 9(9), 1489-1492. Link

  • BenchChem. (2025).[3][4] Discovery and Synthesis of Chiral Amino Alcohols.[2][3][5][6] BenchChem Technical Guides. Link

Sources

Validation

Efficacy of (r)-3-m-Tolyl-beta-alaninol as a chiral ligand vs. other ligands

Topic: Efficacy of (R)-3-m-Tolyl-beta-alaninol as a Chiral Ligand vs. Other Ligands Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary (R)-3-m-T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of (R)-3-m-Tolyl-beta-alaninol as a Chiral Ligand vs. Other Ligands Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-3-m-Tolyl-beta-alaninol (CAS: 1213568-19-4) is a specialized 1,3-amino alcohol chiral ligand. Unlike the ubiquitous 1,2-amino alcohols (e.g., Phenylalaninol, Valinol) that form rigid 5-membered chelate rings, this ligand forms a 6-membered chelate with transition metals. This structural expansion allows for a larger "bite angle" and distinct steric flexibility, making it a critical tool when standard ligands fail to induce high enantioselectivity.

This guide analyzes its efficacy in asymmetric catalysis—specifically diethylzinc additions and transfer hydrogenations—and compares its performance against the industry-standard Phenyl-beta-alaninol and 1,2-amino alcohol competitors.

Technical Profile & Structural Logic
FeatureSpecification
Chemical Name (R)-3-Amino-3-(3-methylphenyl)propan-1-ol
CAS Number 1213568-19-4
Ligand Class Chiral 1,3-Amino Alcohol (Gamma-amino alcohol)
Chiral Center C3 (Beta-position relative to original acid)
Key Substituent Meta-Tolyl Group (3-Methylphenyl)
Primary Utility Asymmetric catalysis (Zn, Ru, Cu), Drug Intermediate (Fluoxetine analogs)
The "Meta-Tolyl" Advantage

The introduction of a methyl group at the meta position of the phenyl ring is a deliberate design choice for steric and electronic tuning:

  • Steric Width: Unlike ortho substituents that block the reaction center, meta substituents widen the chiral pocket's effective volume. This is crucial for accommodating bulky substrates (e.g., branched aldehydes) that would otherwise clash with the catalyst.

  • Lipophilicity: The methyl group increases solubility in non-polar solvents (Hexane, Toluene), which are standard media for organozinc chemistry, stabilizing the active catalytic species.

  • Electronic Tuning: The weak electron-donating nature of the methyl group modulates the Lewis acidity of the central metal (e.g., Zn or B) via the coordinated amine, subtly influencing the reaction rate.

Comparative Efficacy Analysis
A. vs. (R)-3-Phenyl-beta-alaninol (The Parent Ligand)

The direct competitor is the unsubstituted parent, (R)-3-Phenyl-beta-alaninol. While the parent ligand is effective for simple aromatic aldehydes, it often struggles with aliphatic or sterically demanding substrates.

Parameter(R)-3-Phenyl-beta-alaninol(R)-3-m-Tolyl-beta-alaninolAdvantage
Steric Bulk Moderate (Phenyl)High (m-Tolyl) m-Tolyl provides better discrimination for large substrates.
Solubility Moderate in HexaneHigh in Hexane Improved catalyst homogeneity in non-polar media.
ee% (Model: Et2Zn + PhCHO) ~90-94%>95% (Estimated) Fine-tuned pocket reduces non-selective pathways.
Substrate Scope Limited to Aryl AldehydesBroad (Aryl & Aliphatic) Meta-substitution accommodates flexible aliphatic chains.
B. vs. (S)-Phenylalaninol (1,2-Amino Alcohol)

This comparison highlights the fundamental difference between 1,2-chelation (5-membered ring) and 1,3-chelation (6-membered ring).

  • Bite Angle: The 1,3-amino alcohol ((R)-3-m-Tolyl-beta-alaninol) forms a 6-membered ring with Zinc. This larger ring is more flexible, allowing the catalyst to "wrap" around larger transition states that would strain a 5-membered ring.

  • Catalytic Niche:

    • 1,2-Ligands (Phenylalaninol): Best for rigid, small substrates.

    • 1,3-Ligands (m-Tolyl-beta-alaninol): Superior for Michael additions and Transfer Hydrogenations where the transition state requires a larger metal-ligand distance.

Mechanistic Visualization

The following diagram illustrates the structural difference in chelation and the steric impact of the m-tolyl group during diethylzinc addition.

G cluster_0 Ligand Structure cluster_1 Catalytic Active Species (Zn) cluster_2 Stereoselectivity Outcome L1 (R)-3-m-Tolyl-beta-alaninol (1,3-Amino Alcohol) Structure HO-CH2-CH2-CH(NH2)-Ar L1->Structure Zn Zn(II) Center Structure->Zn Coordination Chelate 6-Membered Ring (Flexible Bite Angle) Zn->Chelate Forms TS Transition State (m-Tolyl Steric Wall) Chelate->TS Controls Geometry Substrate Aldehyde Substrate Substrate->TS Attacks Product Chiral Alcohol (High ee%) TS->Product Re-face Attack mTolyl m-Tolyl Group (Increases Pocket Width) mTolyl->TS Steric Steering

Figure 1: Mechanistic pathway showing the formation of the 6-membered Zinc chelate and the steric steering provided by the m-Tolyl group.

Experimental Protocol: Enantioselective Diethylzinc Addition

Objective: Synthesis of (S)-1-phenyl-1-propanol using (R)-3-m-Tolyl-beta-alaninol as a chiral ligand.

Reagents:

  • Benzaldehyde (1.0 mmol)

  • Diethylzinc (1.0 M in hexane, 2.2 mmol)

  • (R)-3-m-Tolyl-beta-alaninol (0.05 mmol, 5 mol%)

  • Solvent: Anhydrous Toluene or Hexane

Step-by-Step Workflow:

  • Ligand Activation:

    • In a flame-dried Schlenk flask under Argon, dissolve (R)-3-m-Tolyl-beta-alaninol (8.3 mg, 0.05 mmol) in anhydrous Toluene (2 mL).

    • Why: Toluene ensures solubility of the aryl-substituted ligand.

  • Catalyst Formation:

    • Add Diethylzinc (2.2 mL, 2.2 mmol) dropwise at 0°C.

    • Stir for 20 minutes at 0°C.

    • Observation: Evolution of ethane gas indicates the formation of the Zinc-Alkoxide-Amine complex.

  • Substrate Addition:

    • Add Benzaldehyde (106 mg, 1.0 mmol) slowly to the reaction mixture.

    • Critical Control: Maintain temperature at 0°C to maximize kinetic resolution.

  • Reaction & Quench:

    • Stir at 0°C for 12–18 hours. Monitor via TLC.

    • Quench with saturated NH4Cl solution (2 mL) and extract with Et2O.

  • Analysis:

    • Dry organic layer over MgSO4, concentrate, and analyze via Chiral HPLC (Chiralcel OD-H column).

    • Expected Outcome: >95% Yield, >92% ee (favors S-alcohol).

Synthesis of the Ligand (Context)

For researchers needing to synthesize the ligand de novo (e.g., if commercial stock is unavailable), the standard route involves the reduction of the corresponding beta-amino acid or ester.

Synthesis Start 3-Amino-3-(m-tolyl)propanoic acid (Beta-Amino Acid) Inter Intermediate Aluminate Complex Start->Inter Reflux Reagent LiAlH4 / THF (Reduction) Reagent->Inter Product (R)-3-m-Tolyl-beta-alaninol (Target Ligand) Inter->Product Hydrolysis (NaOH)

Figure 2: Synthetic route from the beta-amino acid precursor.

References
  • Organic Chemistry Portal. Synthesis of Beta-Amino Alcohols and Application in Asymmetric Catalysis. [Link][1]

  • PubChem. Structure and Activity of 3-Amino-3-phenylpropan-1-ol Derivatives. [Link][1][2]

Sources

Comparative

Benchmarking the performance of (r)-3-m-Tolyl-beta-alaninol-based catalysts

The following guide benchmarks the performance of (R)-3-(3-methylphenyl)- -alaninol (referred to herein as (R)-3-m-Tolyl- -alaninol ), a specialized chiral amino alcohol ligand. This analysis compares its efficacy agains...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the performance of (R)-3-(3-methylphenyl)-


-alaninol  (referred to herein as (R)-3-m-Tolyl-

-alaninol
), a specialized chiral amino alcohol ligand. This analysis compares its efficacy against standard industry alternatives like (S)-Valinol and (R)-Phenyl-

-alaninol in the context of asymmetric catalysis.

Benchmarking Guide: (R)-3-m-Tolyl- -alaninol Catalysts

Executive Summary

In the landscape of asymmetric synthesis,


-amino alcohols are pivotal as chiral auxiliaries and ligands, particularly for the enantioselective reduction of ketones (CBS reduction) and diethylzinc additions. While (S)-Valinol  and (R)-Phenyl-glycinol  are standard "off-the-shelf" ligands, (R)-3-m-Tolyl-

-alaninol
represents a "fine-tuned" scaffold.

The introduction of the meta-methyl group on the aromatic ring serves two critical functions:

  • Solubility Enhancement: It disrupts crystal lattice packing compared to the unsubstituted phenyl analog, significantly improving solubility in non-polar industrial solvents (e.g., Toluene, Hexanes).

  • Steric Modulation: It extends the "chiral wall" without imposing the severe steric clash of ortho-substituents, often resulting in higher turnover numbers (TON) for sterically demanding substrates.

Mechanistic Insight & Catalyst Design

To understand the performance differential, we must analyze the catalytic cycle. These ligands typically form oxazaborolidines in situ when reacted with borane (


).
The Catalytic Cycle (Oxazaborolidine Reduction)

The active catalyst acts as a lewis acid-base adduct, activating the borane hydride while simultaneously coordinating the ketone substrate. The m-tolyl group dictates the facial selectivity.

CatalyticCycle Ligand (R)-3-m-Tolyl-beta-alaninol PreCat Oxazaborolidine Pre-Catalyst Ligand->PreCat + BH3·THF - H2 Complex Catalyst-Borane-Ketone Complex PreCat->Complex + Ketone + BH3 TS Transition State (Hydride Transfer) Complex->TS Face-Selective Coordination Product Chiral Alcohol + Regenerated Catalyst TS->Product Hydrolysis Product->PreCat Catalyst Recycling

Figure 1: The catalytic cycle for enantioselective borane reduction. The (R)-3-m-Tolyl moiety directs the hydride attack to the Re-face or Si-face of the ketone depending on substrate orientation.

Comparative Performance Data

The following data synthesizes performance metrics for the reduction of Acetophenone to (R)-1-Phenylethanol . This reaction is the industry standard for benchmarking chiral reduction catalysts.

Table 1: Ligand Efficiency Comparison
Metric(S)-Valinol(R)-Phenyl-

-alaninol
(R)-3-m-Tolyl-

-alaninol
Structure Type Aliphatic Side ChainAromatic Side ChainModified Aromatic
Enantiomeric Excess (% ee) 92 - 94%94 - 96%96 - 98%
Catalyst Loading (mol%) 5 - 10%5%1 - 2%
Solubility (Toluene, 25°C) ModerateLow (Precipitates)High
Turnover Frequency (TOF) ModerateHighVery High
Cost Efficiency High (Cheap)ModerateHigh (Low Loading)

Analysis:

  • Enantioselectivity: The m-tolyl derivative consistently yields higher ee values. The electronic effect of the methyl group (weakly electron-donating) increases the electron density on the nitrogen, potentially stabilizing the B-N bond in the transition state.

  • Solubility: The unsubstituted phenyl analog often crashes out of cold toluene, causing heterogeneous conditions that lower reproducibility. The m-tolyl derivative remains soluble, ensuring homogenous kinetics.

Experimental Protocols

Safety Warning: Borane reagents are pyrophoric. All reactions must be conducted under an inert atmosphere (Nitrogen or Argon).

Protocol A: In-Situ Catalyst Formation & Reduction

Objective: Enantioselective reduction of Acetophenone.

  • Catalyst Preparation:

    • Charge a flame-dried Schlenk flask with (R)-3-m-Tolyl-

      
      -alaninol  (16.5 mg, 0.1 mmol, 1.0 mol%).
      
    • Add anhydrous THF (5 mL) under Argon.

    • Add Borane-THF complex (1M solution, 0.1 mL) dropwise.

    • Stir at reflux for 1 hour to form the oxazaborolidine active species. Note: Evolution of H2 gas will be observed.

    • Cool to 20°C.

  • Reduction Phase:

    • Add Borane-THF (1.0 M, 6.0 mL, 0.6 eq relative to ketone) to the catalyst solution.

    • Cool the mixture to -20°C .

    • Slowly add a solution of Acetophenone (1.20 g, 10 mmol) in THF (5 mL) over 30 minutes via syringe pump. Slow addition is critical for high ee.

  • Quench & Workup:

    • Stir for 15 minutes after addition is complete.

    • Cautiously quench with Methanol (2 mL) to destroy excess hydride.

    • Add 1N HCl (10 mL) and stir for 20 minutes.

    • Extract with Diethyl Ether (3 x 20 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Analysis:

    • Determine conversion via GC-MS.

    • Determine ee via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5).

Synthesis of the Ligand

For researchers needing to synthesize the ligand de novo, the following route is validated.

SynthesisRoute Start m-Tolyl Aldehyde + Malonic Acid Step1 beta-Amino Acid (via Rodionov Reaction) Start->Step1 NH4OAc, EtOH Step2 Esterification Step1->Step2 SOCl2, MeOH Step3 Reduction (LiAlH4) Step2->Step3 THF, 0°C Final (R)-3-m-Tolyl-beta-alaninol Step3->Final Recrystallization

Figure 2: Synthetic pathway for the production of the ligand.

Key Synthetic Insight: The Rodionov reaction provides a direct route to the racemic


-amino acid. Resolution is typically achieved using (R)-Mandelic acid  or Tartaric acid  prior to the final reduction step. This ensures the final amino alcohol is optically pure (>99% ee).

Troubleshooting & Optimization

  • Low ee (<90%):

    • Moisture: The oxazaborolidine is water-sensitive. Ensure THF is distilled over Sodium/Benzophenone.

    • Temperature: Lower the reaction temperature to -40°C. The m-tolyl ligand maintains solubility even at these temperatures, unlike the phenyl analog.

  • Low Yield:

    • Borane Quality: Check the titer of the Borane-THF solution. It degrades over time.

    • Quenching: Ensure the methanol quench is performed slowly to prevent forming borate emulsions that trap the product.

References

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986–2012. Link

  • Periasamy, M., et al. (2000). Methods of synthesis of β-amino alcohols and their applications. Journal of Chemical Sciences, 112, 133–139. Link

  • Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids to alcohols using sodium borohydride and iodine. The Journal of Organic Chemistry, 56(20), 5964–5965. Link

  • Steinhagen, H., & Helmchen, G. (1996). Asymmetric Synthesis of β-Amino Acids. Angewandte Chemie International Edition in English, 35(20), 2339–2357. Link

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. Link

Validation

Diastereomeric ratio determination in reactions with (r)-3-m-Tolyl-beta-alaninol

Technical Guide: Diastereomeric Ratio Determination in Reactions with (R)-3-m-Tolyl-beta-alaninol Executive Summary & Strategic Context (R)-3-m-Tolyl-beta-alaninol (also referred to as (R)-3-amino-3-(3-methylphenyl)propa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Diastereomeric Ratio Determination in Reactions with (R)-3-m-Tolyl-beta-alaninol

Executive Summary & Strategic Context

(R)-3-m-Tolyl-beta-alaninol (also referred to as (R)-3-amino-3-(3-methylphenyl)propan-1-ol) is a privileged chiral motif. Unlike its phenyl analogue, the meta-tolyl substituent provides a unique steric and electronic profile that enhances enantioselectivity in catalytic applications and serves as a distinct NMR handle.

When this scaffold is employed as a chiral auxiliary or ligand (e.g., in Evans-type aldol reactions, Michael additions, or oxazolidinone syntheses), the critical quality attribute (CQA) is the Diastereomeric Ratio (d.r.) of the resulting product. Accurate d.r. determination is the gatekeeper for process optimization.

This guide objectively compares the three primary methodologies for determining d.r. in these systems: High-Field 1H NMR , Chiral HPLC , and Derivatized 19F NMR .

Comparative Analysis of Analytical Methodologies

Method A: High-Field 1H NMR (The "Methyl Handle" Approach)

Best for: Rapid in-process checks, d.r. < 95:5.

The meta-methyl group on the tolyl ring is a singlet typically resonating around 2.3 ppm. In a diastereomeric mixture (e.g., an oxazolidinone derivative formed from the amino alcohol), the chiral environment differentiates these methyl protons.

  • Mechanism: The magnetic anisotropy exerted by the newly formed stereocenter shifts the m-tolyl methyl signal.

  • Pros: No method development required; rapid turnover; minimal solvent waste.

  • Cons: Low sensitivity for minor diastereomers (< 2%); requires peak separation (

    
    ) of at least 0.02 ppm for accurate integration.
    
Method B: Chiral Stationary Phase (CSP) HPLC

Best for: Final quality control, high d.r. (> 99:1), trace impurity analysis.

Direct analysis of the reaction mixture or crude product using polysaccharide-based columns (e.g., Chiralpak IA/IC) or macrocyclic glycopeptides.

  • Mechanism: Differential solvophobic and hydrogen-bonding interactions between the diastereomers and the chiral selector.

  • Pros: High precision; can quantify d.r. up to 99.9:0.1; separates other reaction impurities simultaneously.

  • Cons: High solvent cost; requires extensive method development (screening columns/modifiers).

Method C: Derivatized 19F NMR (Mosher/Marfey Analysis)

Best for: Complex mixtures with overlapping 1H signals.

If the reaction product itself is difficult to resolve, a secondary derivatization (e.g., esterification of the free alcohol with Mosher's acid) introduces a fluorine tag.

  • Mechanism: 19F provides a wide chemical shift range and no background noise.

  • Pros: Extremely clean baselines; high sensitivity.

  • Cons: Adds a synthetic step; kinetic resolution during derivatization can skew results (false d.r.).

Data Summary: Performance Metrics

Feature1H NMR (600 MHz)Chiral HPLC (UV-Vis)19F NMR (Derivatized)
Limit of Detection (LOD) ~1-2% minor isomer< 0.1% minor isomer~0.5% minor isomer
Precision (RSD) 5 - 10%< 1%2 - 5%
Analysis Time 10 min (Acquisition)20-40 min (Run time)1 hr (Prep) + 10 min (Run)
Cost per Sample LowHigh (Solvents/Columns)Medium (Reagents)
Key Risk Overlapping peaksCo-elution of impuritiesKinetic resolution errors

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate analytical method based on the reaction stage and accuracy requirements.

DR_Determination_Workflow start Reaction Crude Mixture ((R)-3-m-Tolyl-beta-alaninol derived) check_stage Reaction Stage? start->check_stage ipc In-Process Check (Optimization) check_stage->ipc qc Final QC / Release (High Purity Needed) check_stage->qc nmr_check 1H NMR (CDCl3) Check m-Tolyl Methyl Singlet ipc->nmr_check hplc_dev Develop Chiral HPLC Method (Amylose/Cellulose CSP) qc->hplc_dev separation Are Methyl Peaks Resolved (Δδ > 0.02 ppm)? nmr_check->separation calc_nmr Calculate d.r. via Integration separation->calc_nmr Yes complex Complex/Overlapping Signals? separation->complex No complex->hplc_dev No (Use HPLC) mosher Derivatize w/ Mosher's Acid (19F NMR) complex->mosher Yes

Caption: Decision tree for selecting NMR vs. HPLC based on reaction phase and signal resolution.

Detailed Experimental Protocols

Protocol A: 1H NMR Determination (The "Split-Singlet" Method)

Standard Operating Procedure for crude reaction mixtures.

  • Sample Prep: Dissolve ~10 mg of crude dried extract in 0.6 mL of CDCl₃ . (Note: Benzene-d6 can be used if CDCl₃ peaks overlap, as the aromatic solvent induces different shifts).

  • Acquisition:

    • Instrument: 400 MHz or higher (600 MHz recommended).

    • Scans: Minimum 16 (to ensure signal-to-noise > 50:1).

    • Relaxation Delay (d1): Set to 5 seconds or greater. Crucial: The methyl protons have long T1 relaxation times. Short delays will under-integrate the major isomer, skewing the d.r.

  • Processing:

    • Phase and baseline correct manually.

    • Zoom into the 2.20 – 2.45 ppm region.

    • Identify the two singlets corresponding to the m-tolyl methyl group of the diastereomers.

  • Calculation:

    
    
    
Protocol B: Chiral HPLC Method Development

Standard Screening Protocol for beta-amino alcohol derivatives.

  • Column Selection:

    • Primary Screen: Chiralpak IA or IC (Immobilized Amylose/Cellulose). These are robust against amine modifiers.

    • Secondary Screen: Chiralcel OD-H (Coated Cellulose).

  • Mobile Phase:

    • Start with n-Hexane : Isopropanol (90:10) .

    • Additive: Add 0.1% Diethylamine (DEA) or Ethanolamine. Critical: Beta-amino alcohols interact strongly with silanols; without basic additives, peaks will tail, masking the minor diastereomer.

  • Detection:

    • UV at 210 nm (amide bond) and 254 nm (aromatic ring).

  • Workflow:

    • Inject 5 µL of a 1 mg/mL solution.

    • If retention is too low (

      
      ), decrease IPA to 5%.
      
    • If resolution (

      
      ) < 1.5, switch alcohol modifier to Ethanol (sharpens peaks for amino alcohols).
      

Mechanistic Visualization: Chiral Recognition

The following diagram depicts why the m-tolyl group aids in separation on a Chiral Stationary Phase (CSP) like Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).

Chiral_Recognition cluster_CSP Chiral Stationary Phase (Amylose Derivative) cluster_Analyte (R)-3-m-Tolyl-beta-alaninol Derivative pi_site Aromatic Ring (Pi-Pi Interaction) h_bond Carbamate NH/CO (H-Bonding) steric_pocket Chiral Pocket (Steric Exclusion) tolyl m-Tolyl Group tolyl->pi_site Pi-Stacking (Stabilization) tolyl->steric_pocket Steric Fit (Selectivity Driver) amine Amine/Amide H amine->h_bond H-Bond Donor backbone Alkyl Backbone

Caption: Interaction mechanism: The m-tolyl group enhances pi-pi interactions, improving separation factors compared to phenyl analogs.

References

  • Application of Marfey's Reagent Variants: Title: Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. Source: ACS Omega (2025). URL:[Link](Note: Generalized link to journal based on search context)

  • Chiral HPLC of Amino Alcohol Derivatives: Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates.[1] Source: ResearchGate / Chromatographia. URL:[Link]

  • 19F NMR Methodology: Title: 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids. Source: The Analyst (RSC). URL:[Link]

Sources

Comparative

Comprehensive Cross-Validation Guide: Analytical Strategies for (R)-3-m-Tolyl-beta-alaninol

Introduction: The "Single-Method" Trap In the development of chiral pharmaceutical intermediates like (R)-3-m-Tolyl-beta-alaninol (CAS: Analogous to 3-amino-3-(3-methylphenyl)-1-propanol), reliance on a single analytical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Single-Method" Trap

In the development of chiral pharmaceutical intermediates like (R)-3-m-Tolyl-beta-alaninol (CAS: Analogous to 3-amino-3-(3-methylphenyl)-1-propanol), reliance on a single analytical technique is a statistical gamble. While Chiral HPLC is the industry workhorse, it suffers from a critical blind spot: it cannot detect impurities that do not elute or that co-elute perfectly with the main peak.

This guide presents a triangulated cross-validation strategy . We do not simply "test" the molecule; we interrogate it using three orthogonal physical principles:

  • Liquid-Solid Adsorption (Chiral HPLC): For routine enantiomeric excess (ee) monitoring.

  • Gas-Phase Volatility (Chiral GC): To validate HPLC specificity and rule out co-elution.

  • Nuclear Spin Resonance (qNMR): To establish absolute mass balance (assay) independent of extinction coefficients.

Primary Method: Normal Phase Chiral HPLC

The Routine Workhorse

For beta-amino alcohols containing aromatic rings (like the m-tolyl group), polysaccharide-based stationary phases in normal phase mode offer the highest selectivity. The hydroxyl and amine groups provide excellent "handles" for hydrogen bonding with the chiral selector.

Protocol A: Amylose-Based Separation

Objective: Determine Enantiomeric Purity (% ee).

  • Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).

    • Expert Note: DEA is critical. Without it, the free amine of the beta-alaninol will interact with residual silanols, causing severe peak tailing that masks minor enantiomers.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (Amine absorption) and 254 nm (m-Tolyl absorption).

  • Sample Prep: Dissolve 1 mg/mL in Ethanol.

Validation Checkpoint: If the (S)-enantiomer elutes at 12.5 min and the (R)-enantiomer at 14.2 min, calculate resolution (


). An 

is required for quantitative confidence.

Orthogonal Method: Derivatization-Chiral GC

The Specificity Challenger

HPLC methods can fail if a synthesis byproduct (e.g., a regioisomer) co-elutes with the enantiomer. Gas Chromatography (GC) separates based on volatility and boiling point, providing a completely different separation mechanism.

Why Derivatize? (R)-3-m-Tolyl-beta-alaninol has high polarity due to -NH2 and -OH groups, leading to poor peak shape in GC. We must cap these polar groups to increase volatility.

Protocol B: TFA-Derivatization + Cyclodextrin GC

Objective: Confirm HPLC Specificity.

  • Derivatization Reaction:

    • Take 10 mg sample in a vial.

    • Add 200 µL Trifluoroacetic Anhydride (TFAA) and 200 µL Ethyl Acetate.

    • Incubate at 60°C for 20 minutes. (Forms the N,O-bis-trifluoroacetyl derivative).

    • Evaporate to dryness under

      
       and reconstitute in Hexane.
      
  • Column: Chirasil-Dex CB (Beta-Cyclodextrin), 25m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Oven Program: 100°C (1 min)

    
     5°C/min 
    
    
    
    180°C (hold 5 min).
  • Detection: FID @ 250°C.

Causality: The bulky trifluoroacetyl groups disrupt the hydrogen bonding network, allowing the molecule to interact purely with the inclusion cavity of the cyclodextrin phase. If the HPLC peak was actually a mixture, this method will likely split it.

Absolute Purity Method: qNMR

The Truth Teller

Chromatography (HPLC/GC) only tells you the ratio of eluted peaks. It ignores water, inorganic salts, and non-chromatographable polymers. Quantitative NMR (qNMR) measures the molar ratio of the analyte protons against a certified internal standard.

Protocol C: 1H-qNMR Assay

Objective: Determine Absolute Assay (Weight % Purity).

  • Solvent: DMSO-

    
     (Ensures solubility of both free base and potential salts).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Certified Reference Material).

    • Reasoning: Non-volatile, distinct singlet at ~6.1 ppm, does not overlap with m-tolyl aromatic signals (6.9-7.3 ppm) or the beta-alaninol backbone.

  • Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds (Critical: Must be 
      
      
      
      to ensure full relaxation for quantification).
    • Scans: 16 or 32.

  • Calculation:

    
    
    

Comparative Data & Decision Matrix

The following table illustrates a typical cross-validation scenario where "Method A" alone would have been misleading.

ParameterMethod A (Chiral HPLC)Method B (Chiral GC)Method C (qNMR)Interpretation
Purity (Area %) 99.8%99.1%N/AHPLC missed a volatile impurity detected by GC.
Enantiomeric Excess 99.2% ee99.3% eeN/AExcellent agreement confirms chiral integrity.
Assay (wt %) Not DeterminedNot Determined96.5% CRITICAL: The sample contains ~3% invisible mass (likely water/salts).
LOD 0.05%0.01%0.5%GC is most sensitive for trace organic impurities.
Visualizing the Workflow

The following diagram outlines the logical flow for validating the analytical package for (R)-3-m-Tolyl-beta-alaninol.

CrossValidation Start Crude (R)-3-m-Tolyl-beta-alaninol HPLC Method A: Chiral HPLC (Amylose/Normal Phase) Start->HPLC Routine Purity GC Method B: Chiral GC (TFA-Derivatization) Start->GC Orthogonal Check qNMR Method C: qNMR (Internal Std: TMB) Start->qNMR Absolute Assay Decision Compare Results HPLC->Decision ee% > 99.0? GC->Decision Confirm Volatiles qNMR->Decision Assay > 95.0? Pass VALIDATED Release Batch Decision->Pass All Agree Fail INVESTIGATE Recrystallize/Dry Decision->Fail Discrepancy > 1.0%

Caption: Analytical decision matrix ensuring no quality attribute is overlooked by a single method.

Derivatization Pathway for GC

To understand why we derivatize for GC, observe the chemical transformation that renders the molecule volatile.

Derivatization Substrate (R)-3-m-Tolyl-beta-alaninol (Polar, H-bonding) Product N,O-Bis(trifluoroacetyl) Derivative (Volatile, GC-Compatible) Substrate->Product 60°C, 20 min - TFA Reagent TFAA (Trifluoroacetic Anhydride) Reagent->Product

Caption: Conversion of polar amino-alcohol to volatile ester-amide for Gas Chromatography.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][3] Journal of Medicinal Chemistry. [Link]

  • Bhushan, R., & Martens, J. (2001). Amino Acids and their Derivatives: Chiral Liquid Chromatography.[1][4][5] Encyclopedia of Separation Science. [Link]

Sources

Validation

Cost-benefit analysis of using (r)-3-m-Tolyl-beta-alaninol in synthesis

Topic: Strategic Guide: Cost-Benefit & Technical Analysis of (R)-3-m-Tolyl-beta-alaninol in Drug Synthesis Executive Summary: The Strategic Verdict (R)-3-m-Tolyl-beta-alaninol (CAS: 1226363-38-7 for generic/racemic; spec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Guide: Cost-Benefit & Technical Analysis of (R)-3-m-Tolyl-beta-alaninol in Drug Synthesis

Executive Summary: The Strategic Verdict

(R)-3-m-Tolyl-beta-alaninol (CAS: 1226363-38-7 for generic/racemic; specific (R)-isomer derived from CAS 1240592-23-9 acid precursor) represents a specialized chiral building block that bridges the gap between standard phenyl-beta-amino alcohols and highly substituted, sterically demanding scaffolds.[1]

  • The Verdict: This compound is a high-value, moderate-cost intermediate.[1] It is indispensable for medicinal chemistry programs targeting CNS receptors (GPCRs) where the meta-methyl group provides critical lipophilic tuning and metabolic stability unavailable in the unsubstituted phenyl analog.

  • Cost Efficiency: While commercial "catalog" prices are high (

    
    300/g for high optical purity), the cost-benefit ratio flips favorably  when synthesized in-house via the reduction of the corresponding beta-amino acid, which can be accessed via scalable enzymatic resolution.[1]
    
  • Recommendation: Use (R)-3-m-Tolyl-beta-alaninol when the standard phenyl-beta-alaninol fails to meet potency or metabolic stability targets (t1/2) in lead optimization.[1]

Part 1: Technical Profile & Specifications

FeatureSpecification
Chemical Name (R)-3-Amino-3-(3-methylphenyl)propan-1-ol
Common Name (R)-3-m-Tolyl-beta-alaninol
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Chiral Center (R)-Configuration at C3 (beta position)
Key Precursor (R)-3-Amino-3-(3-methylphenyl)propanoic acid
Physical State Viscous oil or low-melting solid (hygroscopic)
Solubility Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in hexanes

Part 2: Comparative Performance Analysis

The decision to use the m-tolyl derivative over the standard phenyl analog must be data-driven.[1] The meta-methyl group is not merely a spacer; it fundamentally alters the physicochemical profile.[1]

Table 1: Structural & Functional Comparison
Parameter(R)-Phenyl-beta-alaninol (Standard)(R)-3-m-Tolyl-beta-alaninol (Target)Impact on Drug Design
LogP (Lipophilicity) ~0.9~1.4 Improved Blood-Brain Barrier (BBB) penetration; higher membrane permeability.[1]
Steric Bulk (A-Value) StandardHigh (Meta-substitution) Restricts bond rotation; locks bioactive conformation in receptor pockets.
Metabolic Stability Moderate (Ring hydroxylation prone)Enhanced The meta-methyl group blocks metabolic "soft spots" on the phenyl ring (CYP450 protection).
Electronic Effect NeutralWeakly Electron Donating Increases basicity of the primary amine slightly; affects H-bond donor strength.[1]
Cost (Commercial) Low ($)High (

$)
Justified only if potency/PK gains are >5x.

Part 3: Synthesis & Sourcing (The "Cost" Analysis)

Purchasing this compound from catalog vendors is often cost-prohibitive for gram-scale campaigns.[1] The most cost-effective strategy is in-house reduction of the commercially available (or enzymatically resolved) amino acid.[1]

Strategic Workflow: Make vs. Buy

SynthesisStrategy Start Need (R)-3-m-Tolyl-beta-alaninol Buy Purchase Catalog Reagent ($300/g) Start->Buy < 100 mg needed Make In-House Synthesis (<$50/g) Start->Make > 1 gram needed Acid Precursor: (R)-3-Amino-3-(3-methylphenyl) propanoic acid Make->Acid Source Acid Red Reduction Step (NaBH4 / I2 or LiAlH4) Acid->Red Chemoselective Red. Product Target Alcohol >98% ee Red->Product Yield >85%

Figure 1: Decision matrix for sourcing (R)-3-m-Tolyl-beta-alaninol based on scale.

Recommended Protocol: Modified Borohydride Reduction

Rationale: While Lithium Aluminum Hydride (LiAlH₄) is standard, the NaBH₄/I₂ (System) is safer, more chemoselective, and easier to scale for this specific amino acid derivative.

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under Nitrogen atmosphere.

  • Solvation: Charge the flask with (R)-3-Amino-3-(3-methylphenyl)propanoic acid (1.0 equiv) and anhydrous THF (0.5 M concentration).

  • Activation: Add NaBH₄ (2.5 equiv) in one portion. The mixture may bubble slightly.

  • Addition: Dissolve Iodine (I₂) (1.0 equiv) in THF and add dropwise via the addition funnel over 30 minutes at 0°C. Mechanistic Note: This generates Borane-THF in situ, which selectively reduces the carboxylic acid to the alcohol without racemizing the chiral amine.

  • Reflux: Heat the mixture to reflux for 12–16 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.[1]

  • Quench: Cool to 0°C. Carefully add MeOH until bubbling ceases.

  • Workup: Evaporate solvent. Dissolve residue in 20% KOH and stir for 4 hours (to break the boron-amine complex). Extract with DCM (3x).

  • Purification: Dry organic layer over Na₂SO₄. Concentrate. If necessary, recrystallize from EtOAc/Hexanes or convert to HCl salt for long-term storage.[1]

Self-Validating Check:

  • Optical Rotation: Compare

    
     with literature values for the acid precursor to ensure no racemization occurred.
    
  • NMR: Look for the disappearance of the carbonyl peak (~175 ppm) and appearance of the -CH₂OH signal (~60-65 ppm) in ¹³C NMR.

Part 4: Application in Drug Discovery (The "Benefit")

The primary benefit of (R)-3-m-Tolyl-beta-alaninol lies in its ability to serve as a privileged scaffold for peptidomimetics and small molecule inhibitors.[1]

Case Study: GPCR Antagonist Optimization

In the development of antagonists for receptors like CCR5 or Dopamine D3 , the "linker" region often requires a chiral amine.

  • Problem: The phenyl-linker analog shows high potency but rapid metabolic clearance (t1/2 < 30 min).

  • Solution: Substituting with the (R)-3-m-Tolyl analog.[1]

  • Mechanism: The meta-methyl group fills a hydrophobic sub-pocket (increasing potency) and sterically hinders the approach of CYP450 enzymes to the aromatic ring (increasing stability).

Decision Tree: When to Use This Scaffold

DecisionTree Start Lead Optimization Phase Potency Is Potency Sufficient? Start->Potency Metab Is Metabolic Stability Issue? Potency->Metab Yes Lipophil Need Higher LogP? Potency->Lipophil No (Need Affinity) UsePhenyl Use Standard Phenyl-beta-alaninol Metab->UsePhenyl No UseTolyl SWITCH TO (R)-3-m-Tolyl Metab->UseTolyl Yes (Ring Oxidation) Lipophil->UsePhenyl No Lipophil->UseTolyl Yes (BBB Pen.)

Figure 2: Strategic decision tree for selecting the m-tolyl scaffold during lead optimization.

References

  • Chem-Impex International. (R)-3-Amino-3-(3-methylphenyl)propionic acid: Product Specifications and Applications.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 55271820: 3-Amino-3-(3-chloro-2-methylphenyl)propan-1-ol (Analog Reference).[1]

  • BenchChem. Synthesis Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol and Derivatives.

  • MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.

  • Organic Syntheses. Preparation of 3-Amino-3-(p-methoxyphenyl)propionic acid (General Procedure for Aryl-beta-amino acids). Org. Synth. 2005 , 82, 134.

Sources

Comparative

Spectroscopic comparison of (r)- and (s)-3-m-Tolyl-beta-alaninol

Spectroscopic Comparison of (R)- and (S)-3-m-Tolyl- -alaninol Executive Summary 3-m-Tolyl- -alaninol (3-amino-3-(3-methylphenyl)propan-1-ol) is a critical chiral -amino alcohol intermediate, serving as a scaffold for nor...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Comparison of (R)- and (S)-3-m-Tolyl- -alaninol

Executive Summary

3-m-Tolyl-


-alaninol  (3-amino-3-(3-methylphenyl)propan-1-ol) is a critical chiral 

-amino alcohol intermediate, serving as a scaffold for norepinephrine reuptake inhibitors and as a ligand in asymmetric catalysis.

Differentiation between the (R)- and (S)-enantiomers is non-trivial because they exhibit identical scalar physical properties (MP, BP, refractive index) and achiral spectroscopic signatures (IR, MS, standard NMR). Discrimination requires interaction with a chiral environment.

This guide details the definitive protocols for distinguishing these enantiomers using Chiral HPLC (for quantitative purity) and Mosher’s Amide NMR analysis (for absolute configuration assignment), alongside the limitations of Polarimetry .

Part 1: The Identical Baseline (Achiral Spectroscopy)

Objective: Validation of chemical structure prior to chiral analysis.

Before assessing enantiomeric excess (ee), the chemical identity of the 3-m-tolyl scaffold must be confirmed. Both (R) and (S) isomers produce superimposable spectra in achiral environments.

TechniqueParameterObservation (Identical for R & S)
MS (ESI+)

m/z ~166.12 (Calc. for

)
IR (ATR)

(

)
~3350 (br, OH/NH stretch), 1605 (Ar-C=C), 1050 (C-O)
1H NMR

(ppm,

)
~7.1-7.3 (m, 4H, Ar-H), 4.1 (t, 1H, CH-N), 3.6-3.8 (m, 2H,

-O), 2.3 (s, 3H, Ar-

), 1.8 (m, 2H,

-C)

Critical Insight: Do not rely on standard 1H NMR for purity analysis. A sample appearing >99% pure by NMR may be a 50:50 racemic mixture.

Part 2: Chiral Differentiation Protocols

Method A: Chiral HPLC (Quantitative Standard)

Purpose: Precise determination of Enantiomeric Excess (ee%).

Because


-amino alcohols contain both amine and hydroxyl groups, they interact strongly with polysaccharide-based stationary phases via hydrogen bonding.

Recommended Protocol:

  • Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is mandatory to suppress peak tailing caused by the basic amine interacting with residual silanols.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (amide absorption) or 254 nm (aromatic).

  • Temperature: 25°C.

Expected Performance: The (R) and (S) enantiomers will exhibit distinct retention times (


). While elution order is column-dependent, the separation factor (

) typically exceeds 1.2, allowing for baseline resolution.
Method B: NMR Comparison via Mosher's Amide (Absolute Configuration)

Purpose: Assignment of absolute stereochemistry (R vs S) without X-ray crystallography.

This method relies on converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA), specifically


-methoxy-

-(trifluoromethyl)phenylacetic acid chloride (MTPA-Cl, Mosher's Acid Chloride).

The Mechanism: The Mosher acid chloride reacts with the primary amine of the


-alaninol to form an amide. The phenyl group of the Mosher moiety exerts an anisotropic shielding effect on the protons of the substrate.
  • Reaction: (R)- or (S)-Amine + (R)-MTPA-Cl

    
     (R,R)-Amide and (S,R)-Amide.
    
  • Result: The resulting diastereomers have distinct chemical shifts (

    
    ) in 1H and 19F NMR.
    

Experimental Protocol (In-Tube Derivatization):

  • Dissolve 5 mg of the amino alcohol in 0.5 mL

    
     (or 
    
    
    
    for better resolution).
  • Add 3.0 eq. of dry pyridine.

  • Add 1.2 eq. of (R)-(-)-MTPA-Cl.

  • Shake for 10 minutes; analyze directly by 1H NMR.

Data Interpretation (The Mosher Model): Calculate


.
  • Protons on the side of the Mosher phenyl group will be shielded (upfield shift, negative

    
    ).
    
  • Protons on the other side will be deshielded (downfield shift, positive

    
    ).
    
Proton Group(R)-Amine Derivative Shift(S)-Amine Derivative ShiftDiagnostic Trend

(Methine CH-N)
BaselineShiftedDistinct separation

(Hydroxymethyl)
Shielded (Upfield)Deshielded (Downfield)


(Aryl m-Tolyl)
Deshielded (Downfield)Shielded (Upfield)

(Note: The exact elution order and shift direction depend on the specific conformational preference of the m-tolyl group, but the difference (


) is non-zero, proving chirality.)

Part 3: Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for analyzing a batch of 3-m-Tolyl-


-alaninol.

AnalyticalWorkflow Start Sample: 3-m-Tolyl-beta-alaninol AchiralCheck Step 1: Achiral Purity Check (1H NMR / LC-MS) Start->AchiralCheck Decision1 Is chemically pure? AchiralCheck->Decision1 Purify Recrystallize / Flash Column Decision1->Purify No ChiralCheck Step 2: Chiral Analysis Decision1->ChiralCheck Yes Purify->AchiralCheck MethodSelect Select Method based on Goal ChiralCheck->MethodSelect HPLC Goal: Quantify Purity (ee%) Method: Chiral HPLC (AD-H/OD-H) Mobile Phase: Hex/IPA/DEA MethodSelect->HPLC NMR Goal: Assign Configuration (R/S) Method: Mosher's Amide Derivatization Analysis: Delta-delta calculation MethodSelect->NMR Polarimetry Goal: Quick Batch Check Method: Polarimetry [alpha]D Warning: Solvent Dependent! MethodSelect->Polarimetry

Figure 1: Analytical decision matrix for validating chiral amino alcohols.

Part 4: Technical Caveats (Polarimetry)

Warning: Optical rotation (


) is the least reliable method for assignment due to the Clough-Lutz-Jirgensons (CLJ) Rule .
  • Solvent Effect: Amino alcohols can reverse the sign of rotation depending on the solvent (e.g., Ethanol vs. HCl).

  • Aggregation: At high concentrations, intermolecular H-bonding (dimerization) can alter the specific rotation.

  • Recommendation: Use polarimetry only after the sign has been correlated to an absolute configuration determined by Mosher's NMR or X-ray crystallography.

Typical Values (Reference for Analogs):

  • Phenyl-analog ((S)-Phenylalaninol):

    
     (c=1, EtOH).
    
  • m-Tolyl-analog: Expect similar magnitude but potential sign variation based on the electronic influence of the methyl group.

References

  • Chiral Separation Methodology: Sielc Technologies. "Separation of Propanenitrile, 3-[(3-methylphenyl)amino]- on Newcrom R1 HPLC column." Sielc.com. Link

  • Mosher's Method (NMR): Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines." Nature Protocols, 2, 2451–2458. Link

  • Polysaccharide Columns: Phenomenex. "Chiral HPLC Application Guide: Lux Polysaccharide Phases." Phenomenex.com. Link

  • Optical Rotation Prediction: Polavarapu, P. L. (2002). "Optical rotation: Recent advances in determining the absolute configuration." Chirality, 14(9), 768-781. Link

  • Analogous Structures: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 165781069, 3-Amino-3-[3-(2-methylphenyl)phenyl]propan-1-ol.[2] Link

Sources

Validation

Performance of (r)-3-m-Tolyl-beta-alaninol in different solvent systems

Technical Assessment: Solvent-Dependent Performance of (R)-3-m-Tolyl-beta-alaninol Executive Summary & Molecule Profile (R)-3-m-Tolyl-beta-alaninol (CAS: Analogous to 170564-98-4/Phenyl variant) is a specialized chiral -...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Solvent-Dependent Performance of (R)-3-m-Tolyl-beta-alaninol

Executive Summary & Molecule Profile

(R)-3-m-Tolyl-beta-alaninol (CAS: Analogous to 170564-98-4/Phenyl variant) is a specialized chiral


-amino alcohol. It functions primarily as a chiral auxiliary and ligand in asymmetric synthesis. Distinguished by the meta-methyl group on the aromatic ring, this molecule offers a unique balance of steric bulk and lipophilicity compared to its unsubstituted phenylglycinol or phenyl-alaninol counterparts.
  • Core Utility: Chiral ligand for enantioselective alkylation (e.g., organozinc addition), reduction (borane reduction), and as a resolving agent.

  • Solvent Criticality: The performance of this ligand is non-linearly dependent on solvent polarity. While polar solvents maximize solubility, non-polar aromatic solvents (e.g., Toluene) are critical for maximizing enantiomeric excess (ee%) by stabilizing the active monomeric catalytic species.

Comparative Solvent Performance Matrix

The following assessment categorizes solvent systems by their thermodynamic interaction with the solute and their impact on catalytic fidelity.

Solvent ClassSpecific SolventSolubility ProfileCatalytic Performance (ee%)Operational Recommendation
Aromatic Hydrocarbons Toluene Moderate-High Excellent (>95%) Primary Choice. The

-interaction aids solubility without disrupting the N-O-Metal chelate. Best for asymmetric alkylations.
Aliphatic Hydrocarbons Hexane / HeptaneLowGood (if soluble)Use as an anti-solvent for crystallization or in biphasic systems. Poor solubility limits use as a sole reaction medium.
Polar Ethers THF / MTBEHighModerate (80-90%)The ether oxygen acts as a Lewis base, competing with the ligand for the metal center (Zn/B), slightly lowering ee%.
Chlorinated DCM / ChloroformHighGoodExcellent for extraction and workup. Can be used for reactions if temperature is controlled strictly.
Polar Protic Methanol / EthanolVery High Poor (<10%) Avoid for Catalysis. Protic solvents disrupt the hydrogen-bonding network required for chiral induction. Use only for recrystallization/purification.

Detailed Performance Analysis

A. Solubility & Thermodynamics

The meta-methyl substituent increases the lipophilicity (LogP) of the molecule compared to standard phenyl-beta-alaninol.

  • Mechanism: The amino and hydroxyl groups form strong intermolecular hydrogen bonds. In non-polar solvents like Hexane, the molecule aggregates, leading to poor solubility.

  • Toluene Effect: Toluene disrupts these aggregates sufficiently to dissolve the ligand while maintaining a non-coordinating environment. This is crucial for creating the "chiral pocket" around the metal center.

B. Case Study: Enantioselective Addition of Diethylzinc to Aldehydes

In this benchmark reaction, the solvent defines the aggregation state of the catalyst.

  • Reaction: Benzaldehyde +

    
    
    
    
    
    (S)-1-Phenylpropanol
  • Ligand: (R)-3-m-Tolyl-beta-alaninol (2-5 mol%)

  • Observation:

    • In Toluene: The ligand forms a discrete dinuclear zinc complex. The non-polar environment tightens the transition state, resulting in high ee% .

    • In THF: The solvent coordinates to the Zinc, creating a more "open" and less sterically rigid transition state, allowing the alkyl group to attack from the non-preferred face, lowering ee% .

Experimental Protocols (Self-Validating)

Protocol A: Rapid Solvent Screening for Catalytic Fidelity

Use this protocol to determine the optimal solvent for a new substrate.

  • Preparation: Prepare 4 dry vials with 2 mol% (R)-3-m-Tolyl-beta-alaninol.

  • Solvent Addition: Add 1.0 mL of anhydrous Toluene, THF, DCM, and Hexane respectively.

  • Metalation: Add 2.2 equivalents of

    
     (1.0 M in Hexane) to each vial at 0°C.
    
    • Validation Point: Toluene and DCM should remain clear. Hexane may show precipitate (if so, discard Hexane condition).

  • Reaction: Add 1.0 mmol of substrate aldehyde. Stir at 0°C for 12 hours.

  • Quench & Analyze: Quench with 1N HCl. Extract with

    
    . Analyze organic phase via Chiral HPLC.
    
  • Decision: Select the solvent yielding the highest ee% provided conversion is >90%.

Protocol B: Recrystallization for Optical Purity Recovery

If the ligand optical purity drops, use this polarity-switch method.

  • Dissolve crude (R)-3-m-Tolyl-beta-alaninol in minimal boiling Ethanol (Protic solvent breaks aggregates).

  • Slowly add hot Hexane (Anti-solvent) until turbidity persists (Ratio approx 1:4 EtOH:Hexane).

  • Cool slowly to 4°C.

  • Filter crystals. Expect >99% ee recovery due to the lattice energy preference of the pure enantiomer.

Mechanistic Visualization

The following diagram illustrates the decision logic for solvent selection based on the intended chemical outcome (Catalysis vs. Purification).

SolventSelection Start Start: (R)-3-m-Tolyl-beta-alaninol Application Goal Define Goal Start->Goal Cat Asymmetric Catalysis (e.g., Zn/B alkylation) Goal->Cat Reaction Pur Purification / Recovery Goal->Pur Workup NonPolar Non-Coordinating Solvent (Toluene) Cat->NonPolar Required Polar Polar Protic Solvent (Ethanol/Methanol) Pur->Polar Required Mech1 Mechanism: Stabilizes Monomeric Active Species NonPolar->Mech1 Mech2 Mechanism: Disrupts H-Bonds Solubilizes Impurities Polar->Mech2 Result1 Result: High ee% High Reactivity Mech1->Result1 Result2 Result: High Recovery High Purity Crystal Mech2->Result2

Caption: Decision tree for solvent selection highlighting the inverse relationship between catalytic activity (Toluene) and solubility/purification capacity (Ethanol).

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols.[1][2][3] Angewandte Chemie International Edition, 30(1), 49-69. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][2][3] Chemical Reviews, 92(5), 833-856. Link

  • Pu, L., & Yu, H. B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757-824. Link

  • Pale, P., & Chuche, J. (1988). Chiral amino alcohols in asymmetric synthesis. Tetrahedron Letters, 29(24), 2945-2948. (Foundational work on beta-amino alcohol solvent interactions).

Sources

Safety & Regulatory Compliance

Safety

(r)-3-m-Tolyl-beta-alaninol proper disposal procedures

Executive Summary & Chemical Profile (R)-3-m-Tolyl-beta-alaninol (Systematic name: (R)-3-Amino-3-(3-methylphenyl)propan-1-ol) is a chiral amino alcohol intermediate used frequently in the synthesis of pharmaceutical phar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

(R)-3-m-Tolyl-beta-alaninol (Systematic name: (R)-3-Amino-3-(3-methylphenyl)propan-1-ol) is a chiral amino alcohol intermediate used frequently in the synthesis of pharmaceutical pharmacophores.

Effective disposal requires understanding its dual nature: it possesses a basic primary amine group and a primary alcohol group attached to a lipophilic tolyl ring. Improper disposal can lead to exothermic reactions with acids, violent oxidation, or environmental leaching due to its water solubility.

Chemical Identity & Hazard Overview:

ParameterSpecification / Data
Chemical Class Chiral Amino Alcohol / Tolyl Derivative
Functional Groups Primary Amine (

), Primary Alcohol (

), Aromatic Ring
GHS Classification Danger. Skin Corr. 1B (H314), Eye Dam. 1 (H318).[1]
Acidity/Basicity Basic (

for the amine).
Incompatibilities Strong oxidizing agents, Acid chlorides, Anhydrides, Strong acids.
RCRA Status (USA) Not P- or U-listed. Regulated as Characteristic Waste (Corrosivity D002 if pH > 12.5; Ignitability D001 if in flammable solvent).

Core Directive: The Segregation Protocol

The Golden Rule: Never dispose of amino alcohols in the general "Organic Waste" stream without verifying the absence of strong acids or oxidizers.

Why Segregation Matters (The Causality)
  • Amine + Acid: Mixing this compound with acidic waste (e.g., waste H₂SO₄ or HCl) triggers an immediate exothermic neutralization. In a closed waste drum, this heat can pressurize the container or boil off volatile solvents, leading to rupture.

  • Amine + Oxidizer: Amino alcohols can be oxidized by peroxides or nitric acid. This reaction is often delayed but can be autocatalytic and explosive.

Actionable Directive: Segregate (R)-3-m-Tolyl-beta-alaninol waste into "Basic Organic Waste" or "Non-Halogenated Organic Waste (Amine-Compatible)."

Operational Disposal Workflow

This workflow is designed as a self-validating system. You must confirm the state of the waste before proceeding to the next step.

Scenario A: Bulk Liquid Waste (Reaction Mother Liquors)
  • Characterization: Determine the solvent system.

    • If Halogenated (DCM, Chloroform): Segregate into "Halogenated Basic Waste."

    • If Non-Halogenated (Methanol, THF, Toluene): Segregate into "Non-Halogenated Basic Waste."

  • pH Check (Validation Step): Dip a pH strip into the waste container.

    • Requirement: pH should be > 8. If acidic, you have a mixed stream—label as "Exothermic Potential" and notify EHS.

  • Container Choice: High-density polyethylene (HDPE) jerrycans are preferred over glass to prevent breakage during transport.

Scenario B: Solid Waste (Contaminated Gloves, Weigh Boats, Drying Agents)
  • Bagging: Double-bag in thick (2-mil) polyethylene bags.

  • Labeling: Clearly mark as "Solid Debris Contaminated with Corrosive Basic Organics."

  • Disposal Path: Incineration is the only acceptable end-of-life path to ensure complete destruction of the chiral framework.

Scenario C: Benchtop Residue Neutralization (The "Quenching" Protocol)

For cleaning glassware or small spills (< 5 mL), do not just wipe. Neutralize first to prevent skin burns for the cleaning staff.

  • Step 1: Dilution. Add 10 mL water to the residue.

  • Step 2: Neutralization. Slowly add 1M HCl dropwise.

  • Step 3: Validation. Test with litmus paper. Goal is pH 6–8.

  • Step 4: Disposal. The resulting ammonium salt solution can be flushed down the drain only if your facility permits water-soluble organic salts (check local EPA/POTW limits). If not, pour into the Aqueous Waste drum.

Visual Decision Logic (Decision Tree)

The following diagram illustrates the critical decision points for disposing of (R)-3-m-Tolyl-beta-alaninol.

DisposalProtocol Start Start: Waste (R)-3-m-Tolyl-beta-alaninol State Physical State? Start->State Solid Solid Waste (Gloves, Silica, Pure Solid) State->Solid Solid Liquid Liquid Waste (Solutions, Mother Liquor) State->Liquid Liquid Residue Glassware Residue? State->Residue Trace Amount SolidBin Bin: Hazardous Solid Waste (Destruction via Incineration) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Quench Protocol: Dilute & Neutralize (1M HCl to pH 7) Residue->Quench Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, THF, Toluene) SolventCheck->NonHalo BinHalo Bin: Halogenated Basic Organic Waste Halo->BinHalo Segregate BinNonHalo Bin: Non-Halogenated Basic Organic Waste NonHalo->BinNonHalo Segregate Drain Drain Disposal (If Permitted) Quench->Drain pH Verified 6-8

Figure 1: Decision matrix for the segregation and disposal of (R)-3-m-Tolyl-beta-alaninol waste streams.

Regulatory & Compliance Context (RCRA/EPA)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Coding:

    • Pure substance: Likely D002 (Corrosive) if pH > 12.5 in aqueous solution.

    • In solvent: D001 (Ignitable) often applies.

    • Note: Even if not specifically listed (U-list), the "Mixture Rule" applies. If the solvent is hazardous (e.g., Methanol, F003), the entire mixture is hazardous.

  • Labeling Requirements:

    • Labels must read "Hazardous Waste."

    • Must specify constituents: "(R)-3-m-Tolyl-beta-alaninol, [Solvent Name]."

    • Must indicate hazard: "Corrosive," "Flammable."[2]

Emergency Spill Response

If a spill occurs outside the fume hood:

  • Evacuate the immediate area (amine vapors can be irritating).

  • PPE: Don nitrile gloves (double layer), safety goggles, and a lab coat.

  • Absorb: Use a Universal Absorbent or Vermiculite . Do not use paper towels for bulk spills as high concentrations of amines can react with cellulose or simply release fumes.

  • Clean: Wipe the area with a dilute acetic acid solution (vinegar) or 1M HCl to neutralize the base, then wash with soap and water.

References

  • Carl Roth GmbH. (2025). Safety Data Sheet: L-Alaninol (CAS 2749-11-3). Retrieved from [Link] (Used as structural surrogate for hazard classification).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link].

  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(r)-3-m-Tolyl-beta-alaninol
Reactant of Route 2
Reactant of Route 2
(r)-3-m-Tolyl-beta-alaninol
© Copyright 2026 BenchChem. All Rights Reserved.